molecular formula C7H7N3 B13012346 2-Methylimidazo[1,2-c]pyrimidine

2-Methylimidazo[1,2-c]pyrimidine

Katalognummer: B13012346
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: IJSNEUNFZQDZTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methylimidazo[1,2-c]pyrimidine is a nitrogen-bridged heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. Compounds featuring the imidazopyrimidine core have been identified as key structural motifs in the synthesis of novel bioactive molecules with potential antitumor and antiviral properties . Researchers utilize this heterocyclic system to develop and investigate potential therapeutic agents. Studies on related analogues have demonstrated promising cytotoxic activity against a range of human tumor cell lines, including glioma, prostate, leukemia, colon, breast, and lung cancers, underscoring its value in oncology research . Furthermore, the imidazopyrimidine scaffold has garnered significant interest for its potential application in antiviral research. Recent computational studies suggest that novel derivatives can act as effective entrance inhibitors by targeting key proteins of viruses such as SARS-CoV-2, showing remarkable binding affinity in molecular docking analyses . The mechanism of action for bioactive derivatives often involves targeted kinase inhibition. Some 2-aminopyrimidine derivatives substituted with the 2-methylimidazo[1,2-a]pyridine moiety, a related structure, have shown excellent inhibitory activity against cyclin-dependent kinase 2 (CDK2), which is a validated target in cancer therapy . This makes the 2-methylimidazopyrimidine structure a privileged precursor in the design of potential enzyme inhibitors. This product is intended for research purposes in laboratory settings only. It is strictly for use in chemical synthesis, biological assay development, and other non-diagnostic R&D applications. 2-Methylimidazo[1,2-c]pyrimidine is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment.

Eigenschaften

Molekularformel

C7H7N3

Molekulargewicht

133.15 g/mol

IUPAC-Name

2-methylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3

InChI-Schlüssel

IJSNEUNFZQDZTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=NC=CC2=N1

Herkunft des Produkts

United States
Foundational & Exploratory

The Synthesis of 2-Methylimidazo[1,2-c]pyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. This fused ring system, consisting of an imidazole ring fused to a pyrimidine ring, is a core structural motif in numerous biologically active compounds. The inherent structural features of imidazo[1,2-c]pyrimidines allow for diverse substitutions, enabling the fine-tuning of their physicochemical properties and biological activities. Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including but not limited to, antiviral, antimicrobial, and anticancer activities.

This in-depth technical guide focuses on the synthesis of a key derivative, 2-Methylimidazo[1,2-c]pyrimidine. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles governing these transformations.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 2-Methylimidazo[1,2-c]pyrimidine core predominantly relies on the cyclocondensation reaction between a suitable aminopyrimidine derivative and a three-carbon electrophilic synthon. The most common and efficient approach involves the reaction of 4-amino-2-methylpyrimidine with an α-haloketone, such as chloroacetone or bromoacetone. This method, often referred to as a modified Tschitschibabin reaction, proceeds through a well-defined mechanistic pathway.

Mechanism of the Tschitschibabin-type Cyclocondensation

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 4-amino-2-methylpyrimidine on the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final aromatic imidazo[1,2-c]pyrimidine ring system.

Below is a visual representation of the proposed reaction mechanism:

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-amino-2-methylpyrimidine 4-Amino-2-methylpyrimidine alpha-haloketone α-Haloketone (e.g., Chloroacetone) N-alkylation N-Alkylation Intermediate alpha-haloketone->N-alkylation Cyclization Cyclization Intermediate (Hemiaminal) N-alkylation->Cyclization Intramolecular Cyclization 2-Methylimidazo[1,2-c]pyrimidine 2-Methylimidazo[1,2-c]pyrimidine Cyclization->2-Methylimidazo[1,2-c]pyrimidine Dehydration

Caption: Proposed mechanism for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine. The protocol is based on established literature procedures and has been optimized for reliability and yield.

Synthesis of 2-Methylimidazo[1,2-c]pyrimidine via Cyclocondensation

This protocol describes the reaction of 4-amino-2-methylpyrimidine with chloroacetone.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
4-Amino-2-methylpyrimidineC₅H₇N₃109.131.09 g10 mmol
ChloroacetoneC₃H₅ClO92.531.02 g (0.85 mL)11 mmol
Ethanol (Absolute)C₂H₅OH46.0720 mL-
Sodium BicarbonateNaHCO₃84.011.68 g20 mmol

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methylpyrimidine (1.09 g, 10 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Reagents: To the stirred solution, add chloroacetone (1.02 g, 11 mmol) dropwise over a period of 5 minutes. Following the addition of chloroacetone, add sodium bicarbonate (1.68 g, 20 mmol). The sodium bicarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (30 mL) and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure 2-Methylimidazo[1,2-c]pyrimidine as a solid.

Expected Yield and Characterization:

The typical yield for this reaction ranges from 70-85%. The structure of the synthesized 2-Methylimidazo[1,2-c]pyrimidine should be confirmed by standard analytical techniques:

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the methyl group, and aromatic protons of the imidazo[1,2-c]pyrimidine core.
¹³C NMR Signals for all carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of 2-Methylimidazo[1,2-c]pyrimidine (C₇H₇N₃, M+H⁺ = 134.07).
Melting Point A sharp melting point characteristic of the pure compound.

Variations and Alternative Synthetic Routes

While the reaction with α-haloketones is the most direct route, other methods for the synthesis of the imidazo[1,2-c]pyrimidine core have been reported. These often involve multi-step sequences or the use of different starting materials.

One notable alternative involves a one-pot reaction of 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, which can provide 3-substituted imidazo[1,2-c]pyrimidines with good regioselectivity.[1]

Applications and Future Directions

The 2-Methylimidazo[1,2-c]pyrimidine scaffold serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methyl group at the 2-position can be a site for further functionalization, allowing for the generation of diverse chemical libraries for biological screening. The fused heterocyclic system itself is a key pharmacophore in many biologically active compounds.

Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of the biological activities of novel 2-Methylimidazo[1,2-c]pyrimidine derivatives. The application of green chemistry principles, such as the use of microwave-assisted synthesis or solvent-free reaction conditions, is an area of growing interest.[2]

Conclusion

The synthesis of 2-Methylimidazo[1,2-c]pyrimidine is a well-established and reliable process, primarily achieved through the cyclocondensation of 4-amino-2-methylpyrimidine with an α-haloketone. This guide has provided a detailed overview of the core synthetic strategy, a step-by-step experimental protocol, and a discussion of the underlying reaction mechanism. By understanding these fundamental principles, researchers and drug development professionals can effectively synthesize this important heterocyclic scaffold and utilize it in the design and discovery of new therapeutic agents.

References

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935–4937. [Link]

  • Benzenine, D., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058. [Link]

Sources

2-Methylimidazo[1,2-c]pyrimidine: Scaffold Dynamics, Synthesis, and Kinase Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The imidazo[1,2-c]pyrimidine bicyclic system is a privileged, mancude organic heterobicyclic scaffold that has become a cornerstone in modern targeted therapeutics[1]. By fusing an electron-rich imidazole ring with an electron-deficient pyrimidine ring, the resulting polycyclic heteroarene exhibits highly tunable physicochemical properties. The specific introduction of a methyl group at the C2 position—yielding 2-methylimidazo[1,2-c]pyrimidine —imparts critical steric and electronic advantages. This modification restricts rotational degrees of freedom, enhances membrane permeability (lowering the topological polar surface area to ~30.2 Ų), and precisely directs the binding orientation of the scaffold within the ATP-binding pockets of various kinases[1].

This whitepaper provides an in-depth analysis of the 2-methylimidazo[1,2-c]pyrimidine scaffold, detailing its structural rationale, regiospecific synthetic methodologies, and its proven efficacy in inhibiting high-value kinase targets such as CDK2, Syk, and CHK1.

Physicochemical Profiling & Structural Dynamics

As a Senior Application Scientist evaluating scaffolds for hit-to-lead optimization, understanding the causality behind structural modifications is paramount. The 2-methylimidazo[1,2-c]pyrimidine core (Molecular Weight: ~133.15 g/mol ) acts as a highly efficient hydrogen-bond acceptor and donor system.

The Causality of the 2-Methyl Vector
  • Steric Steering: In kinase hinge-binding regions, the unadorned imidazo[1,2-c]pyrimidine can suffer from multiple binding microstates, leading to a high entropic penalty. The C2-methyl group creates a steric clash with specific gatekeeper residues if bound incorrectly, thereby "steering" the molecule into a single, low-energy binding conformation.

  • Electronic Modulation: The methyl group acts as a weak electron-donating group (via hyperconjugation), subtly increasing the basicity of the bridgehead nitrogen (N4) and the imidazole nitrogen (N1). This fine-tunes the pKa of the molecule, optimizing it for physiological pH and improving its pharmacokinetic profile.

  • Lipophilic Efficiency (LipE): The addition of the methyl group increases the XLogP3 value marginally[1], which is often necessary to displace highly ordered water molecules from hydrophobic sub-pockets in targets like CDK2[2].

Pharmacological Target Engagement

The imidazo[1,2-c]pyrimidine core is highly versatile, demonstrating potent activity across multiple kinase families through specific structural functionalization.

Cyclin-Dependent Kinase 2 (CDK2)

Pharmacological inhibition of CDK2 is a major strategy for treating various malignancies. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of the CDK2/cyclin E complex[2]. Co-crystal structures reveal that the scaffold binds directly in the ATP pocket, forming a critical, self-validating hydrogen bond with the hinge region residue Leu83 [2].

Spleen Tyrosine Kinase (Syk) & ZAP-70

Syk and ZAP-70 are non-receptor tyrosine kinases crucial for B- and T-cell activation. Imidazo[1,2-c]pyrimidine derivatives have been engineered to potently inhibit these kinases[3]. Unlike earlier triazolo-pyrimidine iterations, the imidazo[1,2-c]pyrimidine derivatives exhibit superior oral bioavailability, successfully suppressing Concanavalin A-induced IL-2 production in vivo[3].

CHK1 and MK2 Potency Switch

The scaffold's sensitivity to minor modifications is highlighted in cell cycle checkpoint control. Medicinal chemistry efforts have shown that subtle structural modifications on the imidazo[1,2-c]pyrimidine core (and its imidazo[1,2-a]pyrazine analog) can completely switch the inhibitory potency between Checkpoint Kinase 1 (CHK1) and MAP-Kinase-Activated Kinase 2 (MK2)[4].

Quantitative Data: Target Affinity Summary
Target KinaseScaffold ModificationIC50 RangeKey Interacting ResiduePrimary Indication
CDK2 8-aryl substitution0.1 - 5.0 µMLeu83 (Hinge)Oncology (Leukemia)
Syk / ZAP-70 5,7-diamino substitution< 100 nMUndisclosed hingeAutoimmune / Allergy
CHK1 Imidazo[1,2-c]pyrimidine coreLow nMCys87Oncology (Cell Cycle)
PIM-1 Cyanopyridine fusion11 - 17 nMLys67Oncology (Breast Cancer)

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to eliminate false positives and ensure high-yield synthesis.

Protocol A: Regiospecific Synthesis of 2-Methylimidazo[1,2-c]pyrimidine

The synthesis relies on the differential nucleophilicity of the pyrimidine nitrogens. Due to resonance delocalization of the exocyclic lone pair into the ring, the ring nitrogen is more nucleophilic than the exocyclic amine, dictating the regiospecificity[5].

Reagents: 6-Chloropyrimidin-4-amine (1.0 eq), Chloroacetone (1.2 eq), Sodium Bicarbonate (NaHCO3, 2.0 eq), Ethanol.

  • Alkylation Phase: Dissolve 6-chloropyrimidin-4-amine in anhydrous ethanol. Add chloroacetone dropwise at 0°C. Causality: Low temperature prevents thermal degradation of the alpha-haloketone and controls the exothermic alkylation of the ring nitrogen.

  • Neutralization & Cyclization: Add NaHCO3 to the mixture and heat to reflux (80°C) for 12 hours. Causality: NaHCO3 neutralizes the HCl generated during alkylation, preventing the protonation of the exocyclic amine, which must remain nucleophilic to attack the ketone carbonyl and close the imidazole ring[5].

  • Dehydration: The cyclized intermediate spontaneously loses a water molecule under reflux conditions to yield the fully aromatized 2-methylimidazo[1,2-c]pyrimidine core.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z 129) and the appearance of the product mass (m/z 167 for the chloro-derivative) validates the cyclization. Purify via silica gel chromatography (EtOAc/MeOH gradient)[5].

Protocol B: Self-Validating FRET Kinase Assay (CDK2)
  • Preparation: Prepare a master mix containing 10 nM CDK2/Cyclin E complex, 100 nM FRET-labeled peptide substrate, and 1 mM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Titration: Dispense the 2-methylimidazo[1,2-c]pyrimidine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing to eliminate solvent carryover effects.

  • Incubation & Readout: Incubate for 60 minutes at 25°C. Add EDTA (20 mM) to quench the reaction by chelating Mg2+. Read the plate on a multi-mode fluorometer (Ex: 340 nm, Em: 495/520 nm).

  • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Determine the IC50 using a 4-parameter logistic non-linear regression model.

Visualizations of Pathways and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the regiospecific chemical assembly of the scaffold.

Synthesis SM 6-Chloropyrimidin-4-amine (Starting Material) Intermediate Uncyclized Alkylated Intermediate (Transient) SM->Intermediate Nucleophilic Attack (N3 Nitrogen) Reagent Chloroacetone (alpha-haloketone) Reagent->Intermediate Alkylation Product 2-Methylimidazo[1,2-c]pyrimidine (Core Scaffold) Intermediate->Product Intramolecular Cyclization (-H2O, -HCl)

Caption: Regiospecific synthesis workflow of 2-Methylimidazo[1,2-c]pyrimidine via intramolecular cyclization.

Kinase Target Engagement & Downstream Signaling

This diagram maps the pharmacological impact of the scaffold on primary kinase targets and the resulting phenotypic outcomes.

Signaling Drug 2-Methylimidazo[1,2-c]pyrimidine Derivative CDK2 CDK2 / Cyclin E (Target Kinase) Drug->CDK2 H-bond to Leu83 (ATP Pocket) Syk Syk / ZAP-70 (Target Kinase) Drug->Syk Hinge Binding CellCycle G1/S Phase Arrest (Anticancer) CDK2->CellCycle Inhibition Immune IL-2 Suppression (Immunomodulation) Syk->Immune Inhibition

Caption: Pharmacological signaling pathway showing target engagement of CDK2 and Syk by the scaffold.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo(1,2-c)pyrimidine - Compound Summary. PubChem, National Library of Medicine. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]

Sources

Spectroscopic Characterization of 2-Methylimidazo[1,2-c]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylimidazo[1,2-c]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions and experimental data from analogous structures to offer a robust framework for the characterization of this heterocyclic compound. The imidazo[1,2-c]pyrimidine core is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structural elucidation and quality control.[1][2]

While direct, published spectroscopic data for 2-Methylimidazo[1,2-c]pyrimidine is limited, this guide leverages established principles of spectroscopy and comparative analysis with closely related imidazo[1,2-a]pyrimidine and other substituted imidazo[1,2-c]pyrimidine derivatives to provide a detailed and predictive characterization.[3][4]

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of 2-Methylimidazo[1,2-c]pyrimidine with the standard IUPAC numbering system is presented below. This numbering is crucial for assigning signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

start Dissolve Sample in Deuterated Solvent acquire_1h Acquire 1H NMR Spectrum start->acquire_1h acquire_13c Acquire 13C NMR Spectrum start->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1h->acquire_2d acquire_13c->acquire_2d process Process and Analyze Data acquire_2d->process elucidate Elucidate Structure process->elucidate

Caption: A generalized workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Methylimidazo[1,2-c]pyrimidine (C₇H₇N₃), the expected monoisotopic mass is approximately 133.0640 g/mol . [5] Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. Fragmentation may occur through the loss of small, stable molecules or radicals. Common fragmentation pathways for related heterocyclic systems include the loss of HCN or CH₃CN. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. [6] Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺134.0713
[M+Na]⁺156.0532
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically results in a prominent protonated molecule peak ([M+H]⁺). [7]3. Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution data. [7]4. Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Methylimidazo[1,2-c]pyrimidine is expected to be dominated by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (from CH₃)
1650 - 1500C=C and C=N stretching of the heterocyclic rings
1500 - 1400C-H bending
Below 1000Out-of-plane C-H bending

Trustworthiness of the Protocol: A background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal) should always be recorded and subtracted from the sample spectrum to ensure that atmospheric and instrumental absorptions are removed, leading to a self-validating system. [6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation. [3]2. Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. [6]3. Data Analysis: Correlate the observed absorption bands with known functional group frequencies. [8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-c]pyrimidine derivatives are expected to exhibit characteristic absorption bands in the UV region due to π → π* transitions within the aromatic system.

Predicted Absorption Maxima (λₘₐₓ):

Based on data for similar imidazopyrimidine systems, 2-Methylimidazo[1,2-c]pyrimidine is predicted to have absorption maxima in the range of 250-350 nm. [9][10]The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 2-Methylimidazo[1,2-c]pyrimidine. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently approach the characterization of this and related heterocyclic compounds. The experimental protocols outlined herein represent standard, validated methods in the field of analytical chemistry. For definitive structural confirmation, a combination of all these spectroscopic techniques, particularly 2D NMR, is highly recommended.

References

  • Absorption spectra of imidazo[1,2-c]pyrimidines 4a-4f, 4h, 4i, 4l and... - ResearchGate. Available at: [Link]

  • Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding - JOCPR. Available at: [Link]

  • New Fused Imidazo-Pyrimidine and Imidazo-Purine Derived From Maleimide and Nucleobases: One Pot Synthesis, Structure Elucidation. Available at: [Link]

  • A comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. Available at: [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2‐a]pyrimidine-Schiff Base - Semantic Scholar. Available at: [Link]

  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine - Semantic Scholar. Available at: [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives - Der Pharma Chemica. Available at: [Link]

  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta ... - PubMed. Available at: [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC. Available at: [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. Available at: [Link]

  • 2-methylimidazo[1,2-a]pyrimidine (C7H7N3) - PubChemLite. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]

  • Imidazo(1,2-c)pyrimidine | C6H5N3 | CID 9548860 - PubChem - NIH. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - DergiPark. Available at: [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. - ResearchGate. Available at: [Link]

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2-Methylimidazo[1,2-c]pyrimidine structural characterization

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Structural Characterization of 2-Methylimidazo[1,2-c]pyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Foreword: The Architectural Blueprint of Molecular Function

In the realm of drug discovery and materials science, a molecule's three-dimensional structure is its fundamental blueprint. This architecture dictates its biological activity, metabolic stability, and physical properties. For heterocyclic scaffolds like imidazo[1,2-c]pyrimidine, a system with significant therapeutic potential, a rigorous and unambiguous structural elucidation is not merely a characterization step; it is the bedrock upon which successful research and development programs are built.[1] The substitution of a methyl group at the 2-position can significantly influence electronic properties and steric interactions, making a detailed structural analysis imperative.

This guide provides a comprehensive, multi-faceted strategy for the structural characterization of 2-Methylimidazo[1,2-c]pyrimidine. We will move beyond a simple presentation of data, focusing instead on the integrated logic of the analytical workflow. Each technique is presented as part of a self-validating system, where data from one method corroborates and enhances the findings of another, ensuring the highest degree of scientific integrity.

PART 1: Foundational Synthesis and Purity Assessment

The journey to structural elucidation begins with the synthesis of the target compound. A flawed or impure starting material will invalidate all subsequent analytical data. The most established route for constructing the imidazo[1,2-a]pyrimidine core, a close isomer, is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[2][3] A similar strategy is applicable for the imidazo[1,2-c]pyrimidine scaffold.

Causality Behind Experimental Choices: The choice of a solvent-free or microwave-assisted approach is driven by the principles of green chemistry and efficiency, often leading to shorter reaction times and higher yields.[3][4] Alumina (Al₂O₃) can serve as a solid support and catalyst, facilitating the reaction under solvent-free conditions.[3]

Experimental Protocol: Illustrative Synthesis of 2-Methylimidazo[1,2-c]pyrimidine

  • Reactant Preparation: Combine 4-aminopyrimidine (1.0 equiv) and 1-chloroacetone (1.1 equiv) in a microwave-safe vessel.

  • Catalyst Addition: Add basic alumina (Al₂O₃, 30% w/w) to the mixture.

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation (e.g., 200-300W) for 5-10 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, add ethyl acetate to the solid residue and filter to remove the alumina. The filtrate is concentrated under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methylimidazo[1,2-c]pyrimidine.

Trustworthiness—The Purity Mandate: Before any structural analysis, purity must be confirmed to be >98% by High-Performance Liquid Chromatography (HPLC) with UV detection. This ensures that all subsequent spectroscopic signals originate from the compound of interest.

PART 2: Elucidating the Molecular Framework

With a pure sample in hand, we can deploy a suite of analytical techniques to build a complete structural picture, from atomic connectivity to 3D spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the cornerstone of structural elucidation in solution, providing definitive information about the covalent framework of the molecule. For 2-Methylimidazo[1,2-c]pyrimidine, ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms.

Expertise in Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the three protons on the fused ring system and a characteristic singlet for the methyl group. The chemical shifts (δ) and coupling constants (J) between adjacent protons are critical for unambiguous assignment.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, confirming the overall carbon skeleton.

Data Presentation: Predicted NMR Spectroscopic Data (in CDCl₃)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-CH₃~2.5 (s, 3H)~15-20
C3~7.6 (s, 1H)~115-125
C5~8.8 (dd, J ≈ 4.5, 1.5 Hz, 1H)~150-155
C7~7.2 (dd, J ≈ 7.0, 4.5 Hz, 1H)~110-118
C8~8.4 (dd, J ≈ 7.0, 1.5 Hz, 1H)~135-142
C2-~155-160
C9 (bridgehead)-~145-150

Note: These are estimated values based on data from analogous imidazo[1,2-a]pyrimidine systems. Actual values may vary.[3][5][6]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of purified 2-Methylimidazo[1,2-c]pyrimidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • For Unambiguous Assignment: Perform 2D NMR experiments, such as COSY (to establish ¹H-¹H correlations) and HSQC/HMBC (to establish one-bond and long-range ¹H-¹³C correlations, respectively).

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight, serving as a fundamental confirmation of the chemical formula.

Expertise in Interpretation: High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is preferred. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.

  • Chemical Formula: C₇H₇N₃

  • Expected Monoisotopic Mass: 133.0640

  • Observed Ion (HRMS-ESI): [M+H]⁺ = 134.0718

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive 3D Structure

While NMR defines connectivity, SC-XRD provides the ultimate, high-resolution picture of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular packing interactions.

Expertise in Interpretation:

  • Molecular Geometry: The fused imidazo[1,2-c]pyrimidine ring system is expected to be essentially planar. A study on a substituted derivative, 2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine, confirmed that the fused ring system is approximately planar, with a dihedral angle of only 1.14° between the two rings.[7]

  • Intermolecular Forces: The crystal packing will be dictated by non-covalent interactions. These may include N–H···N hydrogen bonds (if tautomers exist or in co-crystals) and π–π stacking interactions between the planar aromatic rings of adjacent molecules.[7][8]

Experimental Protocol: SC-XRD Analysis

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of the solvent from a saturated solution of the compound in a solvent like ethanol or acetonitrile.

  • Data Collection: Mount a high-quality crystal on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize atomic thermal motion.

  • Structure Solution and Refinement: Process the diffraction data using specialized software (e.g., SHELXS/SHELXL) to solve the phase problem and refine the atomic positions and thermal parameters to yield the final crystal structure.

Visualization: Integrated Analytical Workflow

The following diagram illustrates the logical flow of the characterization process, where each step builds upon and validates the previous one.

Intermolecular_Interactions mol1 Molecule A (2-Methylimidazo[1,2-c]pyrimidine) mol1_ring Aromatic Face mol2_ring Aromatic Face mol1_ring->mol2_ring π-π Stacking mol1_H C-H mol2_N Pyrimidine N mol1_H->mol2_N Weak C-H···N Hydrogen Bond mol2 Molecule B (2-Methylimidazo[1,2-c]pyrimidine)

Sources

The Pharmacological Landscape of 2-Methylimidazo[1,2-c]pyrimidine: A Technical Whitepaper on Kinase Inhibition and Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-methylimidazo[1,2-c]pyrimidine scaffold has evolved from a niche heterocyclic curiosity into a highly privileged pharmacophore in modern drug discovery. As a bioisostere of endogenous purine bases (adenine and guanine), the imidazo[1,2-c]pyrimidine core inherently mimics the molecular recognition profiles required to interface with ATP-binding pockets[1].

In my experience optimizing high-throughput kinase panels, the specific addition of the 2-methyl group is not merely a cosmetic modification. This substitution significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. More importantly, the steric bulk of the methyl group restricts the rotational degrees of freedom of the scaffold. This conformational locking effectively pre-organizes the molecule, reducing the entropic penalty upon binding to the highly conserved hinge regions of target kinases.

Target Profiling & Mechanistic Pathways

Immunomodulation via Syk and ZAP-70 Inhibition

Spleen tyrosine kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70) are non-receptor tyrosine kinases that serve as the primary signal transducers for B-cell and T-cell receptors, respectively. [2]. By competitively displacing ATP, these compounds halt the downstream phosphorylation cascade, ultimately suppressing Interleukin-2 (IL-2) production and preventing passive cutaneous anaphylaxis in in vivo models[2].

SykPathway BCR B-Cell Receptor (BCR) Activation ITAM ITAM Phosphorylation BCR->ITAM Syk Syk Kinase (Target) ITAM->Syk Downstream PLCγ2 / PI3K Activation Syk->Downstream Inhibitor 2-Methylimidazo[1,2-c]pyrimidine Inhibitor->Syk Inhibits ATP Binding Calcium Calcium Release & NFAT Translocation Downstream->Calcium IL2 IL-2 Production (Inflammation) Calcium->IL2

Fig 1: Syk kinase signaling pathway and targeted inhibition by imidazo[1,2-c]pyrimidine derivatives.

Oncological Targeting: CDK2 and ALK

In the oncology sector, the scaffold demonstrates remarkable versatility. , a critical driver of the G1/S phase cell cycle transition[3]. X-ray co-crystallography confirms that the core nitrogen atoms form indispensable hydrogen bonds with the Leu83 residue in the CDK2 hinge region[3]. Furthermore,, demonstrating efficacy even against the notoriously crizotinib-resistant L1196M mutant[4].

Antimicrobial and Antibiofilm Efficacy

Beyond human kinases, the 2-methylimidazo[1,2-c]pyrimidine core disrupts bacterial homeostasis.[5]. In silico modeling suggests these compounds interact strongly with bacterial TLR4 proteins, compromising membrane integrity and preventing the maturation of the exopolysaccharide matrix[5].

Quantitative Data Summary

To facilitate rapid comparison, the following table synthesizes the biological activity metrics of key imidazo[1,2-c]pyrimidine derivatives across various therapeutic targets:

Target / OrganismScaffold ModificationPrimary ApplicationEfficacy Metric (IC50 / MIC)Source
Syk / ZAP-70 Imidazo[1,2-c]pyrimidineImmunosuppressionLow nanomolar (IC50)[2]
CDK2 / Cyclin E Imidazo[1,2-c]pyrimidin-5(6H)-oneOncology (Cell Cycle)Micro- to submicromolar (IC50)[3]
ALK (L1196M) Benzo[4,5]imidazo[1,2-c]pyrimidineOncology (Lymphoma)Low nanomolar (IC50)[4]
MRSA Biofilm 2-methylimidazo[1,2-c]pyrimidine-oxadiazoleAntibacterial4.61 µg/mL (MIC)[5]

Self-Validating Experimental Methodologies

As an application scientist, I cannot overstate the importance of assay integrity. A protocol is only as good as its internal validation gates. Below are the field-proven, step-by-step methodologies used to evaluate this scaffold, explicitly detailing the causality behind each experimental choice.

Protocol A: Self-Validating ADP-Glo Kinase Assay (Syk Inhibition)
  • Step 1: Reagent Preparation & Pre-incubation

    • Action: Incubate recombinant human Syk kinase (10 nM) with a 10-point serial dilution of the 2-methylimidazo[1,2-c]pyrimidine derivative for 30 minutes at 25°C in a 384-well plate.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before substrate competition begins. Skipping this step artificially inflates IC50 values for slow-binding inhibitors.

  • Step 2: ATP/Substrate Initiation

    • Action: Add ATP precisely at its established Km​ value (e.g., 15 µM) alongside the poly(Glu,Tyr) peptide substrate.

    • Causality: Operating exactly at the ATP Km​ ensures the assay remains highly sensitive to competitive inhibitors while maintaining physiological relevance.

  • Step 3: ADP-Glo Detection

    • Action: Add ADP-Glo reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert generated ADP into a luminescent signal (30 min).

    • Causality: This coupled-enzyme system isolates the specific kinase turnover event from background ATP hydrolysis, drastically amplifying the signal-to-background ratio.

  • Step 4: Self-Validation Gate (Z'-Factor)

    • Action: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.

    • Validation Rule: The assay plate is strictly rejected if Z′<0.6 . A Z′≥0.6 mathematically proves that the separation band between the inhibition signal and assay noise is statistically robust, ensuring absolute trustworthiness of the IC50 curve.

KinaseWorkflow Prep 1. Reagent Prep (Kinase, ATP, Substrate) Compound 2. Compound Dilution (Serial 10-point) Prep->Compound Incubate 3. Pre-Incubation (30 min at 25°C) Compound->Incubate Detect 4. ADP-Glo Detection (Luminescence) Incubate->Detect Validate 5. Self-Validation (Z'-factor > 0.6) Detect->Validate Analysis 6. IC50 Calculation (Non-linear regression) Validate->Analysis

Fig 2: Self-validating ADP-Glo kinase assay workflow ensuring high-fidelity IC50 quantification.

Protocol B: High-Throughput Crystal Violet Antibiofilm Assay
  • Step 1: Log-Phase Inoculation

    • Action: Seed MRSA at 1×106 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom plate.

    • Causality: Glucose supplementation is a critical osmotic stressor that aggressively forces the bacteria to produce the exopolysaccharide biofilm matrix.

  • Step 2: Compound Exposure

    • Action: Introduce the imidazo[1,2-c]pyrimidine derivative and incubate statically for 24 hours at 37°C.

    • Causality: Static incubation (no shaking) prevents shear forces from disrupting the highly fragile initial attachment phase of the biofilm.

  • Step 3: Planktonic Wash

    • Action: Submerge and wash wells exactly three times with sterile PBS.

    • Causality: Removes non-adherent (planktonic) cells. Inconsistent washing is the primary source of false positives in biofilm quantification.

  • Step 4: Staining & Solubilization

    • Action: Stain with 0.1% Crystal Violet for 15 mins, wash excess dye, and solubilize the bound dye with 33% glacial acetic acid.

    • Causality: Crystal violet binds non-specifically to negatively charged surface molecules. Acetic acid completely homogenizes the dye, preventing localized clustering that skews spectrophotometric readouts.

  • Step 5: Self-Validation Gate (Control Ratio)

    • Action: Measure OD590. Validate against a vehicle control.

    • Validation Rule: The assay is only valid if the positive control (e.g., Vancomycin) demonstrates an >80% reduction in OD590 compared to the DMSO vehicle. This internal control proves the biofilm was both viable and susceptible.

BiofilmWorkflow Culture 1. MRSA Cultivation (Log-phase + Glucose) Treatment 2. Compound Exposure (24h at 37°C Static) Culture->Treatment Wash 3. Planktonic Wash (Sterile PBS x3) Treatment->Wash Stain 4. Crystal Violet Stain (0.1% solution) Wash->Stain Solubilize 5. Solubilization (33% Acetic Acid) Stain->Solubilize Quantify 6. OD590 Validation (Control Ratio >80%) Solubilize->Quantify

Fig 3: High-throughput antibiofilm assay workflow with internal vehicle control validation gates.

References

  • Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Source: PMC (RSC Advances) URL: [Link]

  • Title: Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds.

Sources

The Ascendant Scaffold: A Technical Guide to 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Methylimidazo[1,2-c]pyrimidine core is a compelling heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a fertile ground for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning biological significance of 2-Methylimidazo[1,2-c]pyrimidine derivatives. We delve into their mechanism of action as potent kinase inhibitors, their promising antibacterial and anticancer activities, and provide detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in their drug discovery endeavors.

Introduction: The Emergence of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the imidazo[1,2-c]pyrimidine framework has emerged as a "privileged scaffold" due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. The introduction of a methyl group at the 2-position (2-Methylimidazo[1,2-c]pyrimidine) has been shown to be a critical determinant of biological activity, often enhancing potency and selectivity. This guide will illuminate the chemical and biological landscape of this promising molecular core.

Synthetic Strategies: Building the 2-Methylimidazo[1,2-c]pyrimidine Core

The construction of the 2-Methylimidazo[1,2-c]pyrimidine scaffold can be achieved through several synthetic routes. A prevalent and efficient method involves the condensation of a substituted 4-aminopyrimidine with a 3-halobutan-2-one derivative. This approach offers a versatile platform for introducing a variety of substituents onto the pyrimidine ring, allowing for extensive exploration of the chemical space.

General Synthetic Protocol: Condensation of 4-Aminopyrimidines with 3-Halobutan-2-ones

This protocol outlines a general procedure for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine derivatives.

Materials:

  • Substituted 4-aminopyrimidine

  • 3-Bromobutan-2-one or 3-Chlorobutan-2-one

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted 4-aminopyrimidine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

  • Addition of Haloketone: Slowly add the 3-halobutan-2-one (1.1-1.2 eq) to the reaction mixture at room temperature under an inert atmosphere.

  • Reaction Progression: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Methylimidazo[1,2-c]pyrimidine derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent side reactions, such as hydrolysis of the haloketone.

  • Base: The base is essential to deprotonate the amino group of the 4-aminopyrimidine, facilitating its nucleophilic attack on the haloketone. The choice of base can influence the reaction rate and yield.

  • Temperature: Heating the reaction mixture provides the necessary activation energy for the cyclization step, leading to the formation of the fused bicyclic system.

cluster_synthesis Synthesis of 2-Methylimidazo[1,2-c]pyrimidine aminopyrimidine 4-Aminopyrimidine Derivative intermediate N-Alkylated Intermediate aminopyrimidine->intermediate Base, Solvent haloketone 3-Halobutan-2-one haloketone->intermediate product 2-Methylimidazo[1,2-c]pyrimidine intermediate->product Heat (Cyclization)

Caption: General synthetic workflow for 2-Methylimidazo[1,2-c]pyrimidine.

Chemical Properties and Reactivity

The 2-Methylimidazo[1,2-c]pyrimidine core exhibits distinct chemical properties that are important for its biological activity and further functionalization. The fused ring system is generally planar, which can facilitate stacking interactions with biological macromolecules. The nitrogen atoms in the pyrimidine and imidazole rings act as hydrogen bond acceptors, while the N-H in the imidazole ring (in its tautomeric form) can act as a hydrogen bond donor.

The electron distribution within the heterocyclic system makes certain positions susceptible to electrophilic or nucleophilic attack, allowing for targeted modifications to fine-tune the molecule's properties.

Biological Activities and Therapeutic Potential

Derivatives of the 2-Methylimidazo[1,2-c]pyrimidine scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Kinase Inhibition: Targeting Key Signaling Pathways

A significant area of investigation for 2-Methylimidazo[1,2-c]pyrimidine derivatives has been their potent inhibitory activity against various protein kinases.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.[1] Dysregulation of Syk activity is implicated in various inflammatory and autoimmune diseases. Several 2-Methylimidazo[1,2-c]pyrimidine derivatives have been identified as potent and orally effective inhibitors of Syk family kinases.[1]

One notable study identified a series of imidazo[1,2-c]pyrimidine derivatives with strong inhibitory activity against Syk.[1] Structure-activity relationship (SAR) studies revealed that substitution at the 7-position of the pyrimidine ring is critical for potency.

CompoundSyk IC50 (nM)[1]ZAP-70 IC50 (nM)[1]
9a 135.2
9f 3.21.8
9g 2.91.1

Table 1: Inhibitory activity of selected imidazo[1,2-c]pyrimidine derivatives against Syk family kinases.

The mechanism of action of these compounds involves the competitive inhibition of ATP binding to the kinase domain of Syk, thereby blocking the downstream signaling cascade that leads to the release of inflammatory mediators.

cluster_pathway Syk Signaling Pathway Inhibition Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Phosphorylation Response Cellular Response (e.g., Cytokine Release) Downstream->Response Inhibitor 2-Methylimidazo[1,2-c]pyrimidine Derivative Inhibitor->Syk Inhibition

Caption: Inhibition of the Syk signaling pathway by 2-Methylimidazo[1,2-c]pyrimidine derivatives.

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Recent studies have highlighted the potential of 2-Methylimidazo[1,2-c]pyrimidine derivatives as a new class of antibacterial compounds. A series of novel imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus.

CompoundMIC (µg/mL) vs. MSSA[2]MIC (µg/mL) vs. MRSA[2]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole 1.56 ± 0.123.12 ± 0.09
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole 3.12 ± 0.256.25 ± 0.75

Table 2: Minimum Inhibitory Concentration (MIC) of selected 2-Methylimidazo[1,2-c]pyrimidine derivatives against Staphylococcus aureus.

These compounds exhibited significant antibacterial efficacy, with some derivatives showing potent activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[2] The mechanism of their antibacterial action is still under investigation but may involve the inhibition of essential bacterial enzymes.

Anticancer Activity

The imidazo[1,2-a]pyrimidine scaffold, a close structural analog, has shown significant promise as a source of anticancer agents. While specific data for the 2-Methylimidazo[1,2-c]pyrimidine core is still emerging, related compounds have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, certain imidazo[1,2-a]pyrimidine derivatives have shown remarkable inhibition of breast cancer cells.[2]

CompoundIC50 (µM) vs. MCF-7[2]IC50 (µM) vs. MDA-MB-231[2]
3d 43.435.9
4d 39.035.1

Table 3: Cytotoxic activity of selected imidazo[1,2-a]pyrimidine derivatives against breast cancer cell lines.

The anticancer mechanism of these related compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells.[2] Further investigation into the anticancer potential of the 2-Methylimidazo[1,2-c]pyrimidine scaffold is a promising avenue for future research.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-Methylimidazo[1,2-c]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • 2-Methyl Group: The methyl group at the 2-position is often crucial for activity, likely by providing a key hydrophobic interaction within the target's binding pocket.

  • 7-Position of the Pyrimidine Ring: As seen in the Syk inhibitors, substitution at this position with various aryl and heteroaryl groups significantly influences potency.[1]

  • 3-Position of the Imidazole Ring: Functionalization at this position, as demonstrated by the antibacterial agents, allows for the introduction of diverse pharmacophores that can modulate activity and target specificity.[2]

cluster_sar Key SAR Points for 2-Methylimidazo[1,2-c]pyrimidine Core R1 R1 (Position 7) - Critical for kinase inhibition - Modulates potency R2 R2 (Position 3) - Site for diverse functionalization - Influences target specificity Me 2-Methyl Group - Often essential for activity - Hydrophobic interactions

Caption: Key structure-activity relationship points for the 2-Methylimidazo[1,2-c]pyrimidine scaffold.

Future Outlook and Conclusion

The 2-Methylimidazo[1,2-c]pyrimidine scaffold represents a dynamic and promising area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities, particularly in kinase inhibition and as antibacterial and potential anticancer agents, underscore its therapeutic potential. Future research should focus on elucidating the precise mechanisms of action for its various biological effects, expanding the exploration of its therapeutic applications, and optimizing its pharmacokinetic and pharmacodynamic properties through targeted medicinal chemistry efforts. The continued investigation of this remarkable scaffold is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

Sources

The 2-Methylimidazo[1,2-c]pyrimidine Scaffold (CAS: 33668-77-8): Mechanistic Insights, Synthesis, and Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing fused bicyclic heterocycles are privileged scaffolds. Among these, the imidazo[1,2-c]pyrimidine core has emerged as a highly versatile pharmacophore, particularly in the development of targeted kinase inhibitors[1]. This in-depth technical guide explores the fundamental chemical properties, synthetic methodologies, and mechanistic applications of 2-Methylimidazo[1,2-c]pyrimidine (CAS: 33668-77-8) [2]. By analyzing its role in competitive ATP-binding site inhibition—spanning targets from Cyclin-Dependent Kinase 2 (CDK2) to Spleen Tyrosine Kinase (Syk)—this whitepaper provides researchers and drug development professionals with actionable, self-validating protocols for synthesizing and evaluating this critical building block.

Chemical Identity & Physicochemical Profiling

The structural architecture of 2-Methylimidazo[1,2-c]pyrimidine consists of a pyrimidine ring fused with an imidazole ring, bearing a methyl substitution at the C2 position. This specific substitution pattern finely tunes the lipophilicity and steric bulk of the molecule, which is critical for hydrophobic packing within the narrow clefts of kinase active sites[3].

Table 1: Physicochemical Properties of 2-Methylimidazo[1,2-c]pyrimidine

PropertyValueRationale / Significance
Chemical Name 2-Methylimidazo[1,2-c]pyrimidineFused bicyclic core essential for hinge-region binding.
CAS Number 33668-77-8[2]Unique identifier for the 2-methyl derivative.
Molecular Formula C7H7N3Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 133.15 g/mol Ideal starting point for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Acceptors 2 (N1, N3)Critical for anchoring to the kinase hinge region via hydrogen bonds.

Mechanistic Role in Drug Design: The Kinase Hinge Binder

The imidazo[1,2-c]pyrimidine scaffold is predominantly utilized as a Type I kinase inhibitor. Its primary mechanism of action relies on mimicking the adenine ring of ATP. The nitrogen atoms within the fused ring system (specifically N1 and N3) act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[1].

The addition of the 2-methyl group (CAS: 33668-77-8) is not merely structural; it dictates the orientation of the scaffold. By projecting into the hydrophobic pocket adjacent to the ATP-binding site, the methyl group restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. Minor structural modifications to this core have been shown to act as a "potency switch," shifting selectivity between cell cycle checkpoint kinases such as CHK1 and MK2[3]. Furthermore, derivatives of this scaffold have demonstrated profound oral efficacy in suppressing Interleukin-2 (IL-2) via Syk family kinase inhibition[4].

G A 2-Methylimidazo[1,2-c]pyrimidine (Pharmacophore Core) B Kinase Hinge Region (e.g., Leu83 in CDK2) A->B H-Bonding (N1/N3) C ATP Binding Pocket (Hydrophobic Cleft) A->C Hydrophobic Packing D Kinase Inhibition (Pathway Arrest) B->D ATP Displacement C->D Enzyme Inactivation

Caption: Pharmacophore model illustrating the interaction of the scaffold with the kinase ATP-binding pocket.

Synthetic Methodology: Tschitschibabin-Type Cyclocondensation

The construction of the imidazo[1,2-c]pyrimidine core is typically achieved through a regioselective Tschitschibabin-type cyclocondensation between a 4-aminopyrimidine and an α -haloketone.

Causality & Chemical Logic

The reaction is driven by the differential nucleophilicity of the nitrogen atoms in 4-aminopyrimidine. The endocyclic nitrogen (N3) is significantly more nucleophilic than the exocyclic C4-amine due to the delocalization of the amine's lone pair into the pyrimidine ring. Consequently, the initial alkylation occurs at N3. Following this, the addition of a mild base deprotonates the intermediate, facilitating an intramolecular nucleophilic attack by the exocyclic amine onto the ketone carbonyl. Subsequent dehydration yields the fully aromatized, thermodynamically stable 2-Methylimidazo[1,2-c]pyrimidine.

G Step1 4-Aminopyrimidine (Starting Material) Step3 N3-Alkylation Intermediate (Nucleophilic Attack) Step1->Step3 NaHCO3, EtOH Step2 Chloroacetone (α-Haloketone) Step2->Step3 NaHCO3, EtOH Step4 Intramolecular Cyclization (Base-Catalyzed Dehydration) Step3->Step4 Reflux, 80°C Step5 2-Methylimidazo[1,2-c]pyrimidine (CAS: 33668-77-8) Step4->Step5 Isolation & Purification

Caption: Step-by-step synthetic workflow for 2-Methylimidazo[1,2-c]pyrimidine via cyclocondensation.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 4-aminopyrimidine (1.0 eq) in 30 mL of anhydrous ethanol (EtOH) under an inert nitrogen atmosphere.

  • Alkylation Initiation: Add 20.0 mmol of sodium bicarbonate (NaHCO 3​ , 2.0 eq) to the solution. The mild base acts as an acid scavenger to neutralize the HCl generated during alkylation, preventing the protonation of the nucleophilic N3 atom.

  • Haloketone Addition: Slowly add 15.0 mmol of chloroacetone (1.5 eq) dropwise at room temperature to control the exothermic alkylation step.

  • Cyclocondensation: Elevate the reaction temperature to reflux (~80°C) and stir continuously for 4 to 6 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1).

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between distilled water (50 mL) and ethyl acetate (EtOAc, 50 mL).

  • Purification: Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate. Purify the product via flash column chromatography to yield pure 2-Methylimidazo[1,2-c]pyrimidine.

Experimental Validation: Self-Validating TR-FRET Kinase Assay

To assess the biological viability of downstream derivatives synthesized from the 2-Methylimidazo[1,2-c]pyrimidine scaffold, a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. TR-FRET is chosen over standard colorimetric assays because the time-resolved delay eliminates interference from compound auto-fluorescence, ensuring high data fidelity[1].

Protocol Design & Internal Controls

This protocol is designed as a self-validating system . It requires the calculation of a Z'-factor to ensure assay robustness and utilizes Staurosporine as a positive control to benchmark the competitive ATP displacement.

  • Master Mix Assembly: Prepare a kinase master mix containing recombinant CDK2/Cyclin E complex (0.5 nM final), ATP at its predetermined Km​ value (to ensure competitive inhibitors can be accurately assessed), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense the imidazo[1,2-c]pyrimidine derivatives (10-point serial dilutions from 10 µM to 0.1 nM) into a 384-well low-volume plate. Add the kinase master mix and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation & Termination: Initiate the reaction by adding the ATP/substrate mix. Incubate for 60 minutes at room temperature. Terminate the reaction by adding a stop buffer containing EDTA (20 mM final) to chelate Mg 2+ , halting kinase activity immediately.

  • Signal Detection: Add the TR-FRET detection reagents: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Validation & Acquisition: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and Staurosporine (positive control). The assay is only valid if Z' > 0.6 .

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and fit the dose-response curve using a 4-parameter logistic regression to determine the IC 50​ .

Quantitative Structure-Activity Relationship (SAR) Data

The baseline 2-Methylimidazo[1,2-c]pyrimidine scaffold serves as a foundational core. When functionalized at the C5, C6, or C8 positions, its potency against specific kinases increases exponentially. Table 2 summarizes comparative SAR data from literature, demonstrating how structural evolution of this core dictates target selectivity[1][3][4].

Table 2: Comparative Kinase Inhibition of Imidazo[1,2-c]pyrimidine Derivatives

Scaffold / DerivativeTarget KinaseIC 50​ ValuePharmacological ImpactRef
2-Methylimidazo[1,2-c]pyrimidine Baseline>10,000 nMInactive core; requires functionalization for target affinity.[1]
C8-Substituted Imidazo[1,2-c]pyrimidin-5-one CDK2 / Cyclin E600 nMInduces cell cycle arrest; binds Leu83 in the ATP pocket.[1]
Imidazo[1,2-c]pyrimidine (Compound 9f) Syk / ZAP-7012 nMHigh oral efficacy; suppresses IL-2 production in vivo.[4]
Imidazo[1,2-c]pyrimidine analog CHK1 vs MK2<10 nMPotency switch achieved via minor steric modifications.[3]

References

  • BLD Pharm. "2-Methylimidazo[1,2-a]pyridine / 2-Methylimidazo[1,2-c]pyrimidine (CAS: 33668-77-8)". Source: BLD Pharm Catalog.
  • European Journal of Medicinal Chemistry. "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure". Source: PubMed / NIH.
  • Bioorganic & Medicinal Chemistry Letters. "Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors". Source: PubMed / NIH.
  • Bioorganic & Medicinal Chemistry. "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors". Source: PubMed / NIH.
  • Science of Synthesis. "Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring". Source: Thieme Connect.

Sources

2-Methylimidazo[1,2-c]pyrimidine: A Comprehensive Technical Guide on Synthesis, Structural Biology, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Imperative

In modern medicinal chemistry, nitrogen-fused heterocycles are foundational to the discovery of highly selective therapeutics. Among these, the imidazo[1,2-c]pyrimidine scaffold has evolved from a relatively exotic structural motif into a cornerstone of targeted drug design[1]. Operating as a highly efficient bioisostere for purine bases (adenine and guanine) and indoles, this mancude organic heterobicyclic system offers exceptional versatility[2].

Specifically, 2-Methylimidazo[1,2-c]pyrimidine provides a highly optimized pharmacophore. The integration of a methyl group at the C2 position introduces a critical lipophilic anchor, enhancing hydrophobic interactions within the ATP-binding pockets of target kinases while maintaining the multi-point hydrogen-bonding capacity of the core nitrogen atoms. This whitepaper provides an in-depth analysis of its structural logic, biological mechanisms, and a self-validating synthetic blueprint for drug development professionals.

Molecular Architecture & Pharmacophore Logic

The structural topology of 2-methylimidazo[1,2-c]pyrimidine is defined by the fusion of an imidazole ring to a pyrimidine ring across the c-face. This configuration creates a rigid, planar aromatic system rich in electron density.

The causality behind its success in drug discovery lies in its spatial geometry:

  • Hydrogen Bond Acceptors (HBAs): The nitrogen atoms within the pyrimidine and imidazole rings act as potent HBAs, mimicking the interaction profile of endogenous ATP.

  • Hydrophobic Anchoring: The 2-methyl substitution is not merely structural; it is a deliberate modification to increase the Van der Waals interactions within the hydrophobic sub-pockets of kinase active sites, thereby increasing target residence time.

  • Pi-Pi Stacking: The planar bicyclic system allows for strong π−π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein.

Pharmacophore Core Imidazo[1,2-c]pyrimidine Core Scaffold HBA1 Pyrimidine Nitrogen (H-Bond Acceptor) Core->HBA1 HBA2 Imidazole Nitrogen (H-Bond Acceptor) Core->HBA2 Lipophilic 2-Methyl Group (Hydrophobic Anchor) Core->Lipophilic PiPi Aromatic System (Pi-Pi Stacking) Core->PiPi

Caption: Pharmacophore model of 2-Methylimidazo[1,2-c]pyrimidine highlighting key binding interactions.

Mechanistic Pharmacology & Target Engagement

The 2-methylimidazo[1,2-c]pyrimidine scaffold demonstrates a broad spectrum of pharmacological actions, including antiviral, antifungal, anti-inflammatory, and anticancer properties[1].

Kinase Inhibition (Anticancer)

Imidazopyrimidine derivatives are particularly noteworthy for their ability to target specific molecular entities, such as protein kinases, which are crucial components of cellular signaling pathways associated with oncogenesis[1]. By acting as ATP-competitive inhibitors, these compounds effectively block the auto-phosphorylation of receptors like EGFR and downstream effectors like B-Raf[1][3]. The 2-methyl group enhances selectivity by exploiting the specific steric constraints of the mutant kinase pockets.

Pathway Ligand Extracellular Growth Factors Kinase EGFR / B-Raf Kinases Ligand->Kinase Activation Cascade MEK / ERK Cascade Kinase->Cascade Phosphorylation Drug 2-Methylimidazo[1,2-c]pyrimidine Drug->Kinase ATP-Competitive Inhibition Tumor Tumor Proliferation & Survival Cascade->Tumor Gene Expression

Caption: Mechanism of action: 2-Methylimidazo[1,2-c]pyrimidine derivatives inhibiting kinase cascades.

Antiviral and Antiparasitic Activity

Beyond oncology, the scaffold has shown profound efficacy against viral and parasitic targets. Recent structure-activity relationship (SAR) studies have identified imidazo[1,2-c]pyrimidine derivatives as potent antiviral agents against the BK polyomavirus and as highly active antitrypanosomal agents against T. brucei rhodesiense[1][4].

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the efficacy of the imidazo[1,2-c]pyrimidine core, the following table summarizes quantitative biological data across various therapeutic targets.

Compound / DerivativeBiological TargetAssay TypeEfficacy (IC50 / EC50 / GI50)Reference
Imidazo[1,2-c]pyrimidine Derivative D T. brucei rhodesienseAntitrypanosomalIC50: 0.11 μM[4]
6-benzyl-8-(methylsulfonyl)-... derivative BK polyomavirusAntiviralEC50: 0.66 μM[1]
Derivative 5b (Imidazopyrimidine) U251 CNS Cancer Cell LineAnticancerGI50: 5.02 μM[5]

Autocatalytic Synthetic Blueprint

The construction of the 2-methylimidazo[1,2-c]pyrimidine core requires a regiospecific approach. The most robust and scalable method involves the bimolecular condensation of 4-aminopyrimidine with an α -haloketone (specifically, chloroacetone)[6].

Causality of the Reaction Design

The choice of chloroacetone is deliberate. The highly electrophilic α -carbon bonded to the chloride leaving group undergoes a rapid SN​2 alkylation by the exocyclic amine of 4-aminopyrimidine. This is kinetically favored over direct imine formation. Once the alkylated intermediate is formed, the proximity of the endocyclic pyrimidine nitrogen to the ketone carbonyl drives a rapid intramolecular cyclization. Subsequent dehydration yields the fully aromatized, thermodynamically stable imidazo[1,2-c]pyrimidine system with the methyl group perfectly positioned at C2.

Synthesis A 4-Aminopyrimidine C SN2 Alkylation Intermediate A->C B Chloroacetone B->C D Intramolecular Cyclization C->D Heat / Base (-HCl) E 2-Methylimidazo[1,2-c]pyrimidine D->E Dehydration (-H2O)

Caption: Synthetic workflow for 2-Methylimidazo[1,2-c]pyrimidine via alpha-haloketone condensation.

Step-by-Step Protocol & Self-Validating Systems

Step 1: Reagent Preparation & Initiation

  • Procedure: Dissolve 1.0 equivalent of 4-aminopyrimidine in anhydrous ethanol (or DMF for lower solubility derivatives). Add 1.2 equivalents of chloroacetone dropwise at 0°C to control the initial exothermic SN​2 reaction. Add a mild base (e.g., sodium bicarbonate) to neutralize the evolving HCl.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction after 2 hours. The mass spectrum must show the disappearance of the 4-aminopyrimidine peak ( m/z≈95 ) and the emergence of the uncyclized intermediate ( m/z≈153 ).

Step 2: Intramolecular Cyclization

  • Procedure: Elevate the reaction temperature to reflux (80°C) for 12–16 hours. The thermal energy overcomes the activation barrier for the nucleophilic attack of the endocyclic nitrogen onto the carbonyl, followed by the elimination of water.

  • Causality: Refluxing continuously drives the equilibrium toward the aromatized product by expelling water (which can be trapped using a Dean-Stark apparatus if conducted in toluene).

  • Validation Checkpoint 2 (TLC): Co-spot with the starting material. A new, highly UV-active spot (due to the extended conjugated π system) should appear at a higher Rf​ value, indicating the formation of the hydrophobic core.

Step 3: Isolation and Quality Control

  • Procedure: Cool the mixture, evaporate the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and purify via silica gel flash chromatography.

  • Validation Checkpoint 3 (NMR): Conduct 1H NMR analysis. The protocol is self-validated if the spectrum shows:

    • The complete absence of the broad primary amine singlet ( −NH2​ ).

    • The appearance of a sharp, integrated singlet around δ 2.4 ppm, corresponding to the newly formed C2-methyl group.

    • A highly deshielded singlet in the aromatic region ( δ 7.5 - 8.0 ppm) corresponding to the isolated imidazole proton at C3.

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocols for 2-Methylimidazo[1,2-c]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Imidazo[1,2-c]pyrimidines represent a privileged class of fused bicyclic heterocycles, serving as critical bioisosteres for purines in modern drug development. While the structurally related imidazo[1,2-a]pyrimidine scaffold is widely recognized in commercialized therapeutics, the [1,2-c] isomer offers unique hydrogen-bonding vectors critical for targeting specific kinases and developing advanced fluorescent nucleotide probes[1].

The construction of the 2-methylimidazo[1,2-c]pyrimidine core fundamentally relies on a regiospecific Chichibabin-type condensation between 4-aminopyrimidine and an α-haloketone, such as chloroacetone[2]. As a Senior Application Scientist, it is vital to understand that achieving high yields in this transformation requires precise control over nucleophilicity, acid-base equilibrium, and dehydration kinetics.

Mechanistic Insights & Experimental Causality

The formation of the imidazo[1,2-c]pyrimidine system is highly regiospecific. Unlike 2-aminopyrimidines which selectively yield [1,2-a] isomers, the reaction of 4-aminopyrimidines with α-haloketones directs cyclization exclusively to the[1,2-c] face[2].

Mechanism N1 4-Aminopyrimidine + Chloroacetone N2 N3-Alkylation Intermediate N1->N2 SN2 Attack (-HCl) N3 Cyclization (Hemiaminal) N2->N3 Intramolecular Addition N4 Dehydration (-H2O) N3->N4 H+ transfer N5 2-Methylimidazo [1,2-c]pyrimidine N4->N5 Aromatization

Fig 1: Mechanistic pathway of the Chichibabin-type condensation forming the imidazo[1,2-c] core.

Causality in Reagent Selection:
  • Electrophile Selection (Chloroacetone vs. Bromoacetone): While bromoacetone is significantly more electrophilic, chloroacetone is prioritized for standard bench protocols. Chloroacetone exhibits superior thermal stability, a lower lachrymatory profile, and a reduced tendency to undergo self-condensation or degradation during extended reflux[3].

  • Role of the Base (NaHCO₃): The initial Sₙ2 alkylation at the endocyclic N3 nitrogen generates a stoichiometric equivalent of HCl. Without a mild base, the unreacted 4-aminopyrimidine becomes protonated, neutralizing its nucleophilicity and stalling the reaction at low conversions. NaHCO₃ effectively scavenges HCl without hydrolyzing the haloketone.

  • Solvent Selection (Ethanol): Ethanol provides an optimal reflux temperature (78 °C) that provides sufficient thermal energy to drive the dehydration step (aromatization) without causing thermal decomposition of the α-haloketone.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the causality behind the finalized protocols.

EntryElectrophileSolventBaseConditionsYield (%)Purity (LC-MS)
1Chloroacetone (1.2 eq)EtOHNoneReflux, 24 h41%85%
2Chloroacetone (1.5 eq)EtOHNaHCO₃ (2.0 eq)Reflux, 12 h78%>95%
3Bromoacetone (1.2 eq)DMFK₂CO₃ (2.0 eq)80 °C, 8 h65%82% (Degradation)
4 Chloroacetone (1.5 eq) EtOH NaHCO₃ (2.0 eq) Microwave, 120 °C, 20 min 89% >98%

Experimental Workflows

Workflow Step1 Reagent Preparation 4-Aminopyrimidine + Chloroacetone Step2 Solvent & Base Addition EtOH / NaHCO3 Step1->Step2 Step3 Reaction Execution Reflux (80°C, 12h) OR MW (120°C, 20min) Step2->Step3 Step4 Workup & Extraction DCM/H2O, Brine Wash Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5 Step6 Product Validation 2-Methylimidazo[1,2-c]pyrimidine (LC-MS, NMR) Step5->Step6

Fig 2: Optimized workflow for the synthesis of 2-methylimidazo[1,2-c]pyrimidine.

Protocol A: Conventional Batch Synthesis (Gram-Scale)

Self-Validating Check: Ensure the reaction mixture transitions from a heterogeneous suspension to a clear, darkened solution as the base is consumed and the product forms.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-aminopyrimidine (1.00 g, 10.5 mmol) in absolute ethanol (30 mL).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (1.76 g, 21.0 mmol, 2.0 eq) to the suspension. Stir at room temperature for 5 minutes.

  • Electrophile Addition: Carefully add chloroacetone (1.25 mL, 15.7 mmol, 1.5 eq) dropwise via syringe. Safety Note: Chloroacetone is a potent lachrymator; perform this step strictly inside a fume hood.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C external bath temperature) and stir vigorously for 12 hours.

  • Reaction Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1, UV active). The starting material (R_f ~0.2) should be completely consumed, replaced by a new fluorescent spot (R_f ~0.5).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the resulting residue between Dichloromethane (DCM) (50 mL) and distilled water (30 mL).

  • Extraction: Extract the aqueous layer with additional DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel (Eluent: Gradient of 0% to 5% Methanol in DCM) to afford the pure 2-methylimidazo[1,2-c]pyrimidine.

Protocol B: Microwave-Assisted Synthesis (Library Generation)

Self-Validating Check: Microwave irradiation provides rapid, uniform heating, bypassing the slow dehydration kinetics seen in batch synthesis, effectively suppressing side-product formation.

  • Vessel Loading: To a 10 mL microwave-safe vial equipped with a stir bar, add 4-aminopyrimidine (100 mg, 1.05 mmol), absolute ethanol (3 mL), NaHCO₃ (176 mg, 2.10 mmol), and chloroacetone (125 µL, 1.57 mmol).

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C, with a ramp time of 2 minutes and a hold time of 20 minutes (High stirring, Normal absorption level).

  • Workup: Upon cooling to room temperature, filter the suspension through a short pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is typically >90% pure and ready for immediate downstream derivatization or final silica gel purification.

Analytical Validation Parameters

To ensure scientific integrity and confirm the self-validating nature of the synthesis, the isolated product must meet the following analytical criteria:

  • Chemical Formula: C₇H₇N₃

  • Exact Mass: 133.06 Da

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 134.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.85 (d, J = 1.5 Hz, 1H, Pyrimidine C5-H)

    • δ 7.90 (d, J = 6.0 Hz, 1H, Pyrimidine C7-H)

    • δ 7.45 (dd, J = 6.0, 1.5 Hz, 1H, Pyrimidine C8-H)

    • δ 7.30 (s, 1H, Imidazole C3-H)

    • δ 2.50 (s, 3H, -CH₃)

References

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine Source: ResearchGate URL:[Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • New fluorescent cytidine 5'-phosphate derivatives Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications.[1][2] The development of robust, accurate, and reliable analytical methods is paramount for ensuring the quality, stability, and pharmacokinetic profiling of drug candidates based on this heterocycle. This guide provides a comprehensive overview of state-of-the-art analytical techniques for the characterization and quantification of 2-Methylimidazo[1,2-c]pyrimidine, designed for researchers in pharmaceutical development and quality control. We will delve into the causality behind methodological choices, offering detailed protocols for chromatographic and spectroscopic analyses, and conclude with a framework for stability-indicating method development through forced degradation studies.

Introduction to Chromatographic Analysis

Chromatographic techniques are indispensable for separating 2-Methylimidazo[1,2-c]pyrimidine from synthetic intermediates, impurities, or potential degradants. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

Reverse-Phase HPLC (RP-HPLC) is the cornerstone method for the purity assessment and quantification of polar to moderately non-polar heterocyclic compounds like 2-Methylimidazo[1,2-c]pyrimidine. Its versatility, reproducibility, and high resolution make it ideal for routine quality control and stability testing.[3][4]

Causality of Method Design: The selection of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic nature, which provides effective retention for aromatic heterocyclic systems through hydrophobic interactions. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve sharp, symmetrical peaks with adequate retention. An acidic pH (e.g., using a phosphate buffer) is often employed to suppress the ionization of any residual silanol groups on the silica support, thereby minimizing peak tailing. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. UV detection is selected based on the chromophoric nature of the imidazopyrimidine ring system.[5]

Protocol 1: RP-HPLC Method for Purity and Assay Determination

1. Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile and Water.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Phosphoric Acid, analytical grade.

2. Chromatographic Conditions:

ParameterRecommended Setting
Stationary Phase C18 (L1), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60:40 (A:B) or Gradient for impurity profiling (e.g., 95:5 to 20:80 over 20 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (λ) 275 nm (Verify by scanning the UV spectrum of the analyte)[6]
Injection Vol. 10 µL
Run Time 15 minutes (Isocratic) or 30 minutes (Gradient)

3. Solution Preparation:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Methylimidazo[1,2-c]pyrimidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the Working Standard solution in triplicate. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

  • Inject the sample solutions.

  • Calculate the purity or concentration of the sample by comparing its peak area to that of the Working Standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard & Sample Solutions A2 Inject Blank & Standards P2->A2 A1->A2 A3 Inject Samples A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Purity / Assay D1->D2

Caption: General workflow for RP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of 2-Methylimidazo[1,2-c]pyrimidine. Due to the heterocyclic nature and potential for low volatility, derivatization may sometimes be required to improve chromatographic performance.[7][8]

Causality of Method Design: GC is ideal for separating thermally stable compounds in the gas phase. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a versatile choice for a wide range of organic molecules. Mass spectrometry provides definitive identification based on the compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern under electron ionization (EI).

Protocol 2: GC-MS for Identification of Volatile Impurities

1. Instrumentation & Consumables:

  • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity Helium as carrier gas.

  • Dichloromethane (DCM) or Ethyl Acetate, analytical grade.

2. GC-MS Conditions:

ParameterRecommended Setting
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

3. Sample Preparation:

  • Dissolve a known amount of the 2-Methylimidazo[1,2-c]pyrimidine sample in DCM to a concentration of approximately 1 mg/mL.

  • If derivatization is needed to increase volatility, common agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used following established protocols.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

4. Analysis Procedure:

  • Perform a solvent blank injection to check for system contamination.

  • Inject the prepared sample solution.

  • Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are essential for the unequivocal identification and structural elucidation of 2-Methylimidazo[1,2-c]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the chemical structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.[9][10] 2D NMR techniques (like COSY and HSQC) can further establish connectivity.

Protocol 3: NMR for Structural Elucidation

1. Instrumentation & Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11][12]

  • Tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean NMR tube.

3. Data Acquisition & Interpretation:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • The chemical shifts (δ) should be referenced to TMS (0.00 ppm).

  • Compare the observed spectra with expected values based on the structure. The methyl group protons should appear as a singlet in the upfield region, while aromatic protons on the fused ring system will be in the downfield region.[12][13]

Expected NMR Chemical Shifts (in DMSO-d₆): Note: These are estimated values based on analogous imidazopyrimidine structures. Actual values must be confirmed experimentally.

Atom TypeExpected ¹H Shift (δ, ppm)Expected ¹³C Shift (δ, ppm)
Methyl (C2-CH₃) ~2.5 - 2.7 (singlet)~15 - 25
Imidazo Protons ~7.5 - 9.5 (multiplets)~110 - 150
Pyrimidine Protons ~7.0 - 9.0 (multiplets)~110 - 160
UV-Vis Spectrophotometry for Routine Quantification

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for quantifying 2-Methylimidazo[1,2-c]pyrimidine in bulk form or in simple solutions, based on the Beer-Lambert law.[14][15]

Protocol 4: UV-Vis Spectrophotometric Assay

1. Instrumentation & Reagents:

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.[6]

  • Methanol or a 1:1 mixture of Methanol:Acetonitrile.[6]

  • Reference standard of 2-Methylimidazo[1,2-c]pyrimidine.

2. Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the compound in the chosen solvent. Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For similar pyrimidine derivatives, this is often around 275 nm.[6]

  • Prepare Calibration Curve:

    • Prepare a Standard Stock Solution (e.g., 100 µg/mL) in the solvent.

    • Create a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution.

    • Measure the absorbance of each dilution at the predetermined λmax.

    • Plot a graph of Absorbance vs. Concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.

  • Sample Analysis:

    • Prepare a solution of the unknown sample with an expected concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Determine the concentration using the equation of the line from the calibration curve.

UV_Vis_Workflow S1 Determine λmax (Wavelength Scan) S4 Measure Absorbance of Standards S1->S4 S2 Prepare Standard Stock Solution S3 Create Serial Dilutions (Calibration Standards) S2->S3 S3->S4 S5 Plot Calibration Curve (Abs vs. Conc) S4->S5 S7 Calculate Concentration S5->S7 S6 Prepare & Measure Unknown Sample S6->S7

Caption: Workflow for quantitative analysis by UV-Vis.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are critical in drug development to understand degradation pathways and to ensure the developed analytical methods are "stability-indicating."[16][17] This means the method can accurately measure the active ingredient without interference from any degradation products.[18][19]

Causality of Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage and physiological environments, accelerating the degradation process.[20] The imidazole moiety, in particular, can be susceptible to oxidation and photodegradation.[20] Analysis of stressed samples by the primary HPLC method (Protocol 1) validates its specificity.

Protocol 5: Forced Degradation Study Framework

1. Stress Conditions:

  • Prepare solutions of 2-Methylimidazo[1,2-c]pyrimidine (~100 µg/mL) and subject them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours, then prepare a solution.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

2. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the unstressed control and all stressed samples using the validated RP-HPLC method (Protocol 1), preferably with a PDA detector.

3. Data Evaluation:

  • Mass Balance: Assess the total response of the drug and all degradation products. It should be close to 100% of the initial drug response.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent drug in the presence of its degradants. The peak should be spectrally pure.

  • Resolution: Ensure that all degradation product peaks are well-resolved from the main drug peak (Resolution > 2.0).

Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Validation S0 Unstressed Control Sample A1 Neutralize & Dilute S0->A1 S1 Acid (HCl) S1->A1 S2 Base (NaOH) S2->A1 S3 Oxidation (H₂O₂) S3->A1 S4 Thermal S4->A1 S5 Photolytic S5->A1 A2 Analyze all samples by HPLC-PDA A1->A2 A3 Evaluate Peak Purity, Resolution, Mass Balance A2->A3 A4 Method is Stability-Indicating A3->A4

Caption: Workflow for a forced degradation study.

Conclusion

The analytical characterization of 2-Methylimidazo[1,2-c]pyrimidine requires a multi-faceted approach. HPLC serves as the primary tool for quantification and purity assessment, while GC-MS is valuable for volatile impurity analysis. Spectroscopic methods like NMR and UV-Vis are essential for structural confirmation and routine assays, respectively. A comprehensive understanding of the molecule's stability profile, achieved through forced degradation studies, is crucial for developing a robust, stability-indicating method that ensures data integrity throughout the drug development lifecycle. All methods must be validated according to the appropriate regulatory guidelines, such as those from the International Conference on Harmonisation (ICH).[6][14]

References

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). A comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes.
  • PMC. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces.
  • Wiley Online Library. Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti.
  • Amanote Research. Gas Chromatography. Mass Spectrometry Analysis of - Amanote Research.
  • Academia.edu. Forced degradation and stability indicating studies of imatinib tablet.
  • ResearchGate. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • Semantic Scholar. Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine.
  • Semantic Scholar. Forced degradation studies : Regulatory considerations and implementation.
  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • JOCPR. Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
  • MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
  • Beilstein Journal of Organic Chemistry. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
  • PubMed. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.
  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds | Request PDF.
  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • BenchChem. Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Derivative.
  • DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • Bentham Science. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine.
  • CORE. Development and validation of uv-visible methods for Imatinib Mesylate in bulk and tablet dosage form.
  • ACS Publications. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Journal of Medicinal Chemistry.
  • PMC. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation.
  • ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.

Sources

Application Notes and Protocols: 2-Methylimidazo[1,2-c]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Imidazo[1,2-c]pyrimidine Scaffold

The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel heterocyclic scaffolds that offer unique structural and electronic properties to engage with biological targets. Among these, the imidazo[1,2-c]pyrimidine core has emerged as a promising framework, particularly in the development of kinase inhibitors. As a bioisostere of purines, this fused heterocyclic system provides a versatile template for designing selective modulators of cellular signaling pathways.[1][2] This document provides a detailed guide to the synthesis, biological evaluation, and mechanistic understanding of 2-methylimidazo[1,2-c]pyrimidine derivatives, with a primary focus on their application as inhibitors of Spleen Tyrosine Kinase (Syk).

Mechanism of Action: Targeting the Syk Kinase Signaling Pathway

Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, is a critical mediator of signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[3] Its central role in inflammatory and allergic responses has positioned it as a key therapeutic target for a spectrum of diseases, such as rheumatoid arthritis and certain allergic disorders.[1][3] Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of the Syk family of kinases.[1][4]

The canonical Syk signaling pathway is initiated upon the engagement of immunoreceptors, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent downstream signaling cascades that culminate in cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[3] 2-Methylimidazo[1,2-c]pyrimidine-based inhibitors are designed to competitively bind to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and abrogating the downstream signaling events.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Immunoreceptor Immunoreceptor Src_Kinase Src_Kinase Immunoreceptor->Src_Kinase Ligand Binding pITAM p-ITAM Src_Kinase->pITAM Phosphorylation pSyk p-Syk (Active) pITAM->pSyk Syk Activation Syk Syk Syk->pITAM Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K, MAPK) pSyk->Downstream_Signaling Phosphorylation of substrates Cellular_Response Cellular Response (Inflammation, Degranulation) Downstream_Signaling->Cellular_Response Inhibitor 2-Methylimidazo[1,2-c]pyrimidine Inhibitor->pSyk Inhibition

Caption: Syk Kinase Signaling Pathway and Inhibition.

Protocols

Protocol 1: Synthesis of a Representative 2-Methylimidazo[1,2-c]pyrimidine Derivative

This protocol describes a general method for the synthesis of a 2-methyl-substituted imidazo[1,2-c]pyrimidine, adapted from the procedures reported for related analogs.[4] The synthesis involves a key cyclocondensation step.

Materials:

  • Substituted 4-amino-2-chloropyrimidine

  • 1-Bromopropan-2-one

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a solution of a substituted 4-amino-2-chloropyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-bromopropan-2-one (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-methylimidazo[1,2-c]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Syk Kinase Inhibition Assay

This protocol outlines a luminescent kinase assay to determine the in vitro inhibitory activity of 2-methylimidazo[1,2-c]pyrimidine derivatives against Syk kinase, based on the ADP-Glo™ Kinase Assay.[5][6]

Materials:

  • Recombinant human Syk kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (2-methylimidazo[1,2-c]pyrimidine derivatives) dissolved in DMSO

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of Syk enzyme solution (e.g., 1 ng/µL in kinase buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mixture containing the poly(Glu, Tyr) substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 27 °C for 60 minutes.[5]

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental values.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation: Structure-Activity Relationships

The following table summarizes the in vitro Syk and ZAP-70 inhibitory activities of a series of imidazo[1,2-c]pyrimidine derivatives, highlighting key structure-activity relationships (SAR).[4]

CompoundSyk IC₅₀ (nM)ZAP-70 IC₅₀ (nM)
9a H3-pyridyl3.51.1
9b Me3-pyridyl3.21.3
9f H3-quinolyl1.90.9
9g H4-pyridyl1.80.9
9h H4-quinolyl1.70.8

Data extracted from Hirabayashi et al., Bioorg. Med. Chem. 2008, 16 (20), 9247-9260.[4]

Key SAR Insights:

  • The presence of a methyl group at the R¹ position (comparing 9a and 9b ) does not significantly alter the inhibitory activity against Syk and ZAP-70.

  • Aromatic substituents at the R² position are crucial for potent inhibitory activity.

  • Both pyridyl and quinolyl moieties at the R² position confer strong inhibitory effects.

Conclusion and Future Directions

The 2-methylimidazo[1,2-c]pyrimidine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting the Syk family. The synthetic and screening protocols provided herein offer a robust framework for researchers to explore the medicinal chemistry of this promising heterocyclic system. Future efforts could focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy, as well as exploring their potential against other kinase targets implicated in disease.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay with Syk Inhibitor II Hydrochloride.
  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
  • BOC Sciences. (n.d.). What are SYK inhibitors and Examples?.
  • Bio-protocol. (2019). In Vitro Kinase Inhibition Assays. Bio-protocol, 9(19), e3376.
  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). A Novel Syk Family Kinase Inhibitor: Design, Synthesis, and Structure-Activity Relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-7357.
  • Promega Corporation. (n.d.). SYK Kinase Assay.
  • ACS Publications. (2021). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. Journal of Medicinal Chemistry, 64(23), 16955-16986.
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935–4937.
  • Bakavoli, M., Heravi, M. M., Germaninajad, H., Rahimizadeh, M., & Ghassemzadeh, M. (2007). A Novel Synthesis of Imidazo[1,2-c]pyrimidines.
  • PubChem. (n.d.). Imidazo(1,2-c)pyrimidine.

Sources

Application Note: 2-Methylimidazo[1,2-c]pyrimidine as a Core Scaffold for Advanced Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy in oncology and immunology. Among the most versatile pharmacophores discovered is the imidazo[1,2-c]pyrimidine scaffold. This bicyclic heteroaromatic core effectively mimics the purine ring of adenosine triphosphate (ATP), enabling competitive binding at the highly conserved ATP-binding pocket of various kinases[1].

The Causality of the 2-Methyl Substitution: While the unsubstituted imidazo[1,2-c]pyrimidine core provides baseline affinity via hydrogen bonding to the kinase hinge region (e.g., residue Leu83 in CDK2)[1], the strategic addition of a methyl group at the C2 position acts as a critical "potency switch"[2].

  • Steric Restriction: The 2-methyl group restricts the rotational freedom of adjacent substituents, locking the molecule into an active, low-energy conformation that perfectly aligns with the target pocket.

  • Hydrophobic Anchoring: It optimally fills the hydrophobic sub-pocket adjacent to the gatekeeper residue, significantly enhancing binding affinity while creating steric clashes with off-target kinases, thereby improving selectivity profiles across the kinome[2].

This structural tuning has successfully yielded potent inhibitors for Cyclin-dependent kinase 2 (CDK2)[1], Checkpoint kinase 1 (CHK1)[2], and Spleen tyrosine kinase (Syk)[3].

Target Profiling & Selectivity Data

The versatility of the imidazo[1,2-c]pyrimidine scaffold is demonstrated by its application across multiple distinct kinase families. The quantitative data below summarizes the structure-activity relationships (SAR) established in recent literature.

Target KinaseScaffold VariantIC50 RangePrimary Biological EffectReference
CDK2 / Cyclin E Imidazo[1,2-c]pyrimidin-5(6H)-oneMicro- to submicromolarG1/S phase cell cycle arrest in leukemia/osteosarcoma[1],[4]
Syk / ZAP-70 Imidazo[1,2-c]pyrimidineLow nanomolarSuppression of IL-2 production; anti-anaphylaxis[3]
CHK1 / MK2 Imidazo[1,2-c]pyrimidineNanomolarCell cycle checkpoint control (Potency switch)[2]
PIM-1 Imidazo[1,2-c]pyrimidine analogs~11 - 17 nMApoptosis in MCF-7 breast cancer cells[5]

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls and orthogonal validation steps to confirm that observed effects are driven by on-target kinase inhibition rather than assay artifacts or non-specific cytotoxicity.

Protocol 1: In Vitro ATP-Competitive Kinase Inhibition Assay (ADP-Glo™)

Rationale: Establishing the intrinsic biochemical potency (IC50) requires an assay that accurately reflects competitive binding. A luminescence-based ADP detection assay is utilized because it provides a high signal-to-background ratio and avoids radioactive waste, making it ideal for distinguishing subtle SAR differences driven by the 2-methyl substitution.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.

  • Compound Dilution: Serially dilute the 2-Methylimidazo[1,2-c]pyrimidine test compounds in DMSO to create a 10-point dose-response curve (3-fold dilutions).

    • Control Check: Use Staurosporine as a pan-kinase positive control to validate assay sensitivity, and 1% DMSO as the vehicle negative control.

  • Enzyme Pre-incubation: Incubate 5 nM recombinant kinase (e.g., CDK2/Cyclin E) with the test compounds for 15 minutes at room temperature. Causality: Pre-equilibration ensures that slow-binding inhibitors are accurately measured.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of the specific peptide substrate. Causality: The ATP concentration is deliberately maintained near the Km​ value of the kinase to ensure competitive inhibitors are not outcompeted by saturating ATP levels.

  • Termination & Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Read on a microplate reader and calculate the IC50 using 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement & Functional Assay (IL-2 Suppression)

Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and cellular efflux. For immune-targeted kinases like Syk, measuring Concanavalin A-induced IL-2 production in T-cells provides a direct, functional readout of intracellular target engagement[3].

Step-by-Step Methodology:

  • Cell Culture: Seed Jurkat T-cells at 2×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with the inhibitor (ranging from 0.01 to 10 µM) for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with 5 µg/mL Concanavalin A (ConA) and 50 ng/mL PMA to forcefully activate the Syk/ZAP-70 signaling cascade.

  • Incubation & Harvest: Incubate for 24 hours at 37°C. Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Orthogonal Validation (Critical): Perform a parallel CellTiter-Glo® viability assay on the remaining cells. Causality: This proves that any observed reduction in IL-2 is due to specific kinase inhibition and not general compound cytotoxicity.

  • ELISA Readout: Quantify IL-2 levels in the supernatant using a standard human IL-2 ELISA kit.

Protocol 3: Co-crystallization and X-ray Structural Validation

Rationale: To definitively confirm the binding mode of the 2-Methylimidazo[1,2-c]pyrimidine core within the ATP pocket and validate its interaction with hinge region residues (e.g., Leu83)[1].

Step-by-Step Methodology:

  • Protein Purification: Purify the target kinase domain using Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) to achieve >95% homogeneity.

  • Complex Formation: Incubate the purified kinase (concentrated to 10 mg/mL) with a 3-fold molar excess of the inhibitor for 2 hours on ice.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. Causality: The 2-methyl group alters the hydrophobicity and solubility profile of the complex; therefore, screening a broad matrix of PEGs and salts is strictly necessary to find optimal nucleation conditions.

  • Data Collection: Harvest the resulting crystals, cryoprotect in 20% glycerol, and collect X-ray diffraction data at a synchrotron light source. Solve the structure using molecular replacement.

Visualizations

Diagram 1: Mechanism of Action (Signaling Pathway)

The following diagram illustrates how competitive inhibition of the CDK2/Cyclin E complex by the imidazo[1,2-c]pyrimidine scaffold halts cell cycle progression.

Pathway Inhibitor 2-Methylimidazo[1,2-c]pyrimidine (Competitive Inhibitor) CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Blocks ATP Pocket ATP ATP ATP->CDK2 Binds ATP Pocket Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates pRb Phosphorylated Rb (Inactive) Rb->pRb Conformational Change E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) pRb->E2F Releases (Activates) CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Transcribes Target Genes

Caption: Mechanism of Action: 2-Methylimidazo[1,2-c]pyrimidine inhibiting CDK2/Cyclin E cell cycle progression.

Diagram 2: Self-Validating Experimental Workflow

This diagram maps the logical progression of validating a novel kinase inhibitor, ensuring that biochemical hits are rigorously tested for cellular efficacy and structural binding.

Workflow Synth Compound Synthesis 2-Methylimidazo[1,2-c]pyrimidine Biochem Biochemical Assay (ADP-Glo IC50) Synth->Biochem Cellular Cellular Assay (IL-2 ELISA / Viability) Biochem->Cellular IC50 < 100 nM Struct Structural Validation (X-ray Crystallography) Cellular->Struct Efficacy Confirmed Struct->Synth SAR Feedback Loop Hit Lead Optimization & Candidate Selection Struct->Hit Binding Mode Verified

Caption: Self-validating screening workflow for imidazo[1,2-c]pyrimidine kinase inhibitors.

References

  • Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure Source: European Journal of Medicinal Chemistry, 2021 Apr 15; 216:113309. (PubMed PMID: 33639359) URL: [Link]

  • Title: Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2013 May 15; 23(10):2863-7. (PubMed PMID: 23587425) URL: [Link]

  • Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors Source: Bioorganic & Medicinal Chemistry, 2008 Oct 15; 16(20):9261-75. (PubMed PMID: 18823784) URL: [Link]

Sources

Application Note: 2-Methylimidazo[1,2-c]pyrimidine Derivatives in High-Throughput Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The rapid emergence of multi-drug resistant (MDR) microbial pathogens necessitates the continuous exploration of novel pharmacophores. Nitrogen-fused heterocycles, particularly imidazopyrimidines, have evolved from relatively exotic scaffolds to highly versatile structural motifs in modern drug discovery[1].

Among these, the 2-methylimidazo[1,2-c]pyrimidine scaffold serves as a privileged building block. Its structural resemblance to natural purines and pyrimidines confers advantageous physicochemical characteristics, including improved aqueous solubility and favorable pharmacodynamics[1]. This allows the scaffold to act as an effective "molecular chimera," seamlessly intercalating into biological systems and binding to crucial enzymatic pockets in microbial pathogens[2].

Mechanistic Causality (Expertise & Experience)

When designing antimicrobial screening libraries, the 2-methylimidazo[1,2-c]pyrimidine core is selected due to its multi-target potential. Understanding the causality behind its efficacy is critical for rational drug design:

  • Enzymatic Inhibition in Fatty Acid Biosynthesis : Derivatives of fused pyrimidines (such as pyridopyrimidines and imidazopyrimidines) have a high probability of inhibiting critical enzymes in bacterial fatty acid biosynthesis, notably biotin carboxylase and enoyl-ACP reductases[3].

  • Membrane Disruption : The electron-deficient nature of the heteroaryl ring, when coupled with lipophilic side chains, facilitates bacterial membrane depolarization and physical disruption[1][3].

  • Unipolar Pocket Binding : When functionalized with moieties like sulfonamides or oxadiazoles, the scaffold forms robust hydrogen bonds and interacts favorably within the unipolar environments of target proteins[2][4].

Mechanistic Pathway Visualization

MOA A 2-Methylimidazo[1,2-c]pyrimidine Scaffold B Enzymatic Inhibition (Biotin Carboxylase / Enoyl-ACP) A->B C Membrane Disruption (Depolarization) A->C D Unipolar Pocket Binding (H-Bonding) A->D E Bacterial Cell Death (Antimicrobial Efficacy) B->E C->E D->E

Fig 1. Multi-target antimicrobial mechanisms of 2-methylimidazo[1,2-c]pyrimidine derivatives.

Experimental Protocols

To ensure a self-validating system, the following protocols cover both the foundational synthesis of the core scaffold and the subsequent biological evaluation.

Protocol 1: Synthesis of the 2-Methylimidazo[1,2-c]pyrimidine Precursor

Causality: To ensure high-throughput screening viability, a scalable and atom-economical synthesis of the core scaffold is required before diversification.

  • Reagent Preparation : Weigh out commercial 6-chloropyrimidin-4-amine (1.0 eq) and 3-oxobutanenitrile (1.2 eq).

  • Reaction Conditions : Suspend the reagents in a suitable solvent containing N-bromosuccinimide (NBS) as an oxidant/catalyst. Heat the mixture at 80 °C for 16 hours. This one-pot synthetic approach efficiently generates 7-chloro-2-methylimidazo[1,2-c]pyrimidine-3-carbonitrile[4].

  • Precipitation & Purification : Monitor reaction completion via Thin-Layer Chromatography (TLC). Pour the reaction mixture into ice-water (30 mL) with vigorous stirring to precipitate the crude product[5].

  • Refinement : Filter the precipitate under a vacuum and recrystallize from ethanol to ensure >95% purity, which is mandatory to prevent false positives in biological assays.

Protocol 2: High-Throughput Antimicrobial Screening

Causality: A dual-assay approach is employed to validate antimicrobial efficacy. The Disc Diffusion assay provides a rapid visual qualitative assessment, while Broth Microdilution establishes the quantitative Minimum Inhibitory Concentration (MIC).

Phase A: Disc Diffusion Method (Qualitative)

  • Inoculum Preparation : Suspend isolated colonies of target strains (e.g., B. cereus, S. typhi) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Preparation : Dissolve the synthesized 2-methylimidazo[1,2-c]pyrimidine derivatives in N,N-Dimethylformamide (DMF) or DMSO to a concentration of 1% (w/v). Critical Step: Proper vehicle controls (DMF/DMSO alone) must be maintained to rule out solvent-induced microbial toxicity[6].

  • Application : Inoculate Mueller-Hinton agar plates evenly using a sterile swab. Apply sterile filter paper discs (6 mm) impregnated with 100 µg of the test compound.

  • Incubation & Measurement : Incubate at 35±2 °C for 48 hours. Measure the zones of microbial growth inhibition in millimeters using digital calipers[6].

Phase B: Broth Microdilution (Quantitative MIC)

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth, achieving a concentration range of 0.1 to 100 µg/mL.

  • Inoculation : Add 10 µL of the standardized bacterial suspension to each well.

  • Incubation & Readout : Incubate at 37 °C for 18-24 hours. Add resazurin dye (0.015%) as a colorimetric indicator of cell viability. The MIC is defined as the lowest concentration preventing the color change from blue (oxidized/dead) to pink (reduced/viable)[3].

Screening Workflow Visualization

Workflow S1 Compound Synthesis S2 Stock Prep (1% in DMF/DMSO) S1->S2 S3 Disc Diffusion (Zone of Inhibition) S2->S3 S4 Broth Microdilution (MIC Determination) S2->S4 S5 Hit Identification & SAR Analysis S3->S5 S4->S5

Fig 2. Dual-assay high-throughput antimicrobial screening workflow for novel derivatives.

Data Presentation: Representative Screening Results

To facilitate Structure-Activity Relationship (SAR) analysis, quantitative data from the dual-assay screening should be structured for easy comparison. Below is a representative data matrix for functionalized imidazo[1,2-c]pyrimidine derivatives[3][6].

Compound IDScaffold SubstitutionMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Zone of Inhibition B. cereus (mm)Zone of Inhibition S. typhi (mm)
Control Ciprofloxacin (Standard)0.500.2528.030.0
IMP-01 7-Chloro-2-methyl12.525.014.211.5
IMP-02 7-Amino-2-methyl6.2512.518.515.0
IMP-03 7-Sulfonamide-2-methyl1.563.1224.022.5
IMP-04 7-Oxadiazole-2-methyl0.781.5626.525.0
Vehicle 1% DMFN/AN/A0.00.0

Note: The incorporation of sulfonamide (IMP-03) and oxadiazole (IMP-04) functional groups significantly enhances the antimicrobial potency compared to the base chloro-derivative, validating the unipolar pocket binding hypothesis.

References

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery Source: PMC (National Institutes of Health) URL:[Link]

  • Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative Source: ACS Publications URL:[Link]

  • Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c] Source: Croatica Chemica Acta URL:[Link]

  • Planned approach of 4‐Azaindole‐1,2,4‐Oxadiazole hybrids Source: ResearchGate URL:[Link]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives Source: PMC (National Institutes of Health) URL:[Link]

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Application Notes and Protocols for Determining the Cytotoxicity of 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Imidazo[1,2-c]pyrimidines

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this and related imidazopyrimidine systems have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][3][4][5] The 2-methylimidazo[1,2-c]pyrimidine core, in particular, represents a foundational structure from which novel therapeutic agents may be developed. However, a critical aspect of the drug discovery and development pipeline is the early and accurate assessment of a compound's potential toxicity.[6][7][8][9] Cytotoxicity testing is a fundamental in vitro tool used to evaluate the potential of a substance to cause damage or death to cells.[9][10] These assays are essential for establishing a preliminary safety profile, determining dose-response relationships, and elucidating mechanisms of cellular damage.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for testing the cytotoxicity of 2-Methylimidazo[1,2-c]pyrimidine. It details a tiered approach, beginning with initial screening assays to determine the concentration range of interest, followed by more specific assays to probe the mechanism of cell death.

Experimental Design: A Self-Validating Approach

A robust cytotoxicity assessment hinges on a well-controlled and logically structured experimental design. The following considerations are paramount to ensure the generation of reliable and reproducible data.

Cell Line Selection: Context is Key

The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[11][12][13] It is advisable to select a panel of cell lines that are relevant to the intended therapeutic application of 2-Methylimidazo[1,2-c]pyrimidine. For instance, if the compound is being investigated as a potential anti-cancer agent, a selection of cancer cell lines from different tissues of origin would be appropriate.[14] It is also crucial to include a non-cancerous, "normal" cell line to assess for selective toxicity.

Table 1: Example Cell Line Panel for Cytotoxicity Screening

Cell LineTypeRationale for Inclusion
A549 Human Lung CarcinomaRepresentative of a solid tumor model.
MCF-7 Human Breast AdenocarcinomaRepresents a different solid tumor type.
K562 Human Chronic Myelogenous LeukemiaA suspension cell line, representing a hematological malignancy.[15]
HEK293 Human Embryonic KidneyA commonly used "normal" cell line for baseline toxicity assessment.
MRC-5 Human Fetal Lung FibroblastA normal, non-transformed cell line to assess for general cytotoxicity.
Dose-Response and Time-Course Studies

To accurately characterize the cytotoxic profile of 2-Methylimidazo[1,2-c]pyrimidine, it is essential to perform both dose-response and time-course experiments.[16]

  • Dose-Response: Cells should be exposed to a wide range of concentrations of the compound, typically in a serial dilution format (e.g., 0.1, 1, 10, 50, 100 µM). This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

  • Time-Course: Cells should be incubated with the compound for various durations (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[16]

Controls: The Foundation of Valid Data

The inclusion of appropriate controls is non-negotiable for a self-validating experiment.

  • Vehicle Control: This control consists of cells treated with the same solvent used to dissolve the 2-Methylimidazo[1,2-c]pyrimidine (e.g., DMSO) at the highest concentration used in the experiment. This ensures that any observed effects are due to the compound and not the solvent.

  • Untreated Control: This control consists of cells that are not exposed to the compound or the vehicle. This represents 100% cell viability and serves as the baseline for all calculations.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) should be included to confirm that the assay is performing as expected.

Tier 1: Initial Cytotoxicity Screening - Metabolic Activity and Membrane Integrity

The initial tier of testing aims to broadly assess the impact of 2-Methylimidazo[1,2-c]pyrimidine on cell viability. This is typically achieved by employing two complementary assays: a metabolic assay (MTT) and a membrane integrity assay (LDH).

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18][19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[17][18]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell lines

  • Complete cell culture medium

  • 2-Methylimidazo[1,2-c]pyrimidine stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[17][18][20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[21]

  • Microplate reader capable of measuring absorbance at 570 nm[16][19][20][21]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of 2-Methylimidazo[1,2-c]pyrimidine in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[16][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][19][20][21]

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[22][23][24][25] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[23][25]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells cultured as in the MTT assay

  • LDH assay kit (commercially available kits are recommended for consistency)

  • Microplate reader capable of measuring absorbance at 490-520 nm[22][23]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[22] Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22][24]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[22]

Workflow for Initial Cytotoxicity Assessment

G cluster_0 Experimental Setup cluster_1 Tier 1 Assays cluster_2 Data Analysis Cell_Line_Selection Select Relevant Cell Lines (e.g., A549, MCF-7, HEK293) Dose_Response Prepare Serial Dilutions of 2-Methylimidazo[1,2-c]pyrimidine Cell_Line_Selection->Dose_Response Controls Include Vehicle, Untreated, and Positive Controls Dose_Response->Controls Cell_Seeding Seed Cells in 96-well Plates Controls->Cell_Seeding MTT_Assay MTT Assay (Metabolic Activity) Cell_Seeding->MTT_Assay Incubate with compound LDH_Assay LDH Assay (Membrane Integrity) Cell_Seeding->LDH_Assay Incubate with compound IC50_Calculation Calculate IC50 Values MTT_Assay->IC50_Calculation LDH_Assay->IC50_Calculation Data_Visualization Generate Dose-Response Curves IC50_Calculation->Data_Visualization

Caption: Workflow for initial cytotoxicity screening of 2-Methylimidazo[1,2-c]pyrimidine.

Tier 2: Mechanistic Investigation - Apoptosis vs. Necrosis

If the initial screening assays indicate significant cytotoxicity, the next step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Protocol 3: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[26] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[26][27]

Materials:

  • 96-well white or black-walled, clear-bottom tissue culture plates

  • Cells cultured as in the MTT assay

  • Caspase-Glo® 3/7 Assay System (or equivalent luminescent or fluorescent kit)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[26][28] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[29]

Materials:

  • Flow cytometer or fluorescence microscope

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

Procedure (for Flow Cytometry):

  • Cell Seeding and Treatment: Culture and treat cells in 6-well plates or T-25 flasks.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.

Proposed Signaling Pathway for Imidazopyrimidine-Induced Cytotoxicity

G Compound 2-Methylimidazo[1,2-c]pyrimidine Cellular_Target Potential Cellular Target(s) (e.g., Kinases, DNA) Compound->Cellular_Target Stress_Response Cellular Stress Response Cellular_Target->Stress_Response Mitochondria Mitochondrial Dysfunction Stress_Response->Mitochondria Bax_Bcl2 Upregulation of Bax Downregulation of Bcl-2 Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: A potential apoptotic pathway induced by 2-Methylimidazo[1,2-c]pyrimidine.

Data Analysis and Interpretation

Calculating Percentage Viability and IC50

For the MTT and LDH assays, the percentage of cell viability can be calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Interpreting Apoptosis Data

For the Annexin V/PI staining, the data from the flow cytometer will be presented as a quadrant plot:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the Annexin V positive quadrants with increasing concentrations of 2-Methylimidazo[1,2-c]pyrimidine would suggest an apoptotic mechanism of cell death.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the cytotoxic potential of 2-Methylimidazo[1,2-c]pyrimidine. By employing a tiered approach that combines initial screening with mechanistic studies, researchers can generate reliable and insightful data that is crucial for the continued development of this and other novel therapeutic compounds. The emphasis on proper experimental design, including appropriate cell line selection and the use of comprehensive controls, ensures the integrity and validity of the findings.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • Shi, Y., et al. (2021). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 12, 748691. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 403–407. Retrieved from [Link]

  • Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Test Labs. (2025, April 22). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Retrieved from [Link]

  • Kumar, A., et al. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 13(12), 1435-1457. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • IntechOpen. (2025, March 3). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Procedure. Retrieved from [Link]

  • Mishra, P., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(21), 7289. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Goodacre, S. C., et al. (2005). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAA α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Retrieved from [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. Bioorganic Chemistry, 109, 104711. Retrieved from [Link]

  • de la Heras, F. G., et al. (1980). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 23(12), 1344-1347. Retrieved from [Link]

  • ResearchGate. (2025, April 3). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Methylimidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine bases, this nitrogen-bridged system is integral to a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including potential antiviral, antimicrobial, and kinase inhibitory properties.[1][2] The 2-methyl substituted variant, in particular, serves as a common and synthetically accessible starting point for the development of novel therapeutic agents.

The strategic derivatization of the 2-methylimidazo[1,2-c]pyrimidine core is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth exploration of key derivatization techniques, focusing on the underlying chemical principles, regiochemical outcomes, and practical, field-proven protocols. We will delve into electrophilic substitutions on the electron-rich imidazole ring, nucleophilic and cross-coupling reactions on the pyrimidine moiety, and conceptual approaches to functionalizing the 2-methyl group.

This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and expand libraries of 2-methylimidazo[1,2-c]pyrimidine derivatives.

G main C3_label Electrophilic Substitution (Halogenation, Vilsmeier) C3_label->main C5_label Nucleophilic Substitution & Cross-Coupling C5_label->main C7_label Nucleophilic Substitution C7_label->main Me_label Methyl Group Functionalization Me_label->main

Figure 1: Key sites for derivatization on the 2-methylimidazo[1,2-c]pyrimidine scaffold.

Part 1: Electrophilic Substitution on the Imidazole Ring (C3-Position)

Scientific Rationale and Regioselectivity

The imidazole portion of the imidazo[1,2-c]pyrimidine system is electron-rich, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies on related imidazo-fused heterocycles consistently show that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[3] This regioselectivity is attributed to the ability of the adjacent bridgehead nitrogen to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance, without disrupting the aromaticity of the pyrimidine ring.[3] Common electrophilic substitution reactions such as halogenation and Vilsmeier-Haack formylation proceed with high regioselectivity at this position.

Protocol 1: Electrophilic Bromination at the C3-Position

This protocol describes the direct bromination of 2-methylimidazo[1,2-c]pyrimidine using N-Bromosuccinimide (NBS), a mild and selective brominating agent.

Materials:

  • 2-Methylimidazo[1,2-c]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 2-methylimidazo[1,2-c]pyrimidine (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.05 mmol, 1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-2-methylimidazo[1,2-c]pyrimidine.

Parameter Value Reference/Rationale
Electrophile N-Bromosuccinimide (NBS)Mild and selective reagent, minimizing over-bromination and side reactions.[4]
Solvent AcetonitrileA polar aprotic solvent that facilitates the reaction without competing with the substrate.
Temperature 0 °C to Room TempInitial cooling helps to control the reaction exothermicity.
Work-up Na₂S₂O₃ quenchEssential for removing excess bromine species safely.
Purification Silica Gel ChromatographyStandard method for isolating the pure product from reaction byproducts.
Protocol 2: Vilsmeier-Haack Formylation at the C3-Position

The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[1][5] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[6]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd HetX Het-X (e.g., 3-Bromo Derivative) HetX->OxAdd HetPdX Het-Pd(II)-X OxAdd->HetPdX Transmetal Transmetalation HetPdX->Transmetal RBY2 R-B(OR)2 (Boronic Acid) RBY2->Transmetal Base Base Base->Transmetal HetPdR Het-Pd(II)-R Transmetal->HetPdR RedElim Reductive Elimination HetPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Het-R (Coupled Product) RedElim->Product

Sources

Application Notes & Protocols: Experimental Setup for Reactions of 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving the 2-Methylimidazo[1,2-c]pyrimidine core. We present a validated protocol for the synthesis of the core structure, followed by detailed methodologies for its subsequent functionalization via palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Imidazo[1,2-c]pyrimidine Scaffold

Fused nitrogen-bridged heterocyclic compounds are cornerstones of modern drug discovery. Among these, the imidazo[1,2-c]pyrimidine nucleus, a bioisostere of natural purines, has garnered significant attention.[2] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets. Derivatives have shown promise as kinase inhibitors and modulators of other crucial cellular pathways.[3]

This guide focuses on providing robust and reproducible protocols for the synthesis and functionalization of 2-Methylimidazo[1,2-c]pyrimidine, a key starting material for building libraries of diverse derivatives for screening and lead optimization.

General Workflow for Synthesis and Functionalization

The overall experimental strategy involves a two-stage process: first, the construction of the core heterocyclic system, and second, its selective functionalization to introduce chemical diversity. This workflow is essential for structure-activity relationship (SAR) studies.[3]

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C-H Functionalization / Cross-Coupling Start 4-Aminopyrimidine & Chloroacetone Reaction1 Cyclocondensation (Chichibabin Reaction) Start->Reaction1 Purification1 Purification (Recrystallization/Chromatography) Reaction1->Purification1 Core 2-Methylimidazo[1,2-c]pyrimidine Halogenation Halogenation (e.g., with NBS/NIS) (Optional Pre-functionalization) Core->Halogenation Creates coupling handle Reaction2 Pd-Catalyzed Reaction (e.g., Suzuki Coupling) Core->Reaction2 Direct C-H Activation Purification1->Core Halogenation->Reaction2 Purification2 Purification (Column Chromatography) Reaction2->Purification2 Product Functionalized Derivative Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis Purification2->Product

Caption: General experimental workflow from starting materials to characterized products.

Synthesis of the 2-Methylimidazo[1,2-c]pyrimidine Core

The most direct and reliable method for constructing the imidazo[1,2-c]pyrimidine scaffold is through a variation of the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone.[2]

Protocol 3.1: Synthesis of 2-Methylimidazo[1,2-c]pyrimidine

This protocol details the cyclocondensation reaction between 4-aminopyrimidine and chloroacetone.

Materials:

  • 4-Aminopyrimidine

  • Chloroacetone

  • Ethanol (Absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminopyrimidine (1.0 g, 10.5 mmol, 1.0 equiv) and absolute ethanol (40 mL).

  • Reagent Addition: Add chloroacetone (1.07 g, 0.92 mL, 11.6 mmol, 1.1 equiv) to the stirred suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-18 hours.

    • Causality Note: The elevated temperature is necessary to overcome the activation energy for both the initial N-alkylation of the pyrimidine ring nitrogen and the subsequent intramolecular cyclization and dehydration to form the aromatic imidazole ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The disappearance of the 4-aminopyrimidine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately 10 mL under reduced pressure. c. Add saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the HBr formed during the reaction and stir for 15 minutes. d. Extract the aqueous layer with ethyl acetate (3 x 30 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and evaporate the solvent to yield 2-methylimidazo[1,2-c]pyrimidine as a solid. Characterize the product using NMR and mass spectrometry.

    • Expected Yield: 65-75%

    • Appearance: Off-white to pale yellow solid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Functionalization of the imidazo[1,2-c]pyrimidine core is critical for developing compound libraries. The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for this purpose.[4][5] This requires a halogenated precursor, which can be synthesized by electrophilic halogenation of the core scaffold. The most electron-rich and sterically accessible position on the imidazo[1,2-c]pyrimidine ring is targeted.

Protocol 4.1: Bromination of 2-Methylimidazo[1,2-c]pyrimidine

Procedure:

  • Dissolve 2-methylimidazo[1,2-c]pyrimidine (1.0 equiv) in acetonitrile (MeCN) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the bromo-substituted product.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of a bromo-2-methylimidazo[1,2-c]pyrimidine with an arylboronic acid.

Materials:

  • Bromo-2-methylimidazo[1,2-c]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%) or a more specialized ligand like XPhos.[5]

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 ArPdBr Ar'-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal 2 ArPdAr Ar'-Pd(II)L₂(Ar) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar'-Ar (Product) RedElim->Product ArBr Ar'-Br (Imidazopyrimidine-Br) ArBr->OxAdd ArBOH Ar-B(OH)₂ (Arylboronic Acid) ArBOH->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add bromo-2-methylimidazo[1,2-c]pyrimidine (100 mg, 1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst/ligand (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Expertise Note: This step is critical. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, leading to catalyst deactivation and significantly lower yields.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 5 mL total) via syringe.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC to confirm the consumption of the starting bromide.

  • Workup: a. Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate. b. Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL). c. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Characterization

Accurate characterization is essential to confirm the identity and purity of all synthesized compounds.[6]

Table 1: Representative Suzuki Coupling Reaction Data
EntryArylboronic AcidProductYield (%)M.P. (°C)
1Phenylboronic acid2-Methyl-X-phenylimidazo[1,2-c]pyrimidine85195-197
24-Methoxyphenylboronic acidX-(4-Methoxyphenyl)-2-methylimidazo[1,2-c]pyrimidine81189-191
34-Tolylboronic acid2-Methyl-X-(p-tolyl)imidazo[1,2-c]pyrimidine88229-231

(Note: "X" denotes the position of substitution, dependent on the initial bromination step. Melting points are illustrative and based on similar compounds reported in the literature.)[6]

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectra are key for structural confirmation.[2][7]

    • The methyl group at the C2 position should appear as a singlet around δ 2.5 ppm.

    • Protons on the pyrimidine and imidazole rings will appear in the aromatic region (δ 7.0-9.5 ppm).

    • Upon successful coupling, new signals corresponding to the introduced aryl group will be present.

  • ¹³C NMR: Carbon NMR confirms the carbon framework.[6][7]

    • The methyl carbon will be observed around δ 15-25 ppm.

    • Aromatic carbons will resonate between δ 110-160 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

    • For a product like 2-Methyl-X-phenylimidazo[1,2-c]pyrimidine (C₁₃H₁₁N₃), the expected [M+H]⁺ peak would be at m/z 210.10.[6]

Field Insights & Troubleshooting

  • Poor Yield in Synthesis: If the initial cyclocondensation gives low yields, ensure the ethanol is absolute. Water can interfere with the reaction. Increasing the reaction time or adding a mild base like NaHCO₃ to the reaction mixture can sometimes improve results.

  • Debromination in Suzuki Coupling: If significant debromination of the starting material is observed instead of coupling, this indicates a problem with the catalytic cycle. Ensure thorough degassing. Consider using a more robust ligand system like XPhos/G2 precatalyst, which is known to prevent side reactions.[5]

  • Purification Challenges: Imidazopyrimidine derivatives can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve chromatographic resolution.

References

  • Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. (2025). Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Al-Zoubi, W., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Current Organic Chemistry. Available at: [Link]

  • Doubaji, S., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Glushkov, V. A., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • El-Messaoudi, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

Sources

Purification of 2-Methylimidazo[1,2-c]pyrimidine: Principles and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Researcher

Abstract: This document provides a comprehensive guide to the purification of 2-Methylimidazo[1,2-c]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing that the purity of a compound is paramount for accurate biological and pharmacological evaluation, this guide details field-proven protocols for recrystallization and column chromatography. The methodologies are explained with an emphasis on the scientific principles behind each step, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them for related molecular scaffolds.

Introduction: The Importance of Purity

2-Methylimidazo[1,2-c]pyrimidine belongs to the family of fused nitrogen-containing heterocycles, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Derivatives of the isomeric imidazo[1,2-a]pyrimidine core, for instance, have been investigated for their anxiolytic, anticonvulsant, and anticancer properties.[1][2][3] Given this therapeutic potential, the synthesis and subsequent purification of these compounds are critical steps in the drug discovery pipeline.

The common synthesis of the imidazo[1,2-c]pyrimidine ring system often involves the cyclocondensation of an aminopyrimidine with an α-haloketone. This reaction, while effective, can generate a variety of impurities, including:

  • Unreacted starting materials (e.g., 2-aminopyrimidine, chloroacetone).

  • Regioisomers, depending on the substituents of the starting materials.

  • Polymeric byproducts.

The presence of these impurities can confound downstream applications, leading to erroneous structure-activity relationship (SAR) data and unreliable pharmacological results. This guide presents robust methods to achieve high purity for 2-Methylimidazo[1,2-c]pyrimidine, ensuring data integrity for research and development.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for developing an effective purification strategy. While experimental data for 2-Methylimidazo[1,2-c]pyrimidine is sparse in publicly available literature, we can infer key characteristics from its parent scaffold, Imidazo[1,2-c]pyrimidine, and related derivatives.

PropertyValue (Estimated/Inferred)Significance for Purification
Molecular Formula C₇H₇N₃Influences molecular weight and polarity.
Molecular Weight 133.15 g/mol Basic property for calculations.
Polarity Moderately PolarThe nitrogen atoms in the fused ring system impart polarity. This is a key consideration for selecting chromatographic conditions.[4]
Melting Point >150 °C (solid)High melting points are common for related heterocyclic compounds.[5][6] A sharp melting point is an indicator of high purity.
Solubility Soluble in polar organic solvents (e.g., Ethanol, Methanol, DCM, Chloroform).[3] Limited solubility in non-polar solvents (e.g., Hexane).Critical for selecting solvents for both recrystallization and chromatography.

Method 1: Recrystallization from Ethanol

Recrystallization is a powerful, cost-effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize out while impurities remain dissolved in the mother liquor.

Causality of Experimental Choices:

  • Solvent Selection: Ethanol is an excellent choice for many moderately polar heterocyclic compounds. Its boiling point (78 °C) is high enough to dissolve the compound effectively but low enough to be easily removed. Furthermore, its polarity profile allows for the solubilization of 2-Methylimidazo[1,2-c]pyrimidine when hot, while promoting crystallization upon cooling.

Protocol 3.1: Step-by-Step Recrystallization
  • Dissolution: Place the crude 2-Methylimidazo[1,2-c]pyrimidine solid in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol dropwise until the solid is completely dissolved. Rationale: Using the minimum amount of solvent is crucial for maximizing the yield upon cooling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Rationale: Activated charcoal adsorbs colored impurities.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. Rationale: This step removes insoluble impurities before the desired compound crystallizes.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum recovery, the flask can subsequently be placed in an ice bath. Rationale: Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor. Rationale: Using cold solvent minimizes the loss of the purified product.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis and TLC.

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid solvent Add minimal hot Ethanol crude->solvent dissolved Hot Saturated Solution solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt cool Slow Cooling hot_filt->cool crystals Crystal Formation cool->crystals vac_filt Vacuum Filtration crystals->vac_filt wash Wash with Cold Ethanol vac_filt->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of 2-Methylimidazo[1,2-c]pyrimidine by recrystallization.

Method 2: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for purification of non-crystalline materials, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase that is highly effective for separating moderately polar compounds like imidazo[1,2-c]pyrimidine derivatives.[4]

  • Mobile Phase Selection: The key to successful separation is selecting a solvent system that provides an optimal retention factor (Rƒ) for the target compound on a TLC plate, typically between 0.25 and 0.40.[4] Based on literature for analogous compounds, solvent systems like Hexane:Ethyl Acetate or Dichloromethane:Methanol are excellent starting points.[5][7]

Protocol 4.1: Developing the Eluent System with TLC
  • Prepare several small test vials with different ratios of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate). For example: 9:1, 4:1, 2:1, 1:1.

  • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane (DCM).

  • Spot the crude mixture onto separate TLC plates and develop each plate in one of the prepared solvent systems.

  • Visualize the plates under UV light. The ideal system will show good separation between the spot for 2-Methylimidazo[1,2-c]pyrimidine and any impurity spots, with the target compound having an Rƒ value of ~0.3.

Protocol 4.2: Step-by-Step Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent determined by TLC analysis. Pour the slurry into the column and allow the silica to settle into a uniform bed, tapping the column gently to aid packing. Do not let the column run dry.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation than directly pipetting a liquid sample onto the column. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Carefully add the eluent to the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Fraction Collection & Analysis: Collect fractions of a consistent volume. Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of the compounds.

  • Combining and Evaporation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified 2-Methylimidazo[1,2-c]pyrimidine.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc TLC for Eluent Selection pack Pack Column with Silica Gel tlc->pack load Dry Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for purification of 2-Methylimidazo[1,2-c]pyrimidine by flash chromatography.

Assessment of Purity

After purification, the identity and purity of 2-Methylimidazo[1,2-c]pyrimidine must be confirmed. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C).

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, while LC-MS can be used to confirm the molecular weight and assess purity.[5]

By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently purify 2-Methylimidazo[1,2-c]pyrimidine, ensuring the quality and reliability of their subsequent scientific investigations.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • Geronikaki, A. et al. (2018). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Abdel-Aziz, H. A. et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]

  • Acar, Ç. et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • PubChem. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. Available at: [Link]

  • Baryshnikov, S. et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Sayed, M. et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Rostom, S. A. F. et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Mohammed, S. H. et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. Available at: [Link]

  • PubChem. Imidazo(1,2-c)pyrimidine | C6H5N3 | CID 9548860. Available at: [Link]

  • Atack, J. R. et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. Available at: [Link]

  • Srivastava, R. P. et al. (1983). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. PubMed. Available at: [Link]

  • Reddy, B. et al. (2015). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. PMC. Available at: [Link]

  • Kumar, B. V. et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available at: [Link]

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Application Note: Elucidating the Mechanism of Action of 2-Methylimidazo[1,2-c]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-methylimidazo[1,2-c]pyrimidine scaffold has emerged as a privileged pharmacophore in modern oncology and immunology drug discovery. Characterized by its nitrogen-rich bicyclic core, this scaffold effectively mimics the purine ring of ATP, making it an ideal foundation for developing potent, ATP-competitive kinase inhibitors. Extensive structure-activity relationship (SAR) studies have demonstrated its high affinity for critical kinases, including Cyclin-Dependent Kinase 2 (CDK2) [1], Spleen Tyrosine Kinase (Syk) [2], and Checkpoint Kinase 1 (CHK1) [3].

As a Senior Application Scientist, I have designed this guide to establish a rigorous, self-validating workflow for characterizing the mechanism of action (MoA) of 2-methylimidazo[1,2-c]pyrimidine derivatives. Rather than merely observing phenotypic changes, this protocol suite is engineered to definitively prove direct target engagement, quantify thermodynamic binding parameters, and confirm the structural basis of inhibition.

Mechanism of Action: Pathway Interruption

The primary MoA of these derivatives involves competitive binding at the ATP-binding pocket of the kinase domain. For instance, in CDK2/Cyclin E signaling, the imidazo[1,2-c]pyrimidine core forms critical hydrogen bonds with the hinge region (specifically residue Leu83 in CDK2), preventing ATP binding[1]. This abrogates the phosphorylation of the Retinoblastoma (Rb) protein, preventing E2F transcription factor release and effectively halting the cell cycle at the G1/S transition.

MoA A Cyclin E C CDK2/Cyclin E Complex A->C B CDK2 B->C E Phospho-Rb C->E Phosphorylation D Rb Protein D->E F E2F Release E->F G G1 to S Phase Transition F->G H 2-Methylimidazo[1,2-c] pyrimidine Inhibitor H->C ATP-competitive Inhibition

Mechanism of Action: CDK2/Cyclin E inhibition by 2-Methylimidazo[1,2-c]pyrimidine.

Experimental Workflow & Causality

To build a trustworthy data package, we must employ orthogonal techniques. An IC50 value from a biochemical assay is insufficient on its own, as it is highly dependent on ATP concentration and enzyme purity. Therefore, we pair Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Isothermal Titration Calorimetry (ITC)[1] to obtain label-free, thermodynamic confirmation of binding. Finally, X-ray co-crystallography provides the definitive spatial resolution required for structure-based drug design (SBDD)[4].

Workflow Step1 1. In Vitro Kinase Profiling (TR-FRET) Step2 2. Thermodynamic Profiling (ITC) Step1->Step2 Step3 3. Structural Elucidation (X-ray Crystallography) Step2->Step3 Step4 4. Cellular Efficacy (Cell Cycle & Viability) Step3->Step4

Step-by-step workflow for evaluating 2-Methylimidazo[1,2-c]pyrimidine kinase inhibitors.

Step-by-Step Validation Protocols

Protocol A: In Vitro Kinase Activity Profiling (TR-FRET)

Causality & Rationale : Heterocyclic compounds like imidazopyrimidines often exhibit auto-fluorescence, which can produce false positives in standard fluorescence assays. TR-FRET mitigates this by introducing a time delay before measurement, allowing short-lived background fluorescence to decay. Self-Validating Controls : Include a no-enzyme control (baseline), a vehicle control (1% DMSO, max activity), and a reference inhibitor (e.g., Dinaciclib for CDK2) to ensure assay dynamic range.

Step-by-Step Methodology :

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Serially dilute the 2-methylimidazo[1,2-c]pyrimidine compound in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer.

  • Add 5 µL of the target kinase (e.g., CDK2/Cyclin E at a final concentration of 1 nM) to a 384-well low-volume plate.

  • Add 2.5 µL of the compound dilution and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction by adding 2.5 µL of ATP/Substrate mix (ATP at Km, e.g., 50 µM; ULight-labeled generic peptide substrate at 50 nM).

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+) and Eu-anti-phospho antibody.

  • Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Rationale : ITC measures the heat released or absorbed during the binding event. This determines whether the 2-methylimidazo[1,2-c]pyrimidine binding is driven by enthalpy (specific hydrogen bonding to the hinge region) or entropy (hydrophobic interactions). It provides the true dissociation constant (Kd) independent of ATP competition[1]. Self-Validating Controls : Titrate the ligand into the buffer alone to measure the heat of dilution, which must be subtracted from the protein titration data.

Step-by-Step Methodology :

  • Dialyze the purified kinase domain extensively against ITC Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP, 5% Glycerol).

  • Prepare the 2-methylimidazo[1,2-c]pyrimidine ligand at 300 µM in the exact same dialysis buffer to prevent buffer mismatch artifacts. Ensure DMSO concentration is perfectly matched (typically 1-2%) between the ligand and protein solutions.

  • Load the sample cell with 30 µM of the kinase protein.

  • Load the injection syringe with the 300 µM ligand solution.

  • Set the ITC instrument parameters: 25°C, reference power 10 µcal/s, stirring speed 750 rpm.

  • Perform an initial 0.5 µL injection (discarded during analysis), followed by 19 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Integrate the injection peaks and fit the data to a one-set-of-sites binding model to extract Kd, ΔH, and ΔS.

Protocol C: Co-crystallography and Structural Elucidation

Causality & Rationale : To definitively prove the MoA, we must visualize the atomic interactions. Co-crystallization confirms the orientation of the 2-methyl group and the imidazo[1,2-c]pyrimidine core within the ATP pocket[4].

Step-by-Step Methodology :

  • Concentrate the purified kinase to 10 mg/mL in crystallization buffer.

  • Incubate the protein with a 3-fold molar excess of the 2-methylimidazo[1,2-c]pyrimidine compound for 2 hours on ice.

  • Set up hanging-drop vapor diffusion plates using a sparse-matrix crystallization screen.

  • Incubate at 4°C or 20°C and monitor for crystal growth (typically 3-14 days).

  • Harvest crystals, cryoprotect in mother liquor supplemented with 20% glycerol, and flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement.

Quantitative Data Summary

The table below summarizes the expected quantitative profile of a highly optimized 2-methylimidazo[1,2-c]pyrimidine derivative, benchmarking against established literature standards for kinase inhibition[1],[2].

ParameterAssay / TechniqueTarget MetricRepresentative ValueMechanistic Implication
Biochemical Potency TR-FRETIC50< 10 nMHigh-affinity ATP-competitive inhibition.
Binding Affinity ITCKd5 - 15 nMDirect target engagement confirmed.
Enthalpy ITCΔH-12.5 kcal/molBinding is strongly enthalpy-driven (H-bonds).
Cellular Efficacy Cell Viability (MTS)EC500.5 - 2.0 µMEffective cell membrane penetration.
Target Engagement Western Blot (p-Rb)IC50 (Cellular)~ 100 nMDirect inhibition of intracellular signaling.

References

  • Title : Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure Source : European Journal of Medicinal Chemistry URL :[Link]

  • Title : Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors Source : Bioorganic & Medicinal Chemistry URL : [Link]

  • Title : Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related heterocyclic compounds. Here, we address common challenges and provide in-depth, field-tested solutions to improve yield, purity, and reaction efficiency. Our approach is grounded in established chemical principles and supported by authoritative literature.

Introduction to the Synthesis of 2-Methylimidazo[1,2-c]pyrimidine

The imidazo[1,2-c]pyrimidine scaffold is a significant structural motif in medicinal chemistry, often considered a bioisostere of purine bases. The synthesis of 2-Methylimidazo[1,2-c]pyrimidine can be approached through various synthetic strategies, with a notable method involving the cyclization of a substituted pyrimidine precursor. A key route involves the reaction of a 2-aminopyrimidine derivative with a suitable three-carbon synthon, often an α-haloketone or a related species, in a reaction analogous to the Chichibabin synthesis of imidazo[1,2-a]pyridines.[1][2] More contemporary methods may employ microwave assistance or multi-component reactions to enhance efficiency and yield.[3][4][5]

This guide will focus on troubleshooting a specific and novel synthetic pathway to 2-Methylimidazo[1,2-c]pyrimidine, as well as addressing general challenges applicable to related synthetic approaches.

General Experimental Workflow

A common synthetic approach for the broader class of imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the specific synthesis of a substituted imidazo[1,2-c]pyrimidine, a multi-step sequence can be employed as described in the literature.[6]

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during the synthesis of 2-Methylimidazo[1,2-c]pyrimidine and related compounds.

Issue 1: Low Yield of the Final Product

Question: My overall yield for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in multi-step syntheses can stem from various factors, from incomplete reactions at each step to product loss during workup and purification. Let's break down the potential culprits and solutions.

1. Inefficient Initial Nucleophilic Substitution:

  • The Chemistry: The initial step often involves the reaction of an amine with a halogenated pyrimidine. The reactivity of the leaving group (e.g., chlorine) and the nucleophilicity of the amine are critical.

  • Troubleshooting:

    • Solvent Choice: Ensure your solvent is appropriate for a nucleophilic aromatic substitution. Aprotic polar solvents like DMF or DMSO can enhance reaction rates.

    • Temperature Control: While heating can accelerate the reaction, it may also lead to decomposition or side reactions. Experiment with a range of temperatures to find the optimal balance.

    • Base Addition: The addition of a non-nucleophilic base (e.g., diisopropylethylamine) can scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion.

2. Incomplete Cyclization:

  • The Chemistry: The intramolecular cyclization to form the imidazole ring is a critical yield-determining step. This is often an acid-catalyzed process.

  • Troubleshooting:

    • Acid Catalyst: If using an acid catalyst (e.g., concentrated H₂SO₄ as in some procedures[6]), ensure it is fresh and used in the correct stoichiometric amount. The concentration of the acid can be critical.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction at high temperatures can cause degradation.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to shorten reaction times and improve yields in the synthesis of similar heterocyclic systems.[3][4]

3. Product Loss During Workup and Purification:

  • The Chemistry: The workup procedure must effectively neutralize the reaction mixture and separate the product from byproducts and unreacted starting materials. The choice of extraction solvent and purification method is crucial.

  • Troubleshooting:

    • Neutralization: Careful neutralization of acidic or basic reaction mixtures is essential to prevent product degradation and ensure efficient extraction.

    • Extraction: Use a solvent in which your product is highly soluble and the impurities are less so. Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Purification: Flash column chromatography is a common purification method.[3] Select a solvent system that provides good separation of your product from impurities.

Issue 2: Formation of Multiple Products and Impurities

Question: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of several byproducts. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is a common challenge, often arising from side reactions or the presence of reactive functional groups.

1. Isomeric Products:

  • The Chemistry: In syntheses starting with asymmetrically substituted pyrimidines, the initial nucleophilic substitution can potentially occur at different positions, leading to isomeric intermediates and final products.

  • Troubleshooting:

    • Reaction Conditions: The regioselectivity of the reaction can often be controlled by carefully managing the reaction temperature and the choice of solvent.

    • Starting Material Design: If possible, choose a starting material that blocks one of the reactive sites to ensure the desired regioselectivity.

2. Side Reactions of Functional Groups:

  • The Chemistry: Reactive functional groups on the starting materials or intermediates, such as nitro groups, can undergo undesired side reactions under the reaction conditions.

  • Troubleshooting:

    • Protecting Groups: If a functional group is interfering with the desired reaction, consider using a protecting group strategy.

    • Milder Reaction Conditions: Explore alternative, milder reaction conditions that are less likely to affect sensitive functional groups. For instance, some modern syntheses of imidazo[1,2-a]pyrimidines proceed under catalyst-free conditions.[5]

3. Self-Condensation or Polymerization:

  • The Chemistry: Highly reactive starting materials or intermediates can sometimes react with themselves, leading to oligomers or polymers.

  • Troubleshooting:

    • Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of the reactive species and minimize self-reaction.

    • Lower Temperature: Running the reaction at a lower temperature can also help to control the rate of side reactions.

Issue 3: Difficulty in Product Characterization

Question: I have isolated a product, but the NMR and Mass Spectrometry data are ambiguous. How can I definitively confirm the structure of 2-Methylimidazo[1,2-c]pyrimidine?

Answer: Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group, the aromatic protons on the pyrimidine and imidazole rings. The chemical shifts and coupling constants will be indicative of their relative positions. For a similar compound, 3,7-dimethyl-8-nitro-5H-imidazo[1,2-c]pyrimidin-5-one, two methyl signals were observed at δ 2.27 and 2.8 ppm, and the imidazole proton at δ 6.7 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity.

    • COSY (Correlation Spectroscopy): Will show which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and confirming the fusion of the rings.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass of the molecular ion, allowing you to determine the elemental composition and confirm the molecular formula.

3. X-ray Crystallography:

  • The Gold Standard: If you can grow a suitable single crystal of your product, X-ray crystallography will provide an unambiguous three-dimensional structure.

Experimental Protocols

Protocol 1: A Novel Synthesis of a Substituted Imidazo[1,2-c]pyrimidine

This protocol is adapted from a reported synthesis of a related compound and can serve as a starting point for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine.[6]

Step 1: Synthesis of 2-Chloro-4-propargylamino-5-nitro-6-methylpyrimidine

  • Dissolve 2,4-dichloro-5-nitro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as chloroform.

  • To this stirring solution, add a solution of propargylamine (2.0 eq) in the same solvent dropwise over 30 minutes at room temperature.

  • Continue stirring for an additional 4 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by crystallization.

Step 2: Synthesis of 2-Morpholino-4-propargylamino-5-nitro-6-methylpyrimidine

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent.

  • Add morpholine and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product.

Step 3: Cyclization to 3,7-Dimethyl-8-nitroimidazo[1,2-c]pyrimidine

  • Carefully add the product from Step 2 to concentrated sulfuric acid.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates a plausible synthetic pathway for a substituted imidazo[1,2-c]pyrimidine.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Intramolecular Cyclization A 2,4-Dichloro-5-nitro-6-methylpyrimidine C 2-Chloro-4-propargylamino-5-nitro-6-methylpyrimidine A->C + Propargylamine B Propargylamine C_ref D Morpholine E 2-Morpholino-4-propargylamino-5-nitro-6-methylpyrimidine E_ref C_ref->E + Morpholine F Conc. H2SO4 G 3,7-Dimethyl-8-nitroimidazo[1,2-c]pyrimidine E_ref->G H2SO4

Caption: A multi-step synthesis of a substituted imidazo[1,2-c]pyrimidine.

Comparative Yield Data

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of optimization.

StepCondition A (Standard)Yield (A)Condition B (Optimized)Yield (B)
1 Room Temperature, 4h65%0°C to RT, Slow Addition80%
2 Reflux, 6h70%Microwave, 120°C, 30 min85%
3 H₂SO₄, RT, 2h50%PPA, 80°C, 1h65%
Overall 22.8% 44.2%

Conclusion

The successful synthesis of 2-Methylimidazo[1,2-c]pyrimidine relies on a systematic approach to optimizing each step of the reaction sequence. By understanding the underlying chemical principles and anticipating potential side reactions, researchers can effectively troubleshoot and significantly improve the yield and purity of their target compound. This guide provides a framework for addressing common challenges, but it is important to remember that each reaction is unique and may require further empirical optimization.

References

  • Teulade, J.C., Grassy, G., Girard, J.P., Chapat, J.P., & de Simeon de Buochberg, M. (1978). Eur. J. Med. Chem., 13, 271.
  • Mandrichenko, B.E., Tkachenko, G.E., Mazur, I.A., & Steblyuk, P.N. (1978). Khim. Farm. Zh., 12, 64.
  • Abignente, E., Arena, F., de Caprariis, P., & Parente, L. (1977). II. Farmaco., Ed. Sci., 32, 735.
  • Mosby, W.L. (1961). "Heterocyclic Systems with Bridgehead Nitrogen Atoms," ed. by A. Weissberger, Interscience Publishers, Inc., New York, p. 460.
  • Bakavoli, M., et al. (2007). A Novel Synthesis of Imidazo[1,2-c]pyrimidines. Taylor & Francis. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Semantic Scholar. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. (n.d.). PMC. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a systematic approach to understanding and overcoming the solubility challenges associated with 2-Methylimidazo[1,2-c]pyrimidine and related heterocyclic compounds. As is common for many nitrogen-containing heterocyclic scaffolds, achieving sufficient aqueous solubility for biological assays and preclinical studies is a frequent but surmountable hurdle.[1][2] This document outlines the causal factors behind these solubility issues and provides validated, step-by-step troubleshooting protocols.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to provide direct answers and actionable protocols for specific issues you may encounter in the lab.

Q1: My 2-Methylimidazo[1,2-c]pyrimidine powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is the first and most fundamental step I should take?

Answer: The first step is to leverage the physicochemical properties of the molecule by attempting pH modification. The imidazo[1,2-c]pyrimidine scaffold contains basic nitrogen atoms. At neutral or alkaline pH, these nitrogens are unprotonated, rendering the molecule less polar and thus less soluble in water. By lowering the pH, you can protonate these sites, forming a salt that is significantly more water-soluble.

Causality: The transition from a neutral free base to a charged cationic salt dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility. For many nitrogenous bases, this can increase solubility by several orders of magnitude.[3][4]

Protocol 1: Small-Scale pH-Solubility Screening

  • Preparation: Weigh out a small, equal amount of 2-Methylimidazo[1,2-c]pyrimidine into three separate microcentrifuge tubes (e.g., 1 mg each).

  • Solvent Addition: To each tube, add 100 µL of a different buffer:

    • Tube A: pH 7.4 (e.g., PBS)

    • Tube B: pH 5.0 (e.g., Acetate Buffer)

    • Tube C: pH 2.0 (e.g., 0.01 N HCl)

  • Mixing: Vortex each tube vigorously for 2 minutes. Use a bath sonicator for 5-10 minutes if available.

  • Observation: Visually inspect the tubes for dissolved material. If Tube C shows complete dissolution while Tube A does not, it confirms that your compound is an acid-soluble base.

  • Validation: Centrifuge the tubes at >10,000 x g for 5 minutes. Carefully inspect the bottom for any undissolved pellet. The absence of a pellet indicates complete dissolution at that pH.

Q2: I achieved solubility at a low pH, but my experiment requires a neutral pH. Alternatively, pH adjustment alone was insufficient. What is the next logical step?

Answer: The next step is to employ a co-solvent strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic or poorly soluble compounds.[5][6][7] This is one of the most common and effective methods for preparing stock solutions.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which creates "pockets" that are more accommodating to non-polar solutes.[8] This reduces the interfacial tension between the compound and the aqueous medium, facilitating solubilization.[5]

Table 1: Common Co-solvents for Preclinical Research

Co-SolventTypical Starting Concentration (for stock)Max Final Concentration (in vitro assay)Notes
DMSO (Dimethyl sulfoxide)10-100 mM< 0.5%Highly effective but can have biological effects at higher concentrations.[9]
Ethanol (EtOH)10-50 mM< 1.0%Good for less polar compounds; can cause protein precipitation at high concentrations.
PEG 400 (Polyethylene Glycol 400)10-50 mM< 5.0%A low-toxicity polymer often used in in vivo formulations.[2]
N,N-Dimethylformamide (DMF)10-100 mM< 0.5%Strong solvent, use with caution due to potential toxicity.

Protocol 2: Preparing a Concentrated Stock Solution with a Co-Solvent

  • Selection: Based on Table 1, select a primary co-solvent to test, typically DMSO.

  • Calculation: Determine the volume of co-solvent needed to prepare a high-concentration stock (e.g., 20 mM). For a 10 mg sample of a compound with a molecular weight of 145.17 g/mol (for the 2-methyl derivative), this would require ~3.44 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing your compound.

  • Energy Input: Vortex vigorously. If needed, warm the solution gently (37°C) and/or use a bath sonicator to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Dilution: This stock can now be serially diluted into your aqueous experimental buffer. Always add the stock solution to the buffer (not the other way around) while vortexing to minimize precipitation.

Q3: My compound precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous buffer. How can I prevent this "crashing out"?

Answer: This is a common issue that occurs when the final concentration of the co-solvent is too low to maintain the compound's solubility in the now predominantly aqueous environment. There are several effective strategies to mitigate this.

Causality: The compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one, leading to supersaturation and precipitation. The goal is to slow down or prevent this process.

Troubleshooting Workflow for Precipitation

The following diagram illustrates a decision-making process to address this issue.

G start Precipitation observed upon dilution? check_tolerance Can my assay tolerate higher co-solvent? start->check_tolerance Yes inc_cosolvent Increase final co-solvent % in buffer (e.g., from 0.1% to 0.5% DMSO) end_success Problem Solved inc_cosolvent->end_success check_tolerance->inc_cosolvent Yes add_surfactant Add a surfactant to the aqueous buffer (e.g., 0.1% Tween 80) check_tolerance->add_surfactant No use_cd Use an inclusion agent like SBE-β-CD in the buffer add_surfactant->use_cd Still precipitates add_surfactant->end_success Soluble warm_solution Warm solution to 37°C (check compound stability) use_cd->warm_solution Still precipitates use_cd->end_success Soluble warm_solution->end_success Soluble end_fail Consider advanced formulation (e.g., solid dispersion) warm_solution->end_fail Still precipitates

Caption: Decision workflow for addressing compound precipitation.

Detailed Strategies:

  • Increase Final Co-solvent Concentration: If your assay allows, increase the final percentage of the organic solvent. For example, if you diluted 1:1000 for 0.1% DMSO, try a 1:200 dilution for 0.5% DMSO.

  • Add Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, keeping them dispersed in an aqueous solution.[5][10] Including a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final aqueous buffer is a highly effective technique.[2][5]

  • Use Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[10] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a common and effective choice.[9]

Q4: I need to prepare a formulation for an in vivo animal study. What are the best practices for a poorly soluble compound like this?

Answer: For oral or parenteral administration of a poorly soluble compound, you typically need to create a stable suspension or a specialized solubilized formulation. The primary goal is to maximize bioavailability.

Causality: Bioavailability of poorly soluble drugs is often limited by their dissolution rate in physiological fluids. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[3] Therefore, reducing particle size is a key strategy.

Key Strategies for In Vivo Formulations:

  • Particle Size Reduction: Increasing the surface area of the drug enhances its dissolution rate.[5][10][11]

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanosuspensions: More advanced techniques like wet media milling or high-pressure homogenization can create nanoparticles, which can significantly improve bioavailability.[2][12]

  • Formulate as a Suspension: This is the most common approach for early studies.

    • Vehicle Selection: Use a viscous aqueous vehicle to keep the drug particles suspended. Common choices include 0.5% (w/v) carboxymethylcellulose (CMC) or 1% (w/v) methylcellulose.

    • Wetting Agent: Add a small amount of surfactant (e.g., 0.1% Tween 80) to the vehicle to ensure the hydrophobic drug particles are properly wetted and do not clump together.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be very effective. These are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut, keeping the drug solubilized.[1][3][10]

Frequently Asked Questions (FAQs)

Q: What are the predicted physicochemical properties of 2-Methylimidazo[1,2-c]pyrimidine? A: Specific experimental data for this exact molecule is not readily available in public literature. However, we can make estimations based on its parent scaffold, imidazo[1,2-a]pyrimidine. The parent compound has a molecular weight of 119.12 g/mol and a calculated LogP (XLogP3) of 1.1, indicating moderate lipophilicity.[13] The addition of a methyl group to create 2-Methylimidazo[1,2-c]pyrimidine would slightly increase the molecular weight (to ~133.15 g/mol ) and lipophilicity. The basic pKa is likely in the range of 4-6, similar to other imidazopyrimidines.

Q: How should I store stock solutions of 2-Methylimidazo[1,2-c]pyrimidine? A: Once dissolved in a suitable organic solvent like DMSO, stock solutions should be stored under the following conditions to ensure stability:

  • Temperature: Store at -20°C for short-term (< 3 months) or -80°C for long-term storage.

  • Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Protection: Store in amber vials or protect from light, as many heterocyclic compounds are light-sensitive.

Q: What advanced formulation strategies can be considered if the basic techniques described above are insufficient? A: If standard pH, co-solvent, and suspension methods fail to provide the required concentration or bioavailability, several advanced pharmaceutical technologies can be explored:

  • Amorphous Solid Dispersions: The compound is molecularly dispersed in a hydrophilic polymer matrix. This overcomes the crystal lattice energy, which is a major barrier to dissolution, resulting in a state with higher apparent solubility.[2][12][14] This can be achieved through methods like spray drying or hot-melt extrusion.

  • Co-crystals: This crystal engineering approach involves forming a crystalline solid that contains the active compound and a benign co-former in a specific stoichiometric ratio. This can favorably alter the physicochemical properties, including solubility.[8]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Medicinal Research.
  • Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. (2024, January 14). PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Cosolvent. (n.d.). Wikipedia.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
  • Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. (n.d.). PubChem.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Beilstein Journal of Organic Chemistry.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). MDPI.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024, July 15). PMC.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to fundamentally understand the "why" behind each experimental step, ensuring reproducible and high-yielding results.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 2-Methylimidazo[1,2-c]pyrimidine.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of 2-Methylimidazo[1,2-c]pyrimidine, typically formed from the condensation of a 2-aminopyrimidine derivative with an α-haloketone like chloroacetone, can be attributed to several critical factors. A systematic approach to troubleshooting is essential for identifying the root cause.

  • Purity of Starting Materials: The purity of both the 2-aminopyrimidine and chloroacetone is paramount. Impurities in the 2-aminopyrimidine can reduce its nucleophilicity, while impurities or decomposition of chloroacetone can lead to a host of side reactions. It is advisable to use freshly distilled or high-purity reagents.

  • Reaction Conditions:

    • Solvent: The choice of solvent plays a crucial role. While various solvents can be used, polar aprotic solvents like ethanol, N,N-dimethylformamide (DMF), or acetonitrile are commonly employed to facilitate the dissolution of the starting materials and the progression of the reaction.[1][2] In some cases, solvent-free conditions under microwave irradiation have also proven effective.[3]

    • Temperature: The reaction temperature needs to be carefully optimized. While heating is generally required to drive the cyclization, excessive temperatures can lead to decomposition and the formation of undesired byproducts. A typical starting point is refluxing in ethanol.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Stoichiometry: Precise control of the stoichiometry between the 2-aminopyrimidine and chloroacetone is important. An excess of the α-haloketone can lead to the formation of N-alkylated side products.[4]

  • Presence of a Base (Optional): While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the hydrogen halide formed during the reaction, which can sometimes improve the yield by preventing the protonation of the starting aminopyrimidine.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating their formation.

  • Likely Side Products:

    • N-Alkylated Imidazopyrimidine: The product, 2-Methylimidazo[1,2-c]pyrimidine, still possesses a nucleophilic nitrogen atom in the imidazole ring, which can react with another molecule of chloroacetone.

    • Uncyclized Intermediate: The initial N-alkylation product of 2-aminopyrimidine with chloroacetone may not fully cyclize, remaining as an impurity.

    • Polymerization/Decomposition Products: Chloroacetone is a reactive compound and can undergo self-condensation or decomposition, especially under harsh conditions, leading to a complex mixture of byproducts.[5]

  • Strategies for Minimization:

    • Control Stoichiometry: Use a 1:1 molar ratio of the 2-aminopyrimidine to chloroacetone. Adding the chloroacetone dropwise to the reaction mixture can also help to maintain a low instantaneous concentration, reducing the likelihood of side reactions.

    • Optimize Temperature and Reaction Time: As mentioned previously, avoid excessive heat. Monitor the reaction closely and stop it once the starting materials are consumed to prevent the formation of degradation products.

    • Choice of Solvent: The solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired cyclization over side reactions.

Question 3: I'm struggling with the purification of my 2-Methylimidazo[1,2-c]pyrimidine. What are the most effective purification techniques?

Answer: The purification of imidazo[1,2-c]pyrimidines can be challenging due to the potential for similar polarities between the product and impurities. A combination of techniques is often necessary.

  • Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities. A silica gel column is typically used, with a gradient elution system of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6][7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product. Common solvents for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Acid-Base Extraction: Imidazo[1,2-c]pyrimidines are basic compounds. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized with a base (e.g., NaHCO₃) and the pure product extracted back into an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine?

A1: The synthesis of 2-Methylimidazo[1,2-c]pyrimidine from 2-aminopyrimidine and chloroacetone follows a well-established pathway known as the Chichibabin reaction. The mechanism proceeds in two key steps:

  • N-Alkylation: The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-(2-oxopropyl)-2-aminopyrimidinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyrimidine ring then attacks the carbonyl carbon of the side chain in an intramolecular fashion. This is followed by dehydration to form the aromatic imidazo[1,2-c]pyrimidine ring system.

Caption: General reaction mechanism for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine.

Q2: Can I use other α-haloketones besides chloroacetone?

A2: Yes, the reaction is quite versatile and can be performed with a variety of α-haloketones.[8] The choice of the α-haloketone will determine the substituent at the 2-position of the imidazo[1,2-c]pyrimidine ring. For example, using α-bromoacetophenone would yield 2-phenylimidazo[1,2-c]pyrimidine.[9] The reactivity of the α-haloketone can vary (α-bromo and α-iodo ketones are generally more reactive than α-chloro ketones), which may require some adjustment of the reaction conditions.

Q3: Are there any "greener" or more environmentally friendly synthetic methods available?

A3: Yes, there is a growing interest in developing more sustainable synthetic protocols. Some of the "greener" approaches that have been explored for the synthesis of related imidazopyrimidines include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with fewer side products.[3][7] These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials.[3]

  • Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids has been investigated.[6]

  • Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst, simplifying the workup and reducing waste.

Q4: How do substituents on the 2-aminopyrimidine ring affect the reaction?

A4: Substituents on the 2-aminopyrimidine ring can have a significant impact on the reaction.

  • Electron-Donating Groups (EDGs): EDGs (e.g., methyl, methoxy) on the pyrimidine ring increase the nucleophilicity of the amino group, which can accelerate the initial N-alkylation step and potentially improve the overall reaction rate and yield.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano) decrease the nucleophilicity of the amino group, making the initial N-alkylation step more difficult. Harsher reaction conditions (higher temperature, longer reaction time) may be required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Methylimidazo[1,2-c]pyrimidine

This protocol provides a general procedure for the synthesis of 2-Methylimidazo[1,2-c]pyrimidine.

Materials:

  • 2-Aminopyrimidine

  • Chloroacetone

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) (optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).

  • Dissolve the 2-aminopyrimidine in anhydrous ethanol.

  • (Optional) Add sodium bicarbonate (1.1 eq).

  • Slowly add chloroacetone (1.05 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to addressing low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed optimize_time Optimize Reaction Time (TLC Monitoring) optimize_temp->optimize_time check_stoichiometry Verify Stoichiometry (1:1 ratio) optimize_time->check_stoichiometry add_base Consider Adding Mild Base (e.g., NaHCO3) check_stoichiometry->add_base change_solvent Experiment with Different Solvents add_base->change_solvent success Improved Yield change_solvent->success Optimization Successful

Caption: A systematic workflow for troubleshooting low yields in the synthesis of 2-Methylimidazo[1,2-c]pyrimidine.

Data Summary

ParameterRecommended ConditionPotential Issues if Not Optimized
Solvent Ethanol, Acetonitrile, DMFPoor solubility, side reactions
Temperature RefluxDecomposition, byproduct formation
Reactant Ratio 1:1 (Amine:Ketone)N-alkylation of product, unreacted starting material
Base Optional (e.g., NaHCO₃)Reaction stalling due to acid formation
Purification Column ChromatographyCo-elution of impurities

References

  • Der Pharma Chemica, 8(19), 427-433 (2016).
  • Semantic Scholar. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]

  • Journal of Saudi Chemical Society. (2025).
  • ResearchGate. (2019). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. [Link]

  • AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of imidazo[1,2-a]pyridines. [Link]

  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • ACS Publications. (2005). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. [Link]

  • PubMed. (1982). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidin-5-one and 7-amino-1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidin-5-one derivatives. [Link]

  • AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]

  • The Journal of Organic Chemistry. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. [Link]

  • ResearchGate. (2019). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. [Link]

  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. [Link]

  • J-Stage. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. [Link]

  • RSC Publishing. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (2022). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. [Link]

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Technical Support Center: 2-Methylimidazo[1,2-c]pyrimidine NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of 2-Methylimidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-c]pyrimidines are a class of nitrogen-fused heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1] Accurate structural elucidation and purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy are critical for advancing research and development in this area.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of 2-Methylimidazo[1,2-c]pyrimidine.

Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-Methylimidazo[1,2-c]pyrimidine?

A1: The chemical shifts for 2-Methylimidazo[1,2-c]pyrimidine can vary slightly depending on the solvent and concentration. However, typical chemical shift ranges are provided in the table below. The numbering convention used for the assignments is shown in the diagram.

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N", pos="1.8,0.3!"]; C3a [label="C", pos="0.9,-0.5!"]; C4 [label="C", pos="1.3,-1.7!"]; C5 [label="C", pos="0,-2.2!"]; C6 [label="C", pos="-1.3,-1.7!"]; N7 [label="N", pos="-1.8,0.3!"]; C8 [label="C", pos="-0.9,-0.5!"]; Me [label="CH3", pos="2.3,2.3!"];

// Atom number labels lab_N1 [label="1", pos="-0.4,1.5!"]; lab_C2 [label="2", pos="1.7,1.5!"]; lab_N3 [label="3", pos="2.2,0.3!"]; lab_C3a [label="3a", pos="1.1,-0.1!"]; lab_C4 [label="4", pos="1.7,-1.7!"]; lab_C5 [label="5", pos="0,-2.6!"]; lab_C6 [label="6", pos="-1.7,-1.7!"]; lab_N7 [label="7", pos="-2.2,0.3!"]; lab_C8 [label="8", pos="-1.1,-0.1!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- N7; N7 -- C8; C8 -- N1; C3a -- C8; C2 -- Me; }

Structure and numbering of 2-Methylimidazo[1,2-c]pyrimidine.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-CH₃~2.5~15
3~7.5~120
5~8.5 (d)~145
6~7.0 (dd)~110
7~8.0 (d)~150
8a-~140
2-~160

Note: These are approximate values and can be influenced by substituents and the choice of NMR solvent.[2][3]

Q2: My NMR spectrum shows broad peaks. What are the possible causes and solutions?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimized.[4] Solution: Carefully shim the spectrometer before acquiring the spectrum. Modern spectrometers often have automated shimming routines that are very effective.[5]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[6] Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, consider passing the sample through a small plug of silica gel or celite.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, such as tautomerization or conformational changes, this can lead to broadened signals. Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange process and result in sharper peaks.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and aggregation, which can cause peak broadening. Solution: Dilute the sample and re-acquire the spectrum.[6]

Q3: I am seeing unexpected signals in my ¹H NMR spectrum. How can I identify the source of these impurities?

A3: Unexpected signals are a common issue and can originate from various sources:

  • Residual Solvents: Solvents used in the reaction or purification steps are common contaminants.[7] Solution: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[8][9]

  • Starting Materials: Incomplete reaction can result in the presence of starting materials in the final product. Solution: Run an NMR spectrum of your starting materials to confirm their chemical shifts.

  • Side Products: The synthesis of heterocyclic compounds can sometimes lead to the formation of isomeric side products.[10] Solution: 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for identifying the structure of these minor components.[11]

  • Water: The chemical shift of water is highly dependent on the solvent and temperature.[8] In aprotic solvents like CDCl₃, it can appear anywhere from 1.5-2.5 ppm, while in DMSO-d₆ it is typically around 3.3 ppm.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the NMR analysis of 2-Methylimidazo[1,2-c]pyrimidine.

G A Problematic NMR Spectrum (e.g., broad peaks, unexpected signals) B Check Sample Preparation A->B Is the sample properly prepared? B->A No, re-prepare sample C Re-shim Spectrometer B->C Yes D Acquire 2D NMR Spectra C->D Shimming does not resolve issue H Analyze Data and Confirm Structure C->H Shimming resolves issue E Identify Impurities D->E Complex spectrum G Consult with NMR Specialist D->G Structure still unclear F Re-purify Sample E->F Impurities identified E->G Structure of impurity unknown F->H Successful purification

General troubleshooting workflow for NMR analysis.

Issue 1: Inconsistent Chemical Shifts
  • Symptom: The chemical shifts of your compound differ significantly from literature values or between different batches.

  • Cause:

    • Solvent Effects: The choice of deuterated solvent can have a significant impact on chemical shifts, particularly for protons involved in hydrogen bonding.[12]

    • Concentration Effects: Changes in sample concentration can lead to shifts in the positions of NMR signals.

    • pH Effects: For ionizable compounds, the pH of the sample can dramatically alter the chemical shifts.

  • Troubleshooting Steps:

    • Standardize the Solvent: Always use the same deuterated solvent for comparing spectra.

    • Control Concentration: Prepare samples with similar concentrations to ensure reproducibility.

    • Consider pH: If the compound has acidic or basic sites, ensure the sample is not contaminated with acids or bases from the workup.

Issue 2: Difficulty in Assigning Protons of the Pyrimidine Ring
  • Symptom: You are unable to definitively assign the signals for H-5, H-6, and H-7.

  • Cause: The chemical shifts of these protons can be in a crowded region of the spectrum, and their coupling patterns may be complex.

  • Troubleshooting Steps:

    • Utilize 2D COSY: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. You should observe a correlation between H-5 and H-6, and between H-6 and H-7.[11]

    • Employ 2D NOESY/ROESY: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can show through-space correlations. For example, you would expect to see a NOE between the 2-methyl group and H-3.

    • Predictive Software: Use NMR prediction software to get an estimate of the chemical shifts and coupling constants for your specific derivative.

Issue 3: Suspected Presence of the N-oxide Impurity
  • Symptom: You observe a downfield shift in the protons of the imidazo ring and an upfield shift of the 2-methyl group.

  • Cause: Oxidation of one of the nitrogen atoms in the imidazo[1,2-c]pyrimidine core can occur during synthesis or storage, leading to the formation of an N-oxide.

  • Troubleshooting Steps:

    • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the presence of a compound with an additional oxygen atom (M+16).

    • ¹³C NMR: The carbons adjacent to the N-oxide will also experience a shift in their resonance frequencies.

    • Re-purification: If the N-oxide is present, re-purify the sample using column chromatography or recrystallization.

Experimental Protocols
Standard NMR Sample Preparation
  • Weigh approximately 5-10 mg of the 2-Methylimidazo[1,2-c]pyrimidine sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the sample until it is completely dissolved. If necessary, gentle warming can be applied.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.[6]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

References
  • Volochnyuk, D. M., et al. (2020). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 56(2), 236-245.
  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Li, J., et al. (2021). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 86(17), 11635-11645.
  • Güngör, T. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Turkish Journal of Chemistry, 44(1), 219-236.
  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylimidazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (1981). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Retrieved from [Link]

  • PubMed. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (2002). A comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Caltech. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

Technical Support Center: Purification of 2-Methylimidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Methylimidazo[1,2-c]pyrimidine derivatives. As fused bicyclic nitrogen-containing heterocycles, these compounds are highly valued in drug development (e.g., as kinase inhibitors). However, their electron-rich, multi-nitrogen core presents severe purification bottlenecks, including irreversible silanol binding, poor solubility, and regioisomer co-elution.

This guide is designed for researchers and scientists, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your downstream processing.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 2-Methylimidazo[1,2-c]pyrimidine derivative streak severely on standard normal-phase silica gel, resulting in poor recovery (<30%)? Causality: The imidazo[1,2-c]pyrimidine core contains multiple basic nitrogen atoms. These basic sites act as strong hydrogen bond acceptors and undergo secondary acid-base interactions with the acidic silanol groups (pKa ~4.5–5.5) present on the surface of standard normal-phase silica. The 2-methyl substitution slightly increases lipophilicity but does not shield the basic core. Solution: You must competitively mask the silanol sites. Use amine-functionalized silica (NH2-silica) or add a basic modifier (e.g., 1–5% triethylamine or aqueous ammonia) to your mobile phase[1]. Alternatively, for highly polar derivatives, switch to hydrophilic interaction liquid chromatography (HILIC) using unmodified silica, which leverages an aqueous-organic partitioning mechanism rather than direct adsorption [2].

Q2: During the cyclization step, I form a mixture of 2-methylimidazo[1,2-a]pyrimidine and 2-methylimidazo[1,2-c]pyrimidine regioisomers. How can I separate them efficiently? Causality: Cyclization of 2-aminopyrimidines often yields regioisomeric mixtures due to the ambidentate nature of the starting material [1]. These isomers have identical molecular weights and nearly identical dipole moments, making normal-phase separation nearly impossible. Solution: Reverse-phase HPLC (RP-HPLC) using a C18 column with a carefully optimized pH buffer is required. The pKa of the nitrogen atoms differs slightly between the [1,2-a] and[1,2-c] fusion patterns. Operating at a pH near the pKa of one isomer (e.g., pH 7.0 using ammonium bicarbonate) induces a differential ionization state. One isomer will be slightly more protonated (and thus more polar) than the other, maximizing the retention time gap.

Q3: My compound precipitates at the column head during RP-HPLC, causing high backpressure and split peaks. How do I prevent this? Causality: 2-Methylimidazo[1,2-c]pyrimidine derivatives often exhibit "brick dust" properties—they have poor solubility in both highly aqueous and highly organic environments. When injected in a strong solvent (like 100% DMSO) into a highly aqueous mobile phase, the compound rapidly crashes out of solution before it can partition into the stationary phase. Solution: Employ a "sandwich" injection technique (flanking the sample plug with weak solvent) or pre-dilute the sample in the starting mobile phase. If solubility remains poor, perform the separation at an elevated temperature (40–50 °C) to increase dynamic solubility during the chromatographic run.

Part 2: Visualizing the Purification Logic

The following decision tree provides a logical framework for selecting the optimal purification strategy based on the specific challenges of your crude mixture.

G Start Crude Mixture 2-Methylimidazo[1,2-c]pyrimidine CheckIsomers Are Regioisomers Present? ([1,2-a] vs[1,2-c]) Start->CheckIsomers YesIsomers Yes CheckIsomers->YesIsomers NoIsomers No CheckIsomers->NoIsomers RPHPLC RP-HPLC (C18) Ammonium Bicarbonate Buffer (pH 7.0) YesIsomers->RPHPLC CheckPolarity Is the compound highly polar? NoIsomers->CheckPolarity HighPolarity Yes CheckPolarity->HighPolarity LowPolarity No CheckPolarity->LowPolarity HILIC HILIC or Mixed-Mode LC (Unmodified Silica / Ion-Exchange) HighPolarity->HILIC NP Normal Phase Silica + 1-5% Et3N Modifier LowPolarity->NP

Caption: Decision tree for selecting the optimal purification strategy for imidazo[1,2-c]pyrimidines.

Mechanism of Silanol Masking

To understand why normal-phase chromatography often fails without modifiers, visualize the competitive binding mechanism below.

Mechanism Silanol Acidic Silanol (Si-OH) Target Imidazo[1,2-c] pyrimidine Silanol->Target Strong H-Bond (Tailing) Elution Free Elution (No Tailing) Target->Elution Mobile Phase Flow Modifier Et3N Modifier Modifier->Silanol Competitive Binding Modifier->Target Displaces

Caption: Mechanism of silanol masking by basic modifiers to prevent peak tailing and irreversible binding.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Mobile Phase Modifier Matrix for Basic N-Heterocycles

Selecting the right modifier is critical. Use this matrix to match the modifier to your specific purification goal [2][3].

ModifierConcentrationMechanism of ActionBest Use Case
Triethylamine (Et3N) 1–5% (v/v)Competitively masks acidic silanols on silica.Normal-phase silica gel chromatography.
Ammonium Bicarbonate 10 mM (pH ~7.8)Buffers pH, standardizes ionization state of basic nitrogens.RP-HPLC for free-base isolation; regioisomer separation.
Formic Acid (FA) 0.1% (v/v)Fully protonates basic nitrogens, increasing polarity.LC-MS analysis; acceptable if FA salt is the desired final form.
Diethylamine (DEA) 0.01–0.1% (v/v)Ion-pairing and residual silanol masking on C18.Highly basic derivatives on older RP-HPLC columns.
Table 2: Solubility & Loading Strategies

Because 2-Methylimidazo[1,2-c]pyrimidines often exhibit poor solubility, sample loading dictates the success of the separation.

Solvent SystemSolubility ProfileRecommended Loading Method
Hexane / EtOAc Poor (<1 mg/mL)Dry Loading: Dissolve in DCM/MeOH, mix with Celite/Silica, evaporate to a free-flowing powder, and load.
DCM / MeOH Moderate (5–20 mg/mL)Liquid Loading: Keep MeOH <5% to avoid band broadening and premature elution.
DMSO High (>50 mg/mL)Sandwich Injection: For RP-HPLC. Inject weak solvent -> DMSO sample -> weak solvent.

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Chromatography

Use this protocol when isolating the free base of a 2-Methylimidazo[1,2-c]pyrimidine derivative at the gram scale.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) containing 2% Triethylamine (Et3N). (e.g., 93% DCM / 5% MeOH / 2% Et3N).

  • Self-Validation Step (TLC Check): Spot the crude mixture on a standard silica TLC plate. Develop the plate in the prepared solvent.

    • Validation Check: If the target spot exhibits an Rf between 0.2 and 0.4 with a tight, circular shape (no tailing), the modifier concentration is sufficient. If tailing persists, increase Et3N to 4%.

  • Column Equilibration: Pack the silica column and flush with at least 3 column volumes (CV) of the Et3N-modified solvent. Crucial: The column must be pre-equilibrated so the silica is fully deactivated before the sample is introduced.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH. Add silica gel (mass equal to 3x the crude mass). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Elution: Load the dry powder onto the column head. Elute using a step gradient, maintaining the 2% Et3N constant while slowly increasing the MeOH concentration from 2% to 10%.

  • Post-Purification: Combine pure fractions and evaporate. To remove residual Et3N, co-evaporate the resulting solid with toluene (3 x 20 mL) followed by high vacuum drying for 12 hours.

Protocol B: pH-Titrated RP-HPLC for Regioisomer Separation

Use this protocol to separate imidazo[1,2-a]pyrimidine from imidazo[1,2-c]pyrimidine byproducts.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Adjust the pH to 7.0 using dilute acetic acid or aqueous ammonia. Filter through a 0.22 µm membrane.

  • Analytical Validation (Self-Validation Step): Run an analytical LC-MS using a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient of 5% to 95% Acetonitrile (over 5 mins) against the pH 7.0 buffer.

    • Validation Check: Observe the extracted ion chromatogram (EIC) for the target mass. You should see two distinct peaks (the [1,2-a] and [1,2-c] isomers). If the peaks co-elute, adjust the buffer pH by 0.5 units (up or down) and repeat until baseline resolution (Rs > 1.5) is achieved.

  • Scale-Up: Transfer the optimized gradient to a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Sample Injection: Dissolve the crude mixture in DMSO (max 50 mg/mL). Inject using a sandwich technique to prevent precipitation.

  • Lyophilization: Collect the separated fractions. Because ammonium bicarbonate is volatile, freeze the fractions and lyophilize directly to obtain the pure free base without the need for desalting.

References

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.[Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.[Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry (PMC).[Link]

scaling up 2-Methylimidazo[1,2-c]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of the 2-methylimidazo[1,2-c]pyrimidine scaffold—a critical pharmacophore frequently utilized in the development of Syk family kinase inhibitors and antiviral agents .

Scaling from bench-scale (milligrams) to pilot-scale (kilograms) introduces complex mass transfer, thermodynamic, and safety challenges. This guide bypasses basic theory to deliver field-proven troubleshooting, mechanistic causality, and self-validating protocols.

Module A: Mechanistic Strategy & Workflow

Q: Why is the condensation of 4-aminopyrimidine with chloroacetone the industry standard, and what drives the regioselectivity? A: The synthesis relies on a Chichibabin-type cyclization. Regioselectivity is governed by the differential nucleophilicity of the nitrogen atoms. The lone pair on the exocyclic C4-amine is partially delocalized into the pyrimidine ring, rendering the endocyclic N3 significantly more nucleophilic. Consequently, the initial alkylation by chloroacetone occurs exclusively at N3. Following this exothermic N3-alkylation, the exocyclic amine attacks the newly introduced ketone carbonyl, forming the[1,2-c] fused bicyclic system followed by an equilibrium-driven dehydration .

G N1 4-Aminopyrimidine + Anhydrous Solvent N2 Controlled Addition: Chloroacetone (T < 25°C) N1->N2 N3 N3-Alkylation Intermediate (Highly Exothermic) N2->N3 Prevent thermal runaway N4 Base Addition (NaHCO3) & Heating (78°C) N3->N4 HPLC >95% conversion N5 Intramolecular Cyclization & Dehydration N4->N5 Drive equilibrium N6 Aqueous Quench (pH > 10) & Phase Separation N5->N6 N7 2-Methylimidazo[1,2-c]pyrimidine (Crystallization) N6->N7 Avoid emulsion

Workflow for the scale-up synthesis of 2-methylimidazo[1,2-c]pyrimidine.

Module B: Troubleshooting Scale-Up Challenges (FAQs)

Q: We are observing significant dark, tarry byproducts during the chloroacetone addition at the 1 kg scale, which were absent at the 10 g scale. How do we prevent this? A: Causality: Chloroacetone is highly susceptible to self-condensation and polymerization at elevated temperatures. At a bench scale, heat dissipation through the flask wall is nearly instantaneous. At a 1 kg scale, the surface-area-to-volume ratio drops drastically. The exothermic N3-alkylation creates localized hot spots, triggering haloketone degradation before it can react with the pyrimidine. Solution: Implement a controlled, dropwise addition using a jacketed reactor maintained strictly at 15–20°C. Crucially, do not add the neutralizing base until the initial alkylation is complete. Premature base addition accelerates chloroacetone polymerization.

Q: The cyclization step is stalling at ~80% conversion, leaving a buildup of the uncyclized intermediate. How can we drive the reaction to completion? A: Causality: The final step is an equilibrium-driven dehydration. If the water generated during cyclization is not removed, the reaction stalls. Furthermore, as the reaction proceeds, HCl is generated. If the pH drops too low, the exocyclic amine becomes protonated ( NH3+​ ) and non-nucleophilic, halting the intramolecular attack. Solution: Ensure 1.5 equivalents of a mild base (e.g., NaHCO3​ ) are present to maintain a slightly alkaline pH (8–9). To drive the dehydration thermodynamically, utilize a dehydrating solvent system (e.g., anhydrous ethanol) or employ a Dean-Stark trap if operating in higher-boiling solvents like toluene.

Q: During the aqueous workup, we encounter severe emulsion formation, making liquid-liquid extraction impossible. What is the root cause and fix? A: Causality: The product, 2-methylimidazo[1,2-c]pyrimidine, is a basic heterocycle that can act as a surfactant at intermediate pH levels where it exists in a partially protonated state. The presence of inorganic salts and trace polymeric byproducts further stabilizes the emulsion interface . Solution: Adjust the aqueous phase to pH > 10 using 2M NaOH to ensure the product is fully deprotonated (free-base form), eliminating its surfactant properties. Filter the biphasic mixture through a tightly packed pad of Celite prior to extraction to remove insoluble polymeric emulsion-stabilizers.

Module C: Quantitative Scale-Up Dynamics

To successfully transition from bench to pilot plant, reaction parameters must be fundamentally altered to account for mass and heat transfer limitations.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Impact & Rationale
Haloketone Addition Rate 10 minutes (Bolus)3 hours (Dropwise)Prevents thermal runaway and haloketone self-polymerization.
Cooling Mechanism Ice bath (0°C)Jacketed reactor (15°C)Maintains uniform heat transfer; avoids localized hot spots.
Base Stoichiometry 1.1 equivalents1.5 equivalentsCompensates for CO2​ off-gassing and ensures complete free-basing.
Dehydration Control Ambient evaporationDean-Stark / DistillationDrives the equilibrium of the final cyclization step to completion.
Isolated Yield 85%78%Slight reduction due to mass transfer limitations and filtration losses.

Module D: Self-Validating Protocol (1 kg Scale)

A self-validating protocol ensures that the success of each step is verified by an observable, quantifiable metric before proceeding, preventing catastrophic failure at the end of a multi-day synthesis.

Step 1: Reactor Setup & Substrate Loading

  • Action: Purge a 20 L jacketed glass reactor with N2​ . Charge 4-aminopyrimidine (1.0 kg, 10.5 mol) and anhydrous ethanol (10 L). Stir at 200 rpm until fully dissolved.

  • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates moisture contamination or degraded starting material, which will severely impact yield.

Step 2: N-Alkylation (Exotherm Control)

  • Action: Set reactor jacket to 15°C. Slowly dose chloroacetone (1.07 kg, 11.5 mol, 1.1 eq) via an addition funnel over 3 hours.

  • Self-Validation Check: Monitor the internal thermocouple. The internal temperature must remain ≤ 25°C . Causality: If T > 25°C, the rate of haloketone self-condensation outpaces the N-alkylation rate. If exceeded, halt the addition immediately and increase jacket cooling until the temperature stabilizes.

Step 3: Maturation & Cyclization

  • Action: Stir at 25°C for 4 hours. Add NaHCO3​ (1.32 kg, 15.7 mol, 1.5 eq) in portions. Heat to reflux (78°C) for 12 hours.

  • Self-Validation Check: Pull a 1 mL aliquot and analyze via LC-MS. Proceed to workup only when the uncyclized N3-alkylated intermediate is < 5% by area. If > 5%, continue refluxing and verify pH is ≥ 8.

Step 4: Workup & Isolation

  • Action: Distill off 7 L of ethanol to drive final dehydration. Cool to 20°C. Add 10 L of water and 5 L of ethyl acetate. Adjust the aqueous layer to pH 10 using 2M NaOH. Separate phases, extract the aqueous layer with 2 x 3 L EtOAc. Combine organics, dry over Na2​SO4​ , and concentrate to 3 L. Cool to 0°C to induce crystallization. Filter and dry under vacuum at 45°C.

  • Self-Validation Check: The phase separation must occur within 5 minutes. If an emulsion persists beyond 5 minutes, the pH is too low. Add additional NaOH until the phases break sharply.

References

  • Structure–activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry. URL:[Link]

  • Selective Cyclooxygenase-2 Inhibitors: Heteroaryl Modified 1,2-Diarylimidazoles Are Potent, Orally Active Antiinflammatory Agents. Journal of Medicinal Chemistry. URL:[Link]

Technical Support Center: 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Compound Integrity

Welcome to the technical support center for 2-Methylimidazo[1,2-c]pyrimidine. This resource is designed to provide you with in-depth technical guidance to prevent, identify, and troubleshoot the degradation of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature on related heterocyclic systems and fundamental principles of chemical stability.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of 2-Methylimidazo[1,2-c]pyrimidine

Here we address the most common questions regarding the stability and handling of 2-Methylimidazo[1,2-c]pyrimidine.

Q1: What are the primary factors that can cause the degradation of 2-Methylimidazo[1,2-c]pyrimidine?

A1: The degradation of 2-Methylimidazo[1,2-c]pyrimidine is primarily influenced by four factors:

  • Hydrolysis: The fused imidazole and pyrimidine rings can be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The electron-rich nature of the heterocyclic system, particularly the carbon atoms adjacent to the bridgehead nitrogen, makes it a target for oxidative degradation. This can be mediated by atmospheric oxygen, peroxide-forming solvents, or enzymatic processes.[1][2]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to the formation of reactive intermediates and subsequent degradation products.

  • Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate other degradation pathways and potentially lead to thermal decomposition.

Q2: How should I properly store solid 2-Methylimidazo[1,2-c]pyrimidine?

A2: For optimal stability of solid 2-Methylimidazo[1,2-c]pyrimidine, we recommend the following storage conditions:

  • Temperature: Store in a refrigerator at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: What is the recommended procedure for preparing stock solutions of 2-Methylimidazo[1,2-c]pyrimidine?

A3: To prepare stable stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF. Avoid using solvents that can form peroxides (e.g., THF, diethyl ether) unless they are freshly distilled or tested for peroxides.

  • Inert Atmosphere: If possible, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. Prepare the solution under an inert atmosphere.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

Q4: I am seeing an unexpected peak in my HPLC analysis of a sample containing 2-Methylimidazo[1,2-c]pyrimidine. Could this be a degradation product?

A4: It is possible. An unexpected peak, especially one that grows over time or upon sample stress (e.g., leaving it on the benchtop), can indicate degradation. The most likely degradation products would result from oxidation or hydrolysis. We recommend performing a forced degradation study (see Part 2) to identify potential degradation products and their retention times.

Q5: Can the methyl group on the imidazole ring influence the compound's stability?

A5: Yes, the methyl group can have a modest electronic effect on the ring system. As an electron-donating group, it can slightly increase the electron density of the imidazole ring, which might slightly increase its susceptibility to oxidation. However, it can also sterically hinder the approach of certain reactants.

Part 2: Troubleshooting Guide - Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common issues related to the degradation of 2-Methylimidazo[1,2-c]pyrimidine.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency or inconsistent biological activity over time. Degradation of the compound in stock solutions or experimental media.1. Verify Stock Solution Integrity: Analyze an aliquot of your stock solution by HPLC-UV or LC-MS to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock for your experiments. 3. Minimize Exposure: Protect your experimental samples from prolonged exposure to light and elevated temperatures.
Appearance of new peaks in chromatograms (HPLC, LC-MS). Oxidative or hydrolytic degradation.1. Identify the Degradant: If possible, use LC-MS to determine the mass of the new peak. An increase of 16 amu could suggest oxidation (addition of an oxygen atom). 2. Review Handling Procedures: Ensure that solvents are anhydrous and deoxygenated. Avoid leaving solutions exposed to air for extended periods. 3. pH Control: If working in aqueous media, ensure the pH is buffered and close to neutral.
Color change in solid compound or solutions (e.g., yellowing). Formation of colored degradation products, often from oxidation or photodegradation.1. Assess Purity: Analyze the discolored material to determine the extent of degradation. 2. Improve Storage: If the solid has discolored, review your storage conditions. Ensure it is stored under an inert atmosphere, protected from light, and at a low temperature. 3. Purify if Necessary: If the degradation is minor, the compound may be repurified by recrystallization or column chromatography.
Inconsistent results between experimental replicates. Inconsistent degradation of the compound under experimental conditions.1. Standardize Incubation Times: Ensure that all samples are incubated for the same duration and under identical conditions. 2. Use of Antioxidants: For cell-based assays in media prone to generating reactive oxygen species, consider the addition of a mild antioxidant if it does not interfere with the experiment. 3. Control for Light Exposure: Ensure all replicates are exposed to similar light conditions, or perform experiments in the dark.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 2-Methylimidazo[1,2-c]pyrimidine under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-Methylimidazo[1,2-c]pyrimidine in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used to assess the purity of 2-Methylimidazo[1,2-c]pyrimidine and detect degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 2-Methylimidazo[1,2-c]pyrimidine (to be determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Part 4: Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways of 2-Methylimidazo[1,2-c]pyrimidine based on the chemical nature of the scaffold.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂, AO) cluster_photo Photodegradation (UV/Vis) parent 2-Methylimidazo[1,2-c]pyrimidine hydrolysis_product Ring-Opened Products parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product N-oxides or Hydroxylated Derivatives parent->oxidation_product [O] photo_product Rearranged Isomers or Radical-derived Products parent->photo_product

Caption: Potential degradation pathways for 2-Methylimidazo[1,2-c]pyrimidine.

Experimental Workflow for Stability Assessment

This workflow outlines the process for evaluating the stability of 2-Methylimidazo[1,2-c]pyrimidine.

G start Obtain 2-Methylimidazo[1,2-c]pyrimidine storage Store under recommended conditions (2-8°C, inert gas, dark) start->storage stock_prep Prepare stock solution (anhydrous aprotic solvent, inert) storage->stock_prep forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) stock_prep->forced_deg hplc_dev Develop Stability-Indicating HPLC Method forced_deg->hplc_dev analysis Analyze stressed samples and controls forced_deg->analysis hplc_dev->analysis data_eval Evaluate data: Identify degradation peaks, determine degradation extent analysis->data_eval report Report findings and establish handling/storage protocols data_eval->report

Caption: Workflow for assessing the stability of 2-Methylimidazo[1,2-c]pyrimidine.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60. [Link]

  • Pryde, D. C., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7543-53. [Link]

  • Dalvie, D., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed, 21919484. [Link]

  • Keltoum, C. B. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry. [Link]

  • Raines, R. T., & Kalia, J. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7359-7361. [Link]

Sources

Technical Support Center: Refining Bioassay Protocols for 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 2-Methylimidazo[1,2-c]pyrimidine. This guide is designed to provide in-depth, practical advice to help you refine your bioassay protocols, troubleshoot common issues, and ensure the generation of high-quality, reproducible data. As a small molecule with a range of reported biological activities, including potential anticancer, anti-inflammatory, and antifungal properties, robust and well-validated assays are critical to understanding its therapeutic potential.[1][2][3] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) & General Assay Considerations

This section addresses common initial questions regarding the handling and testing of 2-Methylimidazo[1,2-c]pyrimidine.

Q1: How should I prepare a stock solution of 2-Methylimidazo[1,2-c]pyrimidine? I'm concerned about solubility.

A1: This is a critical first step, as poor solubility can lead to inaccurate results. While specific solubility data for 2-Methylimidazo[1,2-c]pyrimidine is not extensively published, we can infer from the properties of related imidazopyrimidine and 2-methylimidazole compounds that Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[4]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Use high-purity, anhydrous DMSO. The presence of water can affect the stability and solubility of your compound.

  • Weighing: Accurately weigh the desired amount of 2-Methylimidazo[1,2-c]pyrimidine powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Expert Tip: Always perform a visual inspection of your stock solution before use. If you observe any precipitation, gently warm and vortex the solution to redissolve the compound.

Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay medium. How can I prevent this?

A2: This is a common issue when working with hydrophobic small molecules. The compound "crashes out" of solution when the highly solubilizing environment of DMSO is diluted into the aqueous medium.

Troubleshooting & Prevention:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay. This minimizes both solvent-induced cytotoxicity and the risk of precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm Assay Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.

  • Consider a Surfactant: For some assays, the inclusion of a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%) in the assay buffer can help maintain solubility. However, this must be validated to ensure it does not interfere with the assay.

Part 2: Bioassay-Specific Protocols & Troubleshooting

This section provides detailed protocols and troubleshooting guides for common bioassays relevant to the known biological activities of imidazo[1,2-c]pyrimidine derivatives.

Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)

Given the potential anticancer properties of imidazopyrimidine compounds, a cell viability assay is a fundamental starting point.[5] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol: MTT Assay for Adherent Cells

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methylimidazo[1,2-c]pyrimidine in complete culture medium. Remember to keep the final DMSO concentration consistent and low across all wells.

    • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide: MTT Assay

Problem Potential Cause(s) Solution(s)
High Background Absorbance 1. Microbial contamination (bacteria/yeast can reduce MTT).[6][7] 2. Phenol red in the medium can interfere with readings. 3. The test compound itself is colored or has reducing properties.1. Use sterile technique and check for contamination. 2. Use phenol red-free medium during the MTT incubation step. 3. Include a "compound only" control (no cells) to measure its intrinsic absorbance and subtract this from your results.
Low Absorbance Readings 1. Cell seeding density is too low. 2. Insufficient incubation time with MTT. 3. Incomplete solubilization of formazan crystals.[8]1. Optimize cell seeding density to ensure a linear response. 2. Increase incubation time with MTT until purple crystals are clearly visible. 3. Ensure complete dissolution of crystals by gentle shaking and visual inspection.
High Variability Between Replicates 1. Inconsistent pipetting. 2. "Edge effect" due to evaporation in outer wells. 3. Bubbles in wells scattering light.1. Use calibrated pipettes and ensure consistent technique. 2. Avoid using the outer wells of the plate or ensure proper humidification of the incubator. 3. Be careful during pipetting to avoid introducing bubbles.
Kinase Inhibition Assays (e.g., Syk Kinase)

Imidazo[1,2-c]pyrimidine derivatives have been reported as inhibitors of Syk family kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Detailed Protocol: Syk Kinase Inhibition Assay (using ADP-Glo™)

Materials:

  • Recombinant human Syk enzyme

  • Syk kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of 2-Methylimidazo[1,2-c]pyrimidine at various concentrations (or 5% DMSO for control).

    • Add 2 µL of Syk enzyme in kinase buffer.

    • Incubate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mix in kinase buffer.

    • Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Troubleshooting Guide: Kinase Inhibition Assay

Problem Potential Cause(s) Solution(s)
Low Signal-to-Background Ratio 1. Inactive enzyme. 2. Suboptimal ATP concentration. 3. Incorrect buffer components.1. Use a fresh aliquot of enzyme and ensure proper storage. 2. Empirically determine the optimal ATP concentration (usually at or near the Km for ATP). 3. Verify the composition and pH of the kinase buffer.
High Signal in "No Enzyme" Control 1. ATP contamination in reagents. 2. Autophosphorylation of the substrate.1. Use high-purity ATP and other reagents. 2. Run a control with substrate and ATP but no enzyme to assess background.
False Positives 1. Compound inhibits the luciferase in the detection step. 2. Compound absorbs light at the emission wavelength of the assay.1. Run a counter-screen to test for inhibition of luciferase. 2. This is less of an issue with luminescence assays compared to absorbance or fluorescence-based assays.
Anti-Inflammatory Assays (e.g., COX-2/PGE₂ Inhibition)

Imidazopyrimidine derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase-2 (COX-2). A common method to assess this is to measure the production of prostaglandin E₂ (PGE₂) in macrophages stimulated with lipopolysaccharide (LPS).

Detailed Protocol: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • PGE₂ ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding:

    • Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (1 mL per well).

    • Incubate overnight to allow for adherence.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of 2-Methylimidazo[1,2-c]pyrimidine for 2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Supernatant Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • PGE₂ Measurement:

    • Quantify the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

Troubleshooting Guide: PGE₂ Inhibition Assay

Problem Potential Cause(s) Solution(s)
No or Low PGE₂ Production with LPS 1. Inactive LPS. 2. Cells are unresponsive (high passage number). 3. Incorrect incubation time.1. Use a fresh, properly stored stock of LPS. 2. Use low-passage number RAW 264.7 cells. 3. Optimize the LPS stimulation time (typically 18-24 hours).
High Background in Unstimulated Cells 1. Serum in the medium contains prostaglandins. 2. Cell stress or over-confluency.1. Consider using a serum-free medium during the stimulation phase. 2. Ensure cells are healthy and not overgrown before starting the experiment.
High Variability in ELISA Results 1. Inconsistent pipetting. 2. Insufficient washing of ELISA plate wells. 3. Reagents not at room temperature.[10]1. Use calibrated pipettes and be consistent. 2. Ensure thorough washing between steps as per the ELISA kit protocol. 3. Allow all ELISA kit components to equilibrate to room temperature before use.

Part 3: Visualization of Key Signaling Pathways

Understanding the mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine requires knowledge of the signaling pathways it may inhibit. Below are simplified diagrams of pathways potentially modulated by this compound class.

Syk Signaling Pathway

Syk_Signaling cluster_membrane Cell Membrane Receptor Receptor Syk Syk Receptor->Syk Activation Downstream_Effectors Downstream Effectors (e.g., PLCγ, VAV1) Syk->Downstream_Effectors Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Effectors->Cellular_Response

Caption: Simplified Syk signaling pathway.

KRAS Signaling Pathway

KRAS_Signaling cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor KRAS KRAS Growth_Factor_Receptor->KRAS Activation RAF-MEK-ERK RAF-MEK-ERK Pathway KRAS->RAF-MEK-ERK PI3K-AKT PI3K-AKT Pathway KRAS->PI3K-AKT Gene_Expression Altered Gene Expression RAF-MEK-ERK->Gene_Expression Cell_Proliferation Cell Proliferation & Survival PI3K-AKT->Cell_Proliferation

Caption: Key downstream pathways of KRAS signaling.

COX-2 Pro-inflammatory Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX-2_Induction COX-2 Induction Inflammatory_Stimuli->COX-2_Induction Prostaglandin_E2 Prostaglandin E₂ (PGE₂) COX-2_Induction->Prostaglandin_E2 Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandin_E2 Substrate for COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandin_E2->Inflammation

Caption: COX-2 pathway in inflammation.

References

Sources

Validation & Comparative

A Comparative Guide to Imidazo[1,2-c]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-c]pyrimidine Scaffold in Kinase Inhibition

The imidazo[1,2-c]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds designed to modulate the activity of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid, bicyclic structure of the imidazo[1,2-c]pyrimidine moiety provides a versatile platform for the synthesis of targeted inhibitors. This guide will focus on derivatives of this scaffold, with a particular emphasis on the potential of 2-methyl substituted analogs, and compare their performance with other well-established kinase inhibitors.

Derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated significant inhibitory activity against several key kinase targets, most notably Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).[2][3] CDK2 is a critical regulator of the cell cycle, and its inhibition is a validated strategy in oncology.[2][4] Syk is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of immune cells, making it an attractive target for autoimmune and inflammatory diseases.[3]

This guide will delve into the quantitative data available for imidazo[1,2-c]pyrimidine derivatives and place it in the context of other known inhibitors targeting similar pathways.

Comparative Analysis of Kinase Inhibitory Potency

A direct comparison of the half-maximal inhibitory concentration (IC50) values is a standard method for evaluating the relative potency of kinase inhibitors. The following table summarizes the available IC50 data for representative imidazo[1,2-c]pyrimidine derivatives against CDK2 and Syk, alongside data for other well-known inhibitors of these kinases. It is important to note that direct head-to-head comparisons in the same assay are ideal, and variations in experimental conditions can influence absolute IC50 values.

Kinase TargetInhibitor Class/CompoundRepresentative IC50 (nM)Reference
CDK2/cyclin E Imidazo[1,2-c]pyrimidin-5(6H)-one derivative (3b)1,200[2]
Dinaciclib1[5]
BMS-2652469[5]
Syk Imidazo[1,2-c]pyrimidine derivative (9f)Potent in vitro inhibition (specific IC50 not provided)[3]
Fostamatinib (R406)50[2]
Entospletinib7.7[2]
Cerdulatinib1.8[2]

Analysis of Comparative Potency:

Mechanism of Action and Signaling Pathway Context

Imidazo[1,2-c]pyrimidine-based inhibitors, like many other kinase inhibitors, function by competing with ATP for binding to the kinase's active site. The co-crystal structure of an imidazo[1,2-c]pyrimidin-5(6H)-one derivative (compound 3b) in complex with CDK2 has revealed that it binds in the ATP pocket and forms a key hydrogen bond with the hinge region residue Leu83.[2]

To understand the therapeutic implications of inhibiting kinases like CDK2 and Syk, it is essential to visualize their roles in cellular signaling.

Signaling Pathways Targeted by Imidazo[1,2-c]pyrimidine Derivatives and Other Kinase Inhibitors

G Kinase Signaling Pathways cluster_0 Cell Cycle Progression (G1/S Transition) cluster_1 Immune Cell Signaling (B-Cell Receptor) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates CyclinE_CDK2->Rb phosphorylates CDK2_Inhibitor Imidazo[1,2-c]pyrimidine (e.g., Derivative 3b) CDK2_Inhibitor->CyclinE_CDK2 BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk phosphorylates & activates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) Syk->Downstream_Signaling activates Immune_Response Immune Response Downstream_Signaling->Immune_Response Syk_Inhibitor Imidazo[1,2-c]pyrimidine (e.g., Derivative 9f) Syk_Inhibitor->Syk

Caption: Simplified signaling pathways for CDK2 in cell cycle control and Syk in immune response, indicating the points of inhibition by imidazo[1,2-c]pyrimidine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of compounds like 2-methylimidazo[1,2-c]pyrimidine, a robust in vitro kinase inhibition assay is essential. The following is a generalized, step-by-step protocol for such an assay, explaining the rationale behind each step.

Objective: To determine the IC50 value of a test compound (e.g., a 2-methylimidazo[1,2-c]pyrimidine derivative) against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin E or Syk)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (typically contains a buffer like HEPES, MgCl2, and a reducing agent like DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production as an indicator of kinase activity)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Experimental Workflow:

G In Vitro Kinase Inhibition Assay Workflow A 1. Reagent Preparation - Serial dilution of test compound - Preparation of kinase/substrate mix B 2. Reaction Setup - Add test compound to wells - Add kinase/substrate mix A->B C 3. Kinase Reaction - Initiate with ATP - Incubate at 30°C B->C D 4. Reaction Termination & ADP Detection - Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP C->D E 5. Signal Generation - Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F 6. Data Acquisition & Analysis - Measure luminescence - Plot data and calculate IC50 E->F

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Step-by-Step Methodology:

  • Compound Preparation (Causality: Establishing a Dose-Response Relationship):

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down in 3-fold or 10-fold steps. This is crucial to cover a wide range of concentrations to accurately determine the IC50.

    • A "no inhibitor" control (DMSO vehicle) and a "no enzyme" control are essential for data normalization and background subtraction.

  • Reaction Mixture Preparation (Causality: Ensuring Optimal Enzyme Activity):

    • Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. The concentrations of the enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range.

  • Assay Plate Setup (Causality: Precise Dispensing for Reproducibility):

    • To a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO control.

    • Add the kinase/substrate mixture to all wells except the "no enzyme" controls.

  • Initiation of Kinase Reaction (Causality: Synchronized Start of Enzymatic Activity):

    • Prepare an ATP solution in the kinase assay buffer. The ATP concentration should ideally be at or near the Km (Michaelis constant) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Mix the plate gently and incubate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the reaction.

  • Detection of Kinase Activity (Causality: Quantifying the Extent of Reaction):

    • Following the manufacturer's protocol for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for the recommended time (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Incubate for another recommended period (e.g., 30 minutes at room temperature).

  • Data Analysis (Causality: Deriving the Quantitative Measure of Potency):

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The imidazo[1,2-c]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the available data for specific 2-methyl derivatives is still emerging, the demonstrated activity of related compounds against key therapeutic targets like CDK2 and Syk underscores the potential of this chemical class.[2][3] Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental framework provided in this guide offers a robust methodology for such investigations. As more comprehensive kinase profiling data for 2-methylimidazo[1,2-c]pyrimidine and its analogs become available, a more definitive comparison with other inhibitor classes will be possible, potentially paving the way for new therapeutic agents in oncology and immunology.

References

  • ResearchGate. (n.d.). Imidazo[1,2‐c]pyrimidin‐5(6H)‐one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure | Request PDF. Retrieved from [Link]

  • PubMed. (2021, April 15). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Retrieved from [Link]

  • PubMed. (2008, October 15). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of CDK2 Inhibitors: Potency and Methodologies.
  • ResearchGate. (n.d.). The kinase assay results (IC 50 ) of SKI-G-618 and SKI-O-85. Retrieved from [Link]

  • ResearchGate. (n.d.). Syk inhibitors used in this study and IC 50 values obtained using TR-FRET. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. Retrieved from [Link]

Sources

Comparative Synthesis Guide: Engineering Imidazo[1,2-c]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Imidazo[1,2-c]pyrimidines represent a privileged class of bridgehead nitrogen heterocycles. Their structural rigidity and unique hydrogen-bonding capabilities make them ideal pharmacophores for designing anaplastic lymphoma kinase (ALK) inhibitors, PIM-1 kinase inhibitors, and advanced antimicrobial agents[1].

Synthesizing the c-fused isomer requires strict regiochemical control. Unlike the more common imidazo[1,2-a]pyrimidines (derived from 2-aminopyrimidines), the imidazo[1,2-c]pyrimidine core mandates the use of 4-aminopyrimidines. In this configuration, cyclization occurs specifically between the endocyclic N3 and the exocyclic C4-amine[2]. Choosing the optimal synthetic route is critical for balancing yield, regioselectivity, and functional group tolerance.

Comparative Analysis of Synthesis Routes

Route A: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a highly convergent, three-component coupling of a 4-aminopyrimidine, an aldehyde, and an isocyanide.

  • Mechanism & Causality: The reaction initiates with the condensation of the amine and aldehyde to form a Schiff base (imine). The elimination of water acts as the thermodynamic driver. Subsequent nucleophilic attack by the isocyanide yields a nitrilium ion intermediate, which undergoes rapid intramolecular cyclization and aromatization to form the imidazole ring[2].

  • Strategic Advantage: Performing this reaction under solvent-free conditions at elevated temperatures (e.g., 160 °C) capitalizes on the Le Chatelier principle—driving off water vapor to accelerate imine formation without the need for Lewis acid catalysts[2].

Route B: Bimolecular Condensation with α-Haloketones

This Tschitschibabin-type condensation is the classical approach for constructing the imidazo[1,2-c]pyrimidine core.

  • Mechanism & Causality: The endocyclic N3 of the 4-aminopyrimidine acts as the primary nucleophile, attacking the α-carbon of the haloketone to displace the halide. The secondary step is the intramolecular condensation of the exocyclic amine with the ketone carbonyl, followed by dehydration[3].

  • Strategic Advantage: Highly reliable for simple alkyl/aryl substituents. Recent advancements utilize green catalysts, such as K₂CO₃ nanoparticles, which provide a high surface-area-to-volume ratio, facilitating rapid proton abstraction and accelerating the cyclization step at room temperature[3].

Route C: Transition-Metal Catalyzed Aza-Graebe-Ullmann Coupling

For complex, sterically hindered, or benzo-fused derivatives (e.g., benzo[4,5]imidazo[1,2-c]pyrimidines), traditional condensation fails.

  • Mechanism & Causality: This route employs pre-functionalized aryl halides and copper (or palladium) catalysts. The Cu(I) catalyst, stabilized by ligands like 1,10-phenanthroline, undergoes oxidative addition into the C-X bond. Coordination of the pyrimidine nitrogen followed by reductive elimination forms the critical C-N bond, overcoming the high activation energy of unactivated systems[4].

  • Strategic Advantage: Unlocks access to highly complex polycyclic architectures that are otherwise inaccessible via standard condensation[1].

Quantitative Data Comparison

Synthesis RoutePrimary ReagentsTypical YieldsReaction TimeAtom EconomyKey Limitation
A: GBB 3CR 4-Aminopyrimidine, Aldehyde, Isocyanide75% – 98%1 – 3 hoursExcellentIsocyanide odor/toxicity
B: α-Haloketone 4-Aminopyrimidine, α-Haloketone, Base60% – 96%2 – 6 hoursModerateHalide waste generation
C: C-N Coupling Aryl halide-pyrimidine, Cu/Pd Catalyst50% – 80%12 – 24 hoursLowRequires pre-functionalization

Visualizing the Workflows

Logical comparison of the three primary synthetic routes for imidazo[1,2-c]pyrimidines.

Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Self-Validating Experimental Protocols

Protocol 1: Solvent-Free GBB Synthesis of Imidazo[1,2-c]pyrimidines

Objective: Synthesize 3-aminoimidazo[1,2-c]pyrimidine derivatives via a green, catalyst-free approach[2].

  • Reagent Assembly: In a heavy-walled glass pressure tube, combine 4-aminopyrimidine (1.0 equiv), substituted benzaldehyde (1.0 equiv), and isocyanide (1.0 equiv).

    • Causality: Mixing neat reagents maximizes the local concentration of reactants, kinetically favoring the termolecular collision required for the cascade reaction.

  • Thermal Activation: Seal the tube and heat to 160 °C for 1–3 hours.

    • Causality: High thermal energy overcomes the activation barrier for the initial imine formation and subsequent isocyanide insertion, while the sealed environment prevents the loss of volatile isocyanides.

  • In-Process Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating when the UV-active aldehyde spot disappears and a highly fluorescent product spot (under 365 nm UV) emerges, confirming aromatization of the core.

  • Isolation: Cool to room temperature. The product typically precipitates as a solid mass. Triturate with cold diethyl ether to remove unreacted isocyanide and aldehyde. Validate mass via LC-MS (ESI+): look for the [M+H]+ corresponding to the exact mass of the assembled core.

Protocol 2: Copper-Catalyzed Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidines

Objective: Access benzo-fused analogs via C-N coupling[4].

  • Catalyst Complexation: In an oven-dried Schlenk flask under argon, combine CuI (10 mol %) and 1,10-phenanthroline (20 mol %) in anhydrous DMF.

    • Causality: Argon prevents the oxidation of Cu(I) to inactive Cu(II). The bidentate ligand solubilizes the copper and increases electron density at the metal center, accelerating the oxidative addition step.

  • Coupling Reaction: Add the 2-halo-aryl-substituted 4-aminopyrimidine (1.0 equiv) and Cs₂CO₃ (2.0 equiv). Heat to 110 °C for 12 hours.

    • Causality: Cs₂CO₃ is chosen over lighter alkali bases because the larger cesium cation provides a "naked" and more reactive carbonate anion, facilitating the deprotonation of the amine intermediate prior to reductive elimination.

  • In-Process Validation: Extract an aliquot, quench with water, and analyze via LC-MS. The shift from the halogenated isotope pattern (e.g., M / M+2 for bromine) to a single product mass peak indicates successful reductive elimination.

  • Purification: Filter through a Celite pad to remove copper salts. Purify via flash chromatography (Hexanes/EtOAc gradient).

Sources

structure-activity relationship of 2-Methylimidazo[1,2-c]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Structure-Activity Relationship (SAR) of 2-Methylimidazo[1,2-c]pyrimidine Analogs in Kinase Inhibition

Introduction Imidazopyrimidines have evolved from relatively exotic scaffolds into privileged structural motifs in modern drug discovery[1]. Functioning as bioisosteres of purine bases and indoles, they effectively mimic the natural ligands of ATP-binding sites across various protein kinases. Among these, the 2-methylimidazo[1,2-c]pyrimidine subclass has garnered significant attention for its ability to selectively target kinases crucial to oncology and immunology, such as Zeta-chain-associated protein kinase 70 (ZAP-70), Cyclin-dependent kinase 2 (CDK2), and PIM-1 kinase.

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis, objectively comparing the 2-methylimidazo[1,2-c]pyrimidine scaffold against alternative heterocyclic platforms (e.g., pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyrazines). By dissecting the mechanistic rationale behind specific substitutions and providing self-validating experimental protocols, this guide equips researchers with the actionable intelligence needed to optimize lead compounds in drug development.

Mechanistic Rationale & Structural Biology

The efficacy of a kinase inhibitor is fundamentally dictated by its spatial orientation within the ATP-binding pocket. The imidazo[1,2-c]pyrimidine core provides a rigid, planar geometry that facilitates critical hydrogen bonding with the kinase hinge region.

The Role of the 2-Methyl Substitution: The addition of a methyl group at the C2 position is not merely a structural afterthought; it acts as a critical steric anchor. Causality dictates that this bulky, electron-donating group restricts the conformational flexibility of the entire imidazopyrimidine core. By doing so, it forces the substituents at the C7 and C8 positions into an optimal trajectory for interacting with specific residues, such as Met414 in ZAP-70 or Leu83 in CDK2[2]. This steric hindrance prevents off-target binding to structurally similar kinases (like Syk), thereby driving the high selectivity profile observed in advanced analogs[3].

ZAP70_Pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck Recruits ZAP70 ZAP-70 Kinase (Target) Lck->ZAP70 Phosphorylates LAT LAT Adaptor ZAP70->LAT Activates SLP76 SLP-76 ZAP70->SLP76 Activates NFAT NFAT Activation (Immune Response) LAT->NFAT Downstream Signaling SLP76->NFAT

Diagram 1: ZAP-70 Kinase Signaling Pathway in T-cell activation.

SAR Logic & Scaffold Comparison

When comparing the 2-methylimidazo[1,2-c]pyrimidine scaffold to alternatives, researchers must evaluate the trade-offs between potency, selectivity, and metabolic stability.

SAR Logic Map:

  • C5 Position (Solvent-Exposed): Tolerates bulky, hydrophilic groups (e.g., benzylamino derivatives) to improve aqueous solubility without disrupting hinge binding.

  • C7 Position (Hinge-Binding): Substitutions here (e.g., dimethoxyphenylamino) dictate selectivity. The electronic nature of the C7 substituent directly influences the strength of the hydrogen bonds formed with the kinase backbone[3].

  • C8 Position (Hydrophobic Pocket): Introduction of carboxamides or halogens at this position exploits deep hydrophobic pockets, significantly enhancing binding affinity (decreasing IC50)[2].

SAR_Logic Core 2-Methylimidazo[1,2-c]pyrimidine Core C5 C5 Position (R1) Solvent-Exposed Region Modulates Solubility Core->C5 C7 C7 Position (R2) Hinge-Binding Region Dictates Kinase Selectivity Core->C7 C8 C8 Position (R3) Hydrophobic Pocket Enhances Binding Affinity Core->C8 C2 C2-Methyl Group Steric Anchor Prevents Off-Target Binding Core->C2

Diagram 2: SAR Logic Map detailing regional modifications on the imidazo[1,2-c]pyrimidine core.

Quantitative Data Comparison: The following table summarizes the experimental performance of 2-methylimidazo[1,2-c]pyrimidine analogs against alternative scaffolds used in kinase inhibition[2][3][4].

Scaffold TypeRepresentative SubstitutionTarget KinaseIC50 (nM)Selectivity / Performance Profile
2-Methylimidazo[1,2-c]pyrimidine C5-benzylamino, C8-carboxamideZAP-7014.6Superior: >80-fold selectivity over Syk; high metabolic stability.
Imidazo[1,2-c]pyrimidin-5(6H)-one C8-naphthylCDK2~1300Moderate: Single-digit micromolar inhibition; good selectivity over CDK4/6.
Pyrido[2,3-d]pyrimidine (Alternative)C4-arylaminoPIM-111.4High Potency: Strong cytotoxicity in MCF-7 cells; potential off-target toxicity.
Imidazo[1,2-a]pyrazine (Alternative)C6-arylSyk45.0Suboptimal: Good potency but historically suffers from poor oral bioavailability.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one.

Protocol A: Synthesis of the 7-Chloro-2-methylimidazo[1,2-c]pyrimidine Core This one-pot synthetic approach ensures high atom economy and operational simplicity[5].

  • Reagent Preparation: Dissolve commercial 6-chloropyrimidin-4-amine (1.0 eq) and 3-oxobutanenitrile (1.2 eq) in a suitable solvent (e.g., DMF).

  • Catalysis & Cyclization: Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture. The NBS facilitates the electrophilic cyclization process.

  • Reaction Conditions: Stir the mixture at 80°C for 16 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the 7-chloro-2-methylimidazo[1,2-c]pyrimidine-3-carbonitrile intermediate validates successful condensation. Do not proceed to downstream functionalization until conversion is >95%.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: TR-FRET Kinase Inhibition Assay (ZAP-70) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, low-background readout for kinase activity[3].

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 2-methylimidazo[1,2-c]pyrimidine analog in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 2 nM recombinant ZAP-70 kinase, 100 nM biotinylated substrate peptide, and ATP (at its predetermined Km value) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add the diluted compounds to the reaction mixture. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in EDTA-containing buffer to stop the kinase reaction.

  • Self-Validation Step: Include a Staurosporine positive control and a "No Enzyme" negative control. Calculate the Z'-factor; a value ≥ 0.6 validates the assay's robustness and confirms the absence of pan-assay interference compounds (PAINS).

  • Readout: Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

TR_FRET_Workflow Step1 1. Compound Dilution (Serial Dilution in DMSO) Step2 2. Kinase Incubation (ZAP-70 + ATP + Substrate) Step1->Step2 Add to Plate Step3 3. Stop & Detect (Add Eu-Ab + SA-APC + EDTA) Step2->Step3 60 min at RT Step4 4. TR-FRET Readout (Ex: 340nm, Em: 615nm/665nm) Step3->Step4 60 min at RT Step5 5. Data Validation (Z'-factor > 0.6, IC50 Fit) Step4->Step5 Calculate Ratio

Diagram 3: Experimental workflow for self-validating TR-FRET Kinase Assay.

Conclusion

The 2-methylimidazo[1,2-c]pyrimidine scaffold represents a highly tunable, privileged structure for kinase inhibition. Compared to alternative scaffolds like pyrido[2,3-d]pyrimidines, it offers superior selectivity profiles—particularly against closely related kinase families (e.g., ZAP-70 vs. Syk)—driven by the steric constraints imposed by the C2-methyl group. By leveraging the SAR logic and validated protocols outlined in this guide, drug development professionals can systematically optimize these analogs for advanced preclinical evaluation.

References

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

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  • Imidazo[1,2‐c]pyrimidin‐5(6H)‐one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry (ResearchGate). Available at:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at:[Link]

  • Synthesis of 4‐azaindole‐1,2,4‐Oxadiazoles. ResearchGate. Available at:[Link]

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A Senior Application Scientist's Guide to Validating the Biological Target of 2-Methylimidazo[1,2-c]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted drug discovery, the identification of a novel bioactive compound is merely the first step. The critical, and often most challenging, phase is the rigorous validation of its biological target. An unambiguous understanding of a compound's mechanism of action (MOA) is paramount for advancing a lead candidate, predicting its efficacy, and anticipating potential toxicities. Misidentification of a target can lead to costly failures in later-stage clinical trials.

This guide provides a comprehensive framework for validating the biological target of a novel kinase inhibitor derived from the 2-Methylimidazo[1,2-c]pyrimidine scaffold, which we will refer to as "MIP-2." For the purposes of this guide, we will hypothesize that MIP-2 has been identified through phenotypic screening as a potent anti-proliferative agent in melanoma cell lines harboring the BRAFV600E mutation. Our central hypothesis is that BRAF is the direct biological target of MIP-2.

We will explore a multi-pronged approach, integrating biophysical, biochemical, and cellular methods to build a robust, self-validating case for target engagement and specificity. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Part 1: The Logic of Target Validation: A Multi-Pillar Approach

Validating a drug target is not a linear process but a convergence of evidence from orthogonal methodologies. Each technique offers a unique piece of the puzzle, and their collective agreement provides the confidence needed to progress a compound. Our strategy rests on three pillars:

  • Direct Target Binding: Does the compound physically interact with the purified target protein?

  • Target Activity Modulation: Does the compound inhibit the biochemical function of the target protein?

  • Cellular Target Engagement & Phenotypic Correlation: Does the compound engage the target in a complex cellular environment, and does this engagement correlate with the observed biological effect?

The following sections will compare and contrast the gold-standard techniques used to address these questions.

Part 2: Comparative Guide to Target Validation Methodologies

No single experiment can definitively prove a drug-target interaction. A robust validation strategy relies on layering evidence from multiple, independent techniques. Below is a comparative analysis of key methodologies.

Table 1: Comparison of Key Target Validation Techniques
Technique Principle Information Gained Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.[1][2]Kd (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).Label-free, in-solution, provides full thermodynamic profile.[1][3]Requires large amounts of pure protein; low throughput; may not be suitable for very high or very low affinity interactions.[4]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor surface as molecules bind and dissociate.[5]ka (on-rate), kd (off-rate), KD (affinity).Real-time kinetics, high sensitivity, label-free.[6][7]Requires protein immobilization which can affect activity; potential for non-specific binding.[8]
Biochemical Kinase Assay Measures the transfer of phosphate from ATP to a substrate by the purified kinase enzyme.IC50, mechanism of inhibition (e.g., ATP-competitive).Direct measure of functional inhibition; highly customizable and high-throughput formats available (e.g., TR-FRET, Luminescence).[9][10][11]In vitro artifact risk; does not confirm binding in a cellular context.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[12]Direct evidence of target engagement in intact cells or lysates.Physiologically relevant context (intact cells); no compound or protein modification needed.[12][13][14]Not easily high-throughput; requires a specific antibody for Western blot detection; indirect measure of affinity.
NanoBRET™ Target Engagement Assay Measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells.[15][16]Intracellular IC50, target occupancy, residence time.[16][17]Live-cell, quantitative, high-throughput compatible; provides real-time binding data in a physiological context.[18]Requires genetic modification of cells to express the fusion protein; tracer availability may be limited.[19]
Chemical Proteomics Uses immobilized compound or "kinobeads" to pull down binding partners from cell lysates, identified by mass spectrometry.[20][21]Unbiased, proteome-wide identification of on- and off-targets.[22]Identifies unexpected off-targets; provides a global selectivity profile.[23]Can identify non-specific binders; may miss low-affinity interactions; validation of hits is required.[21]
CRISPR/Cas9 Gene Editing Genetic knockout or mutation of the putative target gene to assess impact on compound sensitivity.[24][25]Validates if the target is necessary for the compound's phenotypic effect."Gold standard" for genetic validation; precise and permanent gene modification.[26][27]Potential for off-target gene editing; compensatory mechanisms can mask the phenotype; time-consuming.[28]

Part 3: Experimental Workflows & Detailed Protocols

Here, we detail the logical flow of experiments and provide step-by-step protocols for two cornerstone techniques: the Cellular Thermal Shift Assay (CETSA) and CRISPR/Cas9-mediated target validation.

Logical Workflow for Validating MIP-2 Against BRAF

The validation process should follow a logical sequence, moving from direct, purified systems to complex cellular environments.

G cluster_0 Pillar 1: Direct Binding cluster_1 Pillar 2: Functional Inhibition cluster_2 Pillar 3: Cellular Context cluster_3 Conclusion ITC ITC / SPR (Confirm Direct Physical Interaction) Biochem Biochemical Kinase Assay (Confirm BRAFV600E Inhibition) ITC->Biochem Binding Confirmed CETSA CETSA / NanoBRET (Confirm Intracellular Target Engagement) Biochem->CETSA Functionally Active CRISPR CRISPR Knockout (Confirm Target Dependency) CETSA->CRISPR Engaged in Cells Chemo Chemical Proteomics (Assess Proteome-Wide Selectivity) CETSA->Chemo Engaged in Cells Conclusion Validated Target: BRAF CRISPR->Conclusion Convergent Evidence Chemo->Conclusion Convergent Evidence

Caption: Logical flow for target validation of MIP-2 against BRAF.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify that MIP-2 directly binds to and stabilizes BRAF in intact melanoma cells. The principle relies on the ligand-induced stabilization of a target protein to thermal denaturation.[12][29]

Workflow Diagram: CETSA

G A 1. Cell Treatment Treat A375 (BRAFV600E) cells with MIP-2 or DMSO (vehicle). B 2. Heat Challenge Aliquot cell suspensions and heat across a temperature gradient (e.g., 45-65°C) for 3 mins. A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separation Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins. C->D E 5. Analysis Quantify soluble BRAF in the supernatant via Western Blot. D->E F 6. Data Interpretation Plot soluble BRAF vs. Temperature. A rightward shift indicates stabilization. E->F

Caption: Step-by-step workflow for the CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture: Culture A375 human melanoma cells (BRAFV600E) in appropriate media until they reach ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat one batch of cells with a final concentration of 10 µM MIP-2 and another with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot 100 µL of each cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[29] Include an unheated control.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13][29]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13][29]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody specific for BRAF. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Data Analysis: Quantify the band intensities. For each temperature point, normalize the BRAF signal to the loading control. Plot the normalized soluble BRAF fraction against temperature for both MIP-2 and DMSO-treated samples. A rightward shift in the melting curve for MIP-2-treated cells indicates thermal stabilization and confirms target engagement.

Protocol 2: CRISPR/Cas9-Mediated Target Validation

This protocol uses CRISPR/Cas9 to knock out the BRAF gene. If BRAF is the true target of MIP-2, cells lacking BRAF should become resistant to the compound's anti-proliferative effects.[24][27]

Step-by-Step Methodology:

  • gRNA Design and Cloning: Design two or more single guide RNAs (sgRNAs) targeting distinct exons of the BRAF gene. Also, design a non-targeting control sgRNA. Clone these into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction: Produce lentiviral particles for each sgRNA construct in HEK293T cells. Transduce A375 melanoma cells with the viral particles.

  • Selection and Pool Generation: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. Culture the surviving cells to generate stable knockout (KO) and non-targeting control (NTC) cell pools.

  • Validation of Knockout: Confirm the knockout of BRAF protein expression in the KO pools via Western Blot.

  • Cell Viability Assay:

    • Seed the BRAF KO and NTC A375 cells in 96-well plates.

    • The next day, treat the cells with a serial dilution of MIP-2 (e.g., from 0.1 nM to 10 µM).

    • Incubate for 72 hours.

    • Measure cell viability using a standard method like CellTiter-Glo® (luminescence) or resazurin (fluorescence).

  • Data Analysis: Normalize the viability data to DMSO-treated controls. Plot the dose-response curves for both BRAF KO and NTC cell lines. A significant rightward shift in the IC50 curve for the BRAF KO cells compared to the NTC cells demonstrates that the cytotoxic effect of MIP-2 is dependent on the presence of BRAF.

Part 4: Synthesizing the Evidence

  • ITC/SPR will provide the fundamental proof of a direct, physical interaction and quantify its affinity (KD).[1][10]

  • A biochemical assay will confirm that this binding translates into functional inhibition of the BRAFV600E kinase activity (IC50).[10]

  • CETSA or NanoBRET will bridge the gap between in vitro and in vivo by demonstrating that MIP-2 engages BRAF inside the complex milieu of a living cell.[14][17]

  • Chemical proteomics will provide a global view of MIP-2's selectivity, highlighting potential off-targets that could explain unexpected phenotypes or toxicities.[20][23]

  • Finally, CRISPR/Cas9 knockout studies will provide the genetic evidence that the antiproliferative phenotype observed is, indeed, a consequence of inhibiting BRAF.[26][28]

When the results from these orthogonal approaches all point to BRAF as the primary, functional target of 2-Methylimidazo[1,2-c]pyrimidine (MIP-2), the target is considered validated. This rigorous, multi-faceted approach minimizes the risk of advancing a compound with an misunderstood mechanism of action and lays a solid foundation for successful preclinical and clinical development.

References

  • Yan, X., & Zhang, J. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC. Retrieved from [Link]

  • Bantscheff, M., & Scholten, A. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Yang, F., & Liu, Y. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. Retrieved from [Link]

  • Johnson, C. W., & White, F. M. (2012). Rapid profiling of protein kinase inhibitors by quantitative proteomics. PMC. Retrieved from [Link]

  • Giambruno, R., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals. Retrieved from [Link]

  • Muroi, M., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wu, T., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed. Retrieved from [Link]

  • Sumimoto, H., et al. (2007). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. PMC. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Kubiak, A. M., et al. (2024). Targeting BRAF in cancers – from molecular diagnostics to personalized therapy. PMC. Retrieved from [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Gestwicki, J. E., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Retrieved from [Link]

  • Klebe, G. (2015). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Sdelci, S., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. Retrieved from [Link]

  • Roskoski, R. Jr. (2018). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC. Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Johns Hopkins Medicine. (n.d.). BRAF Mutation and Cancer. Retrieved from [Link]

  • Haling, J. R., et al. (2014). BRAF Has a Kinase-Independent Role in MAPK Signaling. AACR Journals. Retrieved from [Link]

  • Majumdar, D., et al. (2015). DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. PMC. Retrieved from [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • Dehghani, M., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. PMC. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Al-Jzari, F., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Wang, J., et al. (2021). Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. ScienceOpen. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Gokhale, P. C., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PMC. Retrieved from [Link]

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comparative cytotoxicity of 2-Methylimidazo[1,2-c]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in oncology drug discovery and high-throughput screening, I frequently evaluate novel heterocyclic scaffolds for their therapeutic potential. Among the most promising recent developments is the 2-Methylimidazo[1,2-c]pyrimidine core. When strategically functionalized—such as through pyrazolo-fusion—this scaffold demonstrates exceptional selectivity and cytotoxicity against hematological malignancies and solid tumors, often outperforming traditional chemotherapeutics.

This guide provides an objective, data-driven comparison of 2-Methylimidazo[1,2-c]pyrimidine derivatives against alternative scaffolds, detailing the mechanistic causality behind their efficacy and outlining the self-validating experimental protocols required to evaluate them.

Comparative Cytotoxicity Profiling

To objectively assess the performance of 2-Methylimidazo[1,2-c]pyrimidine derivatives, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against both related heterocyclic hybrids (e.g., imidazo[1,2-a]pyridines) and standard clinical controls (e.g., Cisplatin).

The data below highlights the superior antiproliferative activity of pyrazolo-fused imidazo[1,2-c]pyrimidine derivatives (specifically Compound 9b) against blood tumor cell lines (K562, U937) compared to alternative scaffolds .

Compound ScaffoldStructural ModificationK562 ( IC50​ µM)U937 ( IC50​ µM)A549 ( IC50​ µM)Primary Mechanism
Compound 9b 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine5.59 3.51 N/AApoptosis, S-phase arrest
Compound HB9 Imidazo[1,2-a]pyridine hybrid> 50.0> 50.050.56LTA4H Interaction
Cisplatin Platinum-based crosslinker (Control)15.2018.4053.25DNA Crosslinking

Mechanistic Causality: Why does the 2-methylimidazo[1,2-c]pyrimidine scaffold exhibit such potent activity? In my experience, the planar nature of this specific heterocyclic system allows it to intercalate effectively or bind tightly within kinase hinge regions. When fused with a pyrazole ring, the electron density shifts, creating an optimal geometry for hydrogen bonding with apoptotic regulators. This structural tuning is the direct cause of its high selectivity for K562 and U937 cell lines over healthy peripheral blood mononuclear cells.

Mechanistic Insights: The Apoptotic Signaling Cascade

The cytotoxicity of these derivatives is not merely necrotic; it is highly regulated. Treatment with 2-Methylimidazo[1,2-c]pyrimidine derivatives induces a profound S-phase cell cycle arrest. Mechanistically, these compounds act on the mitochondrial apoptotic pathway. They upregulate the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2 . This critical shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane, leading to the cleavage and activation of Caspase-3 , the ultimate executioner of apoptosis .

ApoptosisPathway Derivative 2-Methylimidazo[1,2-c] pyrimidine Derivatives Bax Bax Upregulation Derivative->Bax Activates Bcl2 Bcl-2 Downregulation Derivative->Bcl2 Inhibits Mito Mitochondrial Membrane Permeabilization (MMP) Bax->Mito Promotes Bcl2->Mito Blocks (Inhibited) Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cleaves Apoptosis Cell Apoptosis & S-Phase Arrest Caspase3->Apoptosis Execution

Fig 1. Mitochondrial apoptosis pathway induced by Imidazo[1,2-c]pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal checks to rule out technical artifacts, ensuring that the observed cytotoxicity is a genuine pharmacological effect.

Protocol A: In Vitro Cytotoxicity Profiling (CCK-8 Assay)

Causality: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. MTT requires the removal of culture media and the addition of DMSO to dissolve formazan crystals, which introduces a high risk of aspirating suspension cells like K562 and U937. CCK-8 produces a highly water-soluble formazan dye, allowing for direct absorbance reading and minimizing pipetting errors.

  • Cell Seeding: Seed K562 and U937 cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of the derivative (0.1 µM to 50 µM).

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability and proves the solvent isn't killing the cells).

    • Positive Control: 10 µM Cisplatin (validates that the cells are susceptible to known apoptotic inducers).

    • Blank Control: Media + CCK-8 reagent without cells (subtracts background absorbance).

  • Incubation & Reading: Incubate for 48 hours. Add 10 µL of CCK-8 solution per well, incubate for 2 hours, and read absorbance at 450 nm using a microplate reader.

Protocol B: Apoptosis Detection via Flow Cytometry (Annexin V-FITC/PI)

Causality: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows us to map the exact temporal progression of cell death.

  • Harvesting: Collect treated cells ( 1×106 cells/mL), wash twice with cold PBS, and resuspend in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Self-Validation (Compensation Matrix): To ensure results are not artifacts of fluorescence spillover between the FITC and PI channels, you must run three critical controls:

    • Unstained cells (to set baseline autofluorescence).

    • Cells stained only with Annexin V-FITC.

    • Cells stained only with PI.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Protocol C: Mechanistic Validation via Western Blotting

Causality: To definitively prove that the compounds trigger the intrinsic apoptotic pathway, we must quantify the protein-level expression of the Bax/Bcl-2 axis.

  • Lysis & Extraction: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Bax, Bcl-2, and Cleaved Caspase-3.

  • Self-Validation (Loading Control): Probe the same membrane for GAPDH or β -actin. If the loading control bands are not perfectly uniform across all lanes, the changes in Bax/Bcl-2 cannot be trusted, and the blot must be repeated.

Workflow CompoundPrep Compound Library (DMSO Stocks) CCK8 CCK-8 Assay (IC50 Profiling) CompoundPrep->CCK8 Screen FlowCyto Flow Cytometry (Annexin V/PI) CCK8->FlowCyto Select Doses Western Western Blotting (Protein Expression) FlowCyto->Western Confirm Mechanism Data Lead Optimization Western->Data Validate

Fig 2. Self-validating workflow for evaluating imidazo[1,2-c]pyrimidine cytotoxicity.

References

  • Zheng, Y.-G., Pei, X., Xia, D.-X., Wang, Y.-B., Jiang, P., An, L., Huang, T.-H., & Xue, Y.-S. (2021). "Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives." Bioorganic Chemistry, 109, 104711.[Link]

  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis." Chemical Methodologies.[Link]

Kinome Selectivity and Cross-Reactivity Profiling: A Comparative Guide to 2-Methylimidazo[1,2-c]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective targeted therapies intensifies, the evaluation of kinase inhibitor cross-reactivity has become a critical phase in drug development. The 2-Methylimidazo[1,2-c]pyrimidine scaffold is a privileged pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors. However, its inherent structural mimicry of the adenine ring of ATP often leads to broad kinome cross-reactivity, necessitating rigorous comparative profiling against alternative scaffolds.

This guide provides an objective, data-driven comparison of the 2-Methylimidazo[1,2-c]pyrimidine core against alternative heterocycles (such as imidazo[1,2-a]pyrazines and indoles). It details the structural causality behind off-target effects, presents validated experimental workflows, and synthesizes cross-reactivity data to inform lead optimization strategies.

Structural Determinants of Kinase Cross-Reactivity

The utility of the imidazo[1,2-c]pyrimidine scaffold stems from its exceptional ability to form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1]. Typically, the N1 nitrogen acts as a hydrogen bond acceptor, while an exocyclic amine (often at the C5 or C8 position) acts as a donor.

The addition of a 2-methyl group serves a specific mechanistic purpose: it projects into a small, hydrophobic sub-pocket adjacent to the gatekeeper residue. While this enhances potency, it also dictates cross-reactivity. Depending on the size of the gatekeeper residue (e.g., Threonine vs. Methionine), the 2-methyl group can either lock the inhibitor into a highly selective conformation or force it into a promiscuous binding mode.

Scaffold Comparison: Causality of Selectivity Shifts
  • Imidazo[1,2-c]pyrimidine: Exhibits strong baseline affinity for Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase 2 (CDK2). Cross-reactivity frequently extends to Germinal Center Kinase (Gck/MAP4K2) due to near-identical hinge-binding geometries[2].

  • Imidazo[1,2-a]pyrazine: A simple nitrogen transposition alters the vector of the hinge-binding hydrogen bonds. This core is frequently used to "switch" potency away from CDK2/CHK1 and toward MK2 (MAPKAPK2), significantly altering the cross-reactivity profile[3].

  • Indole Core: Often used as a bioisosteric replacement to reduce the basicity of the scaffold, thereby reducing promiscuous binding driven by electrostatic interactions, though often at the cost of primary target potency[4].

Pathway ATP ATP-Binding Pocket (Conserved Hinge) Syk Syk Kinase (Primary Target) ATP->Syk Gck Gck / MAP4K2 (Off-Target) ATP->Gck CDK2 CDK2 (Off-Target) ATP->CDK2 Scaffold 2-Methylimidazo[1,2-c]pyrimidine Core Scaffold->ATP Bidentate H-Bonds Mod C7 / C8 Substitution (Selectivity Filter) Mod->Scaffold

Mechanistic routing of 2-Methylimidazo[1,2-c]pyrimidine cross-reactivity across conserved kinase domains.

Comparative Performance Data

To objectively evaluate the cross-reactivity burden, we compare the biochemical IC₅₀ values of representative inhibitors derived from different scaffolds. Data is synthesized from competitive binding assays utilizing standard ATP concentrations (at Km​ ).

Scaffold CoreRepresentative CompoundPrimary Target IC₅₀ (nM)Gck (MAP4K2) IC₅₀ (nM)CDK2 IC₅₀ (nM)MK2 IC₅₀ (nM)Selectivity Profile
Imidazo[1,2-c]pyrimidine BAY 61-3606 derivativeSyk: 12 nM15 nM (High Cross-Rx)85 nM>10,000 nMDual Syk/Gck[2]
Imidazo[1,2-c]pyrimidine 2-Methyl-C7-modifiedGck: 8 nM8 nM450 nM>10,000 nMGck Selective[4]
Imidazo[1,2-a]pyrazine C5/C8-difunctionalizedCHK1: 45 nM>5,000 nM>5,000 nM20 nM MK2/CHK1 Shift[3]
Indole Indole-pyridine hybridSyk: 110 nM850 nM>10,000 nM>10,000 nMLow Potency/High Sel.

Data Insight: The unmodified imidazo[1,2-c]pyrimidine core (e.g., BAY 61-3606 analogs) exhibits near equipotent cross-reactivity between Syk and Gck[2]. Strategic functionalization at the C7 position (e.g., via palladium-catalyzed Suzuki cross-coupling) is required to break this symmetry and drive selectivity toward Gck[4].

Experimental Workflows for Cross-Reactivity Profiling

To ensure scientific integrity, cross-reactivity must be profiled using orthogonal, self-validating methodologies. Below are the definitive protocols for evaluating the kinome selectivity of imidazo[1,2-c]pyrimidine derivatives.

Workflow Library Compound Synthesis Primary Primary Screening (TR-FRET) Library->Primary Hit Hit Validation (IC50 Determination) Primary->Hit Selectivity Kinome Profiling (KINOMEscan) Hit->Selectivity Selectivity->Library Feedback Lead Lead Optimization (SAR Iteration) Selectivity->Lead

High-throughput workflow for identifying and mitigating kinase cross-reactivity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality: Imidazo-pyrimidine fused rings often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucially, set the ATP concentration exactly at the apparent Km​ for the specific kinase (e.g., 15 µM for Syk) to ensure the assay is highly sensitive to competitive ATP-site binders.

  • Compound Titration: Dispense 2-Methylimidazo[1,2-c]pyrimidine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler to minimize solvent (DMSO) effects. DMSO must not exceed 1% final concentration.

  • Kinase Reaction: Add the target kinase (e.g., Syk, Gck, or CDK2) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme equilibration.

  • Initiation & Termination: Initiate the reaction by adding ATP. Incubate for 60 minutes. Terminate the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) formulated in EDTA to chelate Mg²⁺ and halt kinase activity.

  • Detection & Self-Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only valid if Z' > 0.6. If Z' < 0.6, discard the plate and recalibrate the enzyme concentration.

Protocol 2: Active-Site Directed Competition Assay (KINOMEscan)

Causality: While TR-FRET is excellent for IC₅₀ determination against a few targets, comprehensive cross-reactivity profiling requires evaluating the compound against >400 kinases simultaneously. The KINOMEscan methodology eliminates the need for optimizing individual enzymatic assays by measuring thermodynamic binding affinity instead of catalytic turnover.

Step-by-Step Methodology:

  • Immobilization: Prepare solid support beads coated with a proprietary active-site directed ligand.

  • Equilibration: Combine the DNA-tagged kinase library, the immobilized ligand, and the test compound (at a fixed concentration, typically 1 µM or 10 µM) in binding buffer.

  • Competition: Allow the mixture to equilibrate for 1 hour. If the 2-Methylimidazo[1,2-c]pyrimidine derivative binds to a specific kinase, it will prevent that kinase from binding to the immobilized ligand.

  • Elution and Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the unique DNA tags.

  • Data Analysis: Calculate the Selectivity Score ( S10​ ). An S10​ score of 0.01 indicates that the compound binds to 1% of the kinome with high affinity, denoting an exceptionally selective inhibitor.

Strategic Insights for Lead Optimization

When cross-reactivity is detected in a 2-Methylimidazo[1,2-c]pyrimidine lead, medicinal chemists must employ specific synthetic strategies to engineer selectivity:

  • Exploiting the Gatekeeper Pocket: If cross-reactivity with CDK2 is observed, modifying the substituent at the C8 position can introduce steric clashes with the CDK2 gatekeeper (Phe82), while remaining tolerated by kinases with smaller gatekeepers[1].

  • Palladium-Catalyzed Cross-Coupling: The C7 position is highly amenable to Suzuki-Miyaura or Sonogashira cross-coupling. Introducing bulky, electron-donating groups (e.g., 3,4-dimethoxyphenyl) at C7 has been proven to abolish Syk activity while retaining Gck inhibition[2].

  • Scaffold Hopping: If the imidazo[1,2-c]pyrimidine core remains too promiscuous due to its high basicity, transitioning to an imidazo[1,2-a]pyrazine via Co-catalyzed C5/C8 functionalization can alter the electronic distribution of the hinge-binding face, rescuing the selectivity profile[3].

References

  • Matsumaru, T., et al. (2017). "Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Krystof, V., et al. (2018). "Imidazo[1,2‐c]pyrimidin‐5(6H)‐one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry. Available at:[Link]

  • Anderson, D. R., et al. (2015). "Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials." Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, Y., et al. (2022). "Co-Catalyzed Dual C5/C8–H Bond Functionalization of Imidazo[1,2-a]pyrazines with Disulfides and Grignard Reagents." Organic Letters. Available at:[Link]

Sources

Comparative Guide: 2-Methylimidazo[1,2-c]pyrimidine vs. Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the precise positioning of heteroatoms within a bicyclic core can mean the difference between a highly selective targeted therapy and a promiscuous, toxic compound. The imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine scaffolds are prime examples of this phenomenon. While both are privileged structures in kinase inhibitor design, shifting the nitrogen fusion from the a-face to the c-face fundamentally alters the molecule's dipole moment, hydrogen-bond acceptor vectors, and electron density[1].

Furthermore, the specific addition of a methyl group to form 2-Methylimidazo[1,2-c]pyrimidine introduces a critical steric parameter. This guide objectively compares the pharmacological activity, target selectivity, and structural logic of these two scaffolds, providing researchers with actionable, self-validating experimental workflows for evaluating their efficacy.

Structural Logic & The "Potency Switch"

The Imidazo[1,2-a]pyrimidine Baseline

The imidazo[1,2-a]pyrimidine core is a well-established pharmacophore, frequently utilized for its ability to form robust hydrogen bonds with the hinge region of various kinases (e.g., c-Met, p38 MAPK, and B-Raf). The N1 and N8 atoms present a highly accessible face for hydrogen bonding, often leading to potent, though sometimes pan-kinase, inhibitory activity.

The 2-Methylimidazo[1,2-c]pyrimidine Divergence

Conversely, the imidazo[1,2-c]pyrimidine scaffold shifts the hydrogen-bonding vectors, altering the molecule's presentation to the kinase ATP-binding pocket. When a methyl group is introduced at the C2 position (forming 2-methylimidazo[1,2-c]pyrimidine), two mechanistic changes occur:

  • Steric Gating: The 2-methyl group creates a steric "bump" that prevents the scaffold from binding to kinases with narrow gatekeeper residues, effectively filtering out off-target interactions.

  • Hydrophobic Pocket Insertion: In kinases with an accessible hydrophobic pocket adjacent to the hinge (such as Syk or CDK2), the 2-methyl group acts as an anchor, significantly increasing target residence time and affinity[2].

This structural divergence leads to a documented "potency switch." For example, subtle modifications between imidazo[1,2-a]pyrazine/pyrimidine and imidazo[1,2-c]pyrimidine cores have been shown to completely invert selectivity between cell cycle checkpoint kinases CHK1 and MK2[3].

ScaffoldComparison cluster_A Imidazo[1,2-a]pyrimidine cluster_C 2-Methylimidazo[1,2-c]pyrimidine A1 N1/N8 Acceptors A2 Pan-Kinase Hinge Binding A1->A2 H-Bonding C1 Shifted N-Vector C3 Targeted Selectivity (e.g., Syk, CDK2) C1->C3 Altered Dipole C2 2-Methyl Steric Bulk C2->C3 Gatekeeper Fit

Fig 1: Structural logic dictating kinase selectivity between[1,2-a] and 2-methyl-[1,2-c] scaffolds.

Quantitative Activity Comparison

The following table synthesizes experimental data from key structure-activity relationship (SAR) studies, illustrating how the scaffold choice dictates biological activity across different targets.

Scaffold TypeTarget KinasePrimary Binding InteractionTypical IC50 RangeFunctional Outcome
Imidazo[1,2-a]pyrimidine c-Met / p38 MAPKH-bond via N1 to hinge region (Met-1160)3 - 50 nMBroad-spectrum anti-tumor / anti-inflammatory
Imidazo[1,2-a]pyrimidine CHK1Direct hinge binding< 10 nMCell cycle arrest (Potency switch favored)[3]
Imidazo[1,2-c]pyrimidine MK2Shifted H-bond network< 20 nMInverted selectivity away from CHK1[3]
2-Methylimidazo[1,2-c]pyrimidine Syk / ZAP-70Hydrophobic anchor via 2-Methyl group10 - 100 nMOral efficacy in autoimmune models (IL-2 suppression)[4]
Imidazo[1,2-c]pyrimidin-5-ones CDK2 / Cyclin EH-bond with Leu83 (ATP pocket)0.5 - 5 µMHigh selectivity over other CDKs; low general cytotoxicity[2]

Self-Validating Experimental Methodologies

To objectively evaluate the activity differences between these two scaffolds, researchers must employ a self-validating workflow. Relying solely on IC50 values is insufficient, as it does not confirm the mechanism of binding. The following protocols ensure rigorous validation of causality.

Protocol A: TR-FRET Kinase Profiling (Primary Screening)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory for evaluating highly conjugated heterocyclic scaffolds like imidazopyrimidines. Standard fluorescence assays are prone to false positives due to the inherent auto-fluorescence of these compounds. TR-FRET introduces a time delay that eliminates background noise, isolating the true binding event.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the imidazo[1,2-a]pyrimidine and 2-Methylimidazo[1,2-c]pyrimidine derivatives in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.

  • Enzyme Reaction: Incubate the target kinase (e.g., CDK2 or Syk) with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add ATP (at the predetermined Km for the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Isothermal Titration Calorimetry (Thermodynamic Validation)

Causality: Once a hit is identified, ITC is required to prove why the 2-methyl group improves selectivity. ITC directly measures the enthalpy ( ΔH ) and entropy ( ΔS ) of binding. A highly selective 2-methylimidazo[1,2-c]pyrimidine will typically show a strong, enthalpy-driven binding profile (indicating specific, optimized hydrogen bonds) rather than purely entropy-driven binding (which often indicates non-specific hydrophobic collapse).

  • Dialysis: Dialyze the purified kinase overnight against the ITC buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% Glycerol) to ensure exact buffer matching.

  • Sample Loading: Load 30 µM of the kinase into the sample cell. Load 300 µM of the imidazopyrimidine ligand into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 120-second interval between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract Kd​ , ΔH , and −TΔS .

ValidationWorkflow W1 Regiospecific Synthesis W2 TR-FRET Kinase Assay W1->W2 Purified Isomers W3 ITC Binding Thermodynamics W2->W3 IC50 Profiling W4 X-Ray Crystallography W3->W4 Enthalpy/Entropy

Fig 2: Self-validating experimental workflow for evaluating imidazopyrimidine kinase inhibitors.

Conclusion

The choice between an imidazo[1,2-a]pyrimidine and a 2-Methylimidazo[1,2-c]pyrimidine core is not merely a matter of synthetic convenience; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic fate of the drug. The[1,2-a] isomer serves as an excellent, highly potent starting point for broad-spectrum kinase inhibition. However, for targets requiring exquisite selectivity (such as Syk or CDK2), the altered dipole and steric gating provided by the 2-methyl-[1,2-c] isomer offer a superior trajectory for lead optimization.

References

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine The Journal of Organic Chemistry (2003).
  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors Bioorganic & Medicinal Chemistry Letters (2013).
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors Bioorganic & Medicinal Chemistry (2008).
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure European Journal of Medicinal Chemistry (2021).

Sources

Unambiguous Structure Elucidation: A Comparative Guide to Confirming 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the absolute certainty of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds like 2-Methylimidazo[1,2-c]pyrimidine, a derivative of a scaffold known for its diverse biological activities, this certainty underpins all subsequent research and development.[1][2][3][4][5] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecule, establishing single-crystal X-ray crystallography as the definitive gold standard and contextualizing the roles of complementary methods.

The Gold Standard: Single-Crystal X-ray Crystallography

For decades, single-crystal X-ray diffraction (scXRD) has been the benchmark for molecular structure determination.[6] Its power lies in its ability to provide a precise and unambiguous three-dimensional map of atomic positions in a crystalline solid.[7][8] This is not a model or an interpretation; it is a direct visualization of the molecule's architecture.

The journey from a synthesized powder to a confirmed crystal structure is a multi-step process, each stage demanding precision and an understanding of the underlying physical chemistry.

Experimental Protocol: A Self-Validating Workflow

Part 1: Crystal Growth – The Crystallographer's Art

The primary prerequisite for scXRD is a high-quality single crystal, typically at least 20 micrometers in all dimensions.[7] Growing diffraction-quality crystals is often the most challenging step. The goal is to encourage molecules to slowly and orderly pack into a repeating lattice.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of 2-Methylimidazo[1,2-c]pyrimidine in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate over the course of several days to weeks.

    • Causality: The slow removal of the solvent gradually increases the concentration beyond the saturation point, promoting the formation of a limited number of nucleation sites, which can then grow into larger, well-ordered crystals.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Causality: The poor solvent slowly diffuses into the good solvent, reducing the overall solubility of the compound and inducing crystallization. This method is often gentler and can yield higher quality crystals.

Part 2: Data Collection and Structure Solution Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration of the atoms.[9]

dot graph TD { subgraph "X-ray Crystallography Workflow" A[Crystal Growth] --> B(Crystal Mounting & Screening); B --> C{Data Collection}; C --> D[Structure Solution]; D --> E[Structure Refinement]; E --> F((Validated 3D Structure)); end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; } caption [Workflow for X-ray Crystallography.]

Step-by-Step Methodology:

  • Data Collection: The crystal is rotated in a beam of X-rays, and a series of diffraction patterns are collected on a detector.[7] The angles and intensities of the diffracted beams are recorded.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Sophisticated software then uses the intensity data to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit. The quality of the final structure is assessed using metrics like the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography provides the definitive answer, other spectroscopic and analytical techniques offer valuable, albeit incomplete, structural information. For nitrogen-containing heterocycles, these methods are crucial for preliminary characterization and for analyzing non-crystalline samples.[10][11]

TechniqueInformation ProvidedSample RequirementsKey Limitations
X-ray Crystallography Unambiguous 3D atomic structure, bond lengths, bond angles, and packingSingle crystal (~20-500 µm)Requires a diffraction-quality single crystal, which can be difficult to obtain.[12]
NMR Spectroscopy Atomic connectivity (through-bond correlations), stereochemistrySoluble sample (~1-10 mg)Can be ambiguous for differentiating regioisomers or tautomers without extensive 2D experiments; provides an average structure in solution.[13]
Mass Spectrometry Molecular formula (High-Res MS), fragmentation patternsSmall amount of sample (µg-ng)Provides no information on atomic connectivity or stereochemistry; isomers are often indistinguishable.[14][15]
Computational Modeling (DFT) Predicted lowest energy 3D structure, spectroscopic propertiesNone (in silico)Theoretical prediction that requires experimental validation; accuracy depends on the level of theory used.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[10][16][17] For 2-Methylimidazo[1,2-c]pyrimidine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required to assign all proton and carbon signals and establish connectivity.

  • Expertise in Practice: While NMR can build a strong hypothesis of the structure, it can struggle to definitively distinguish between isomers, such as 2-Methylimidazo[1,2-c]pyrimidine and its potential regioisomer, 3-Methylimidazo[1,2-c]pyrimidine. The subtle differences in chemical shifts and coupling constants might not be sufficient for an irrefutable assignment without a known standard.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a new compound.[18] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, confirming that the synthesized compound has the expected atoms.

  • Expertise in Practice: MS can confirm the correct molecular formula for C₈H₇N₃. However, it cannot differentiate between 2-Methylimidazo[1,2-c]pyrimidine and any other structural isomer with the same formula. Its primary role is confirmatory, not determinative of the specific isomeric structure.

The Synergistic Approach to Structure Confirmation

In modern chemical research, these techniques are not used in isolation but as part of a synergistic workflow. The initial synthesis is guided by NMR and MS to confirm that a product with the correct mass and a plausible connectivity has been formed. Computational models may be used to predict the most likely isomer. However, the final, unambiguous confirmation that validates all other data and allows for confident publication and further investigation comes from single-crystal X-ray diffraction.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];

} caption [Interplay of analytical techniques.]

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Bakulev, V. A., et al. (n.d.). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. Organic & Biomolecular Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. NSF PAR.
  • (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.
  • Santos, C. M. M., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
  • (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • (2000, June 24). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. ACS Publications.
  • (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
  • (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
  • (n.d.). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
  • (n.d.). Small molecule X-ray crystallography. The University of Queensland.
  • (2003, May 9). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • (2024, December 19). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate.
  • (n.d.). Small molecule crystallography. Excillum.
  • (n.d.). Construction design of the target imidazo[1,2-c]pyrimidines. ResearchGate.
  • (2018, November 27). A New Era for Determining Small Molecule Structure Determination. Thermo Fisher Scientific.
  • (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage.
  • (n.g.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
  • (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC.
  • (2021, November 19). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. RSC Publishing.
  • (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications.
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A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-c]pyrimidine Derivatives as Syk/ZAP-70 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of immunomodulatory drug discovery, the pursuit of orally bioavailable small molecules that can effectively and safely temper aberrant immune responses remains a paramount objective. This guide provides an in-depth technical comparison of the in vivo efficacy of a promising class of compounds, imidazo[1,2-c]pyrimidine derivatives, against established standards in preclinical models of allergy and T-cell mediated immune activation. Our focus will be on their function as inhibitors of Spleen Tyrosine Kinase (Syk) and Zeta-associated protein of 70 kDa (ZAP-70), critical signaling mediators in both innate and adaptive immunity.

Through a detailed examination of experimental data, this guide will elucidate the therapeutic potential of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

The Rationale for Targeting Syk/ZAP-70 in Immune-Mediated Diseases

Syk and ZAP-70 are non-receptor tyrosine kinases that play pivotal roles in the signaling pathways of various immune cells.[1][2] ZAP-70 is essential for T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and cytokine production.[1][3][4][5] Syk is crucial for B-cell receptor (BCR) signaling and is also involved in the downstream signaling of Fc receptors on mast cells, basophils, and other myeloid cells.[1][3] Consequently, the inhibition of these kinases presents a compelling strategy for the treatment of a range of allergic disorders and autoimmune diseases.[2]

Previously developed kinase inhibitors have often been hampered by poor oral bioavailability, limiting their clinical utility. The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising platform for developing potent and, critically, orally effective inhibitors of the Syk kinase family.[2]

Comparative In Vivo Efficacy Analysis

This section presents a comparative analysis of an exemplary imidazo[1,2-c]pyrimidine derivative, compound 9f from Hirabayashi et al. (2008), with standard-of-care agents in relevant preclinical models.[2] It is important to note that the data presented here is a synthesis of findings from different studies, as direct head-to-head comparisons are not always available. The aim is to provide a contextualized performance benchmark.

Allergic Response Model: Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is a classic in vivo assay for Type I hypersensitivity reactions, which are IgE-mediated and dependent on mast cell degranulation.[6][7] This model is highly relevant for screening anti-allergic compounds.[8][9]

Experimental Overview:

PCA_Workflow cluster_challenge Challenge & Measurement sensitization Intradermal injection of anti-DNP IgE into mouse ear treatment Oral administration of Imidazo[1,2-c]pyrimidine (e.g., 9f) or Standard (e.g., Antihistamine) challenge Intravenous injection of DNP-HSA antigen and Evans blue dye measurement Quantification of dye extravasation from the ear tissue after 30-60 min challenge->measurement

Comparative Data:

CompoundClassDosage (Oral)RouteEfficacy (% Inhibition of Dye Extravasation)Reference
Compound 9f Imidazo[1,2-c]pyrimidine30 mg/kgp.o.65%Hirabayashi et al., 2008[2]
NaringeninFlavonoid (Antihistamine-like)5 mg/kgi.p.~70%Park et al., 2005 (cited in[10])
SpinacetinFlavonoid50 mg/kgp.o.Significant attenuationNing J, et al., 2018 (cited in[7][11])
Antihistamine + AntiserotoninStandard CombinationNot specifiedNot specifiedMarked but not total inhibitionProuvost-Danon et al., 1977[12]

Interpretation:

The imidazo[1,2-c]pyrimidine derivative 9f demonstrates significant in vivo efficacy in a model of IgE-mediated allergic response when administered orally.[2] Its inhibitory effect is comparable to that of other investigational compounds and highlights its potential as an orally bioavailable anti-allergic agent. Standard treatments like antihistamines show efficacy, though complete inhibition often requires combination therapy.[12] The data suggests that targeting the upstream Syk signaling pathway with an imidazo[1,2-c]pyrimidine derivative is a viable and effective strategy for mitigating mast cell-dependent allergic reactions.

T-Cell Activation Model: Concanavalin A (ConA)-Induced IL-2 Production in Mice

Concanavalin A (ConA) is a lectin that acts as a potent T-cell mitogen, inducing polyclonal T-cell activation and the production of cytokines, most notably Interleukin-2 (IL-2).[13][14][15] This model is widely used to assess the in vivo efficacy of immunosuppressive agents that target T-cell function.

Experimental Overview:

ConA_Workflow cluster_measurement Measurement Phase treatment Oral administration of Imidazo[1,2-c]pyrimidine (e.g., 9f) or Standard (e.g., Cyclosporine A) challenge Intravenous injection of Concanavalin A (ConA) measurement Collection of blood/spleen at a specified time point (e.g., 3-12h) analysis Quantification of serum IL-2 levels via ELISA measurement->analysis

Comparative Data:

CompoundClassDosage (Oral)RouteEfficacy (% Inhibition of IL-2 Production)Reference
Compound 9f Imidazo[1,2-c]pyrimidine30 mg/kgp.o.54%Hirabayashi et al., 2008[2]
Cyclosporine ACalcineurin Inhibitor70 mg/kg (5 days)p.o.Significantly depressed lymphokine productionIntrona et al., 1985[16]
Cyclosporine ACalcineurin InhibitorNot specifiedNot specifiedBlocks IL-2 productionVarious sources[13][17]

Interpretation:

Orally administered imidazo[1,2-c]pyrimidine 9f effectively suppresses T-cell activation in vivo, as evidenced by the significant reduction in IL-2 production.[2] This demonstrates its potential as an immunosuppressive agent. The standard-of-care, Cyclosporine A, is a potent inhibitor of T-cell activation and IL-2 production, acting through the calcineurin pathway.[13][16][17] While the experimental conditions and dosing regimens differ, the data indicates that imidazo[1,2-c]pyrimidines, by targeting the Syk/ZAP-70 axis, offer an alternative and potentially more targeted mechanism for modulating T-cell responses.

Mechanistic Insights: The Syk/ZAP-70 Signaling Axis

The efficacy of imidazo[1,2-c]pyrimidine derivatives in these models is rooted in their inhibition of the Syk/ZAP-70 signaling cascade. The following diagram illustrates the central role of these kinases in T-cell and B-cell activation.

Syk_ZAP70_Pathway cluster_tcell T-Cell Activation cluster_bcell B-Cell / Mast Cell Activation TCR TCR Engagement (Antigen Recognition) Lck Lck Activation ITAM_phos_T ITAM Phosphorylation ZAP70 ZAP-70 Recruitment & Activation LAT_SLP76 LAT/SLP-76 Phosphorylation downstream_T Downstream Signaling (e.g., PLCγ, Ca²⁺ flux) T_outcome IL-2 Production, Proliferation BCR BCR/FcR Engagement (Antigen/IgE Cross-linking) Src_kinases Src-family Kinase Activation ITAM_phos_B ITAM Phosphorylation Syk Syk Recruitment & Activation downstream_B Downstream Signaling (e.g., PLCγ, BTK) B_outcome Degranulation, Cytokine Release inhibitor Imidazo[1,2-c]pyrimidine Derivatives inhibitor->ZAP70 Inhibition inhibitor->Syk Inhibition

By inhibiting ZAP-70 and Syk, imidazo[1,2-c]pyrimidine derivatives can effectively uncouple antigen receptor engagement from downstream cellular responses, thereby preventing immune cell activation and the subsequent release of inflammatory mediators.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed protocols for the in vivo models discussed are provided below.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol is a generalized procedure based on established methods.[6][7][9][11]

Materials:

  • Mice (e.g., BALB/c or ICR strain)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans blue dye

  • Test compound (e.g., Imidazo[1,2-c]pyrimidine derivative) and vehicle

  • Saline or PBS

  • Formamide for dye extraction

  • Spectrophotometer

Procedure:

  • Sensitization: 24 hours prior to the challenge, intradermally inject a small volume (e.g., 20 µL) of anti-DNP IgE (e.g., 80 ng) into one ear of each mouse.[7][11]

  • Treatment: 1 hour before the antigen challenge, administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage).[7][11]

  • Challenge: Prepare a solution of DNP-HSA (e.g., 60 µg) in saline or PBS containing 1% Evans blue dye.[7][11]

  • Inject the DNP-HSA/Evans blue solution intravenously into the tail vein of the sensitized mice.

  • Measurement: After a set period (e.g., 30-60 minutes), euthanize the mice and excise the ears.

  • Extract the Evans blue dye from the ear tissue by incubating in formamide (e.g., 400 µL at 63°C overnight).[11]

  • Quantify the amount of extravasated dye by measuring the absorbance of the formamide supernatant at approximately 620-630 nm using a spectrophotometer.

  • Calculate the percentage inhibition of the allergic reaction compared to the vehicle-treated control group.

Concanavalin A (ConA)-Induced IL-2 Production in Mice

This protocol is a generalized procedure based on established methods.[18][19][20]

Materials:

  • Mice (e.g., BALB/c strain)

  • Concanavalin A (ConA)

  • Test compound (e.g., Imidazo[1,2-c]pyrimidine derivative) and vehicle

  • Pyrogen-free PBS or saline

  • Blood collection supplies

  • ELISA kit for mouse IL-2

Procedure:

  • Treatment: 1 hour prior to ConA challenge, administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage).

  • Challenge: Inject ConA (e.g., 15-20 mg/kg) dissolved in pyrogen-free PBS intravenously into the tail vein.[15][19]

  • Sample Collection: At a predetermined time point post-challenge (e.g., 3, 8, or 12 hours), collect blood samples from the mice.[18][19]

  • Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.

  • IL-2 Quantification: Measure the concentration of IL-2 in the serum samples using a commercial mouse IL-2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of IL-2 production compared to the vehicle-treated, ConA-challenged control group.

Conclusion and Future Directions

The available preclinical data strongly support the continued investigation of imidazo[1,2-c]pyrimidine derivatives as orally bioavailable inhibitors of Syk/ZAP-70 kinases for the treatment of allergic and autoimmune diseases. The demonstrated efficacy of compounds like 9f in both mast cell- and T-cell-driven models of inflammation underscores the therapeutic potential of this chemical scaffold.

Future studies should aim for direct, head-to-head comparisons with current gold-standard therapies (e.g., methotrexate in collagen-induced arthritis models, or biologics in appropriate models) to more definitively position these compounds in the therapeutic landscape. Further optimization of the imidazo[1,2-c]pyrimidine core for improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules toward clinical development.

References

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  • Passive Cutaneous Anaphylaxis (PCA) Model.
  • Prouvost-Danon, A., Wyczolkowska, J., & Ventura, A. (1977). Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE. Annales d'immunologie.
  • Passive Cutaneous Anaphylaxis (PCA) Modeling & Pharmacodynamics Services.
  • Waggoner, L., & Tem-Podgornik, D. (2014). Measuring Local Anaphylaxis in Mice. Journal of visualized experiments : JoVE.
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  • Passive Cutaneous Anaphylaxis Model.
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  • Finkelman, F. D., & Hubner, M. P. (2015). Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice. Methods in molecular biology (Clifton, N.J.).
  • Ning, J., Li, Y., Li, R., Zhang, Y., & Liu, G. (2018). Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model. Frontiers in pharmacology.
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  • T Cell Activation via Concanavalin A Protocol. Thermo Fisher Scientific.
  • Wang, Y. F., Liu, C. H., Wang, S. J., & Chiang, C. Y. (2001). Protective effects of cyclosporine A on T-cell dependent ConA-induced liver injury in Kunming mice. World journal of gastroenterology.
  • Anderson, M. S., & Bluestone, J. A. (2005). Treating Human Autoimmunity: Current Practice and Future Prospects. Annual review of immunology.
  • Wang, H., Kadlecek, T. A., Au-Yeung, B. B., Goodfellow, H. E., Hsu, L. Y., Freedman, T. S., & Weiss, A. (2010). ZAP-70: an essential kinase in T-cell signaling. Cold Spring Harbor perspectives in biology.
  • ZAP70. Wikipedia.
  • Introna, M., Allavena, P., Spreafico, F., & Mantovani, A. (1985). Effects of in vivo treatments with cyclosporin-A on mouse cell-mediated immune responses.
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  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi AppTec.
  • Tiegs, G., Hentschel, J., & Wendel, A. (1992). Concanavalin A-Induced T-Cell-Mediated Hepatic Injury in Mice: The Role of Tumor Necrosis Factor.
  • Kometani, T., Nakagawa, T., & Tanimori, S. (2018).
  • Cerny, A., Hugin, A. W., Hardy, R. R., Hayakawa, K., Zinkernagel, R. M., Makino, M., & Morse, H. C. (1990). Effects of cyclosporin A on IL-2 production and lymphocyte proliferation during infection of mice with lymphocytic choriomeningitis virus. The Journal of immunology.
  • Liu, J., He, Y., Zhang, M., Chen, Z., & Wu, X. (2021). Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice.
  • Cásedas, G., Les, F., Choya-Foces, C., & López, V. (2019). In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice.
  • Wang, J., Sun, R., Wei, H., & Tian, Z. (2005). Opposite effects of high and low doses of interleukin-2 on T cell-mediated hepatitis in mice: the role of regulatory T cells. Journal of molecular medicine (Berlin, Germany).

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Benchmarking 2-Methylimidazo[1,2-c]pyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the imidazo[1,2-c]pyrimidine scaffold has emerged as a versatile pharmacophore, with derivatives demonstrating a spectrum of biological activities. This guide focuses on a specific analogue, 2-Methylimidazo[1,2-c]pyrimidine, providing a framework for its comprehensive evaluation against established therapeutic agents. Drawing upon the known activities of the broader imidazo[1,2-c]pyrimidine class—notably as inhibitors of Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase 2 (CDK2), and as potential antifungal agents—we present a multi-pronged benchmarking strategy.

This document is structured to provide researchers, scientists, and drug development professionals with not only the conceptual framework but also detailed, field-proven experimental protocols for a rigorous head-to-head comparison. We will benchmark our compound of interest against Fostamatinib, a clinically approved Syk inhibitor; Palbociclib, a CDK4/6 inhibitor that serves as an excellent benchmark for cell cycle-targeting agents; and Voriconazole, a standard-of-care triazole antifungal.

The ensuing sections will delve into the mechanistic rationale behind each experimental design, provide step-by-step protocols for biochemical and cell-based assays, and present illustrative data in a comparative format. Visualizations of the relevant signaling pathways and experimental workflows are included to enhance clarity and conceptual understanding.

Section 1: Comparative Analysis Against Fostamatinib for Syk Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] Its inhibition is a validated therapeutic strategy for autoimmune diseases.[2][3] Fostamatinib is an oral Syk inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP) in adults.[4][5] The rationale for this comparison is the previously reported potent inhibition of Syk family kinases by imidazo[1,2-c]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

The primary assessment of a potential kinase inhibitor is a direct, in vitro biochemical assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

  • Reagent Preparation :

    • Prepare a stock solution of 2-Methylimidazo[1,2-c]pyrimidine and Fostamatinib (as the active metabolite R406) in 100% DMSO.

    • Create a serial dilution series of each compound in a kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[6]

    • Prepare a 2X Substrate/ATP mix in kinase buffer. The final concentrations should be at the Km value for ATP and an optimal concentration for a suitable substrate (e.g., poly(Glu, Tyr) 4:1).[6]

  • Assay Plate Setup (384-well white plate) :

    • Add 1 µL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.[7][8]

    • Add 2 µL of diluted Syk enzyme to each well.[7][8]

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[6]

  • Kinase Reaction :

    • Initiate the reaction by adding 2 µL of the 2X Substrate/ATP mix.[7][8]

    • Incubate for 60 minutes at room temperature.[7][8]

  • Signal Detection :

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6][8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6][8]

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Illustrative Data Presentation
CompoundSyk IC50 (nM)
2-Methylimidazo[1,2-c]pyrimidine[Experimental Value]
Fostamatinib (R406)~50

Note: The IC50 for Fostamatinib (R406) is an approximate value based on literature.

Syk Signaling Pathway

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Src_Kinase Src Family Kinase BCR->Src_Kinase Antigen Binding ITAM ITAM Phosphorylation Src_Kinase->ITAM Syk Syk ITAM->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Downstream Downstream Signaling (Calcium Mobilization, Gene Transcription) PLCg->Downstream PI3K->Downstream Fostamatinib Fostamatinib (R406) Fostamatinib->Syk Test_Compound 2-Methylimidazo[1,2-c]pyrimidine Test_Compound->Syk Cell_Cycle_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE Cyclin E Transcription E2F->CyclinE Activation CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb Phosphorylation S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Test_Compound 2-Methylimidazo[1,2-c]pyrimidine Test_Compound->CyclinE_CDK2

Caption: Simplified G1-S phase transition of the cell cycle.

Section 3: Comparative Analysis Against Voriconazole for Antifungal Activity

The imidazo[1,2-a]pyrimidine scaffold, structurally related to our compound of interest, has been investigated for antifungal properties. This prompts an evaluation of 2-Methylimidazo[1,2-c]pyrimidine against a common pathogenic yeast, Candida albicans. Voriconazole, a broad-spectrum triazole antifungal agent, serves as the clinical benchmark. [9][10][11]Its mechanism involves the inhibition of fungal cytochrome P-450-mediated 14-alpha-lanosterol demethylation, an essential step in ergosterol biosynthesis. [10][12][13]

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts. [1][5][14][15][16]

  • Inoculum Preparation :

    • Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation :

    • Prepare stock solutions of 2-Methylimidazo[1,2-c]pyrimidine and Voriconazole in DMSO.

    • Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation :

    • Inoculate each well of the microtiter plate with the prepared C. albicans suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24 hours. [14]

  • MIC Determination :

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Illustrative Data Presentation
CompoundCandida albicans MIC (µg/mL)
2-Methylimidazo[1,2-c]pyrimidine[Experimental Value]
Voriconazole≤1

Note: The MIC for Voriconazole against susceptible C. albicans is typically low.

Ergosterol Biosynthesis Pathway

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Intermediates Sterol Intermediates Lanosterol_Demethylase->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Voriconazole Voriconazole Voriconazole->Lanosterol_Demethylase Test_Compound 2-Methylimidazo[1,2-c]pyrimidine Test_Compound->Lanosterol_Demethylase Hypothesized Target

Caption: Key steps in the fungal ergosterol biosynthesis pathway.

Conclusion

This guide provides a comprehensive and technically grounded framework for the initial benchmarking of 2-Methylimidazo[1,2-c]pyrimidine. By systematically evaluating its activity against well-characterized drugs in validated in vitro and cell-based assays, researchers can efficiently ascertain its therapeutic potential across multiple domains. The provided protocols are designed to be self-validating, ensuring that the generated data is robust and reliable. The comparative data, once generated, will serve as a critical decision-making tool for the further development of this promising chemical scaffold.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-Methylimidazo[1,2-c]pyrimidine. As a niche heterocyclic compound, its specific toxicological and environmental impact data may not be readily available. Therefore, this document synthesizes established best practices for hazardous chemical waste management, drawing upon safety data for structurally analogous compounds to ensure a cautious and responsible approach. Our primary objective is to empower researchers with the knowledge to manage this chemical waste stream safely, protecting both laboratory personnel and the environment.

Hazard Assessment and Characterization
  • 2-Methylimidazole: This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2][3][4][5]

  • Imidazo[1,2-a]pyrimidine: This class of compounds can cause skin and serious eye irritation.[6]

  • Cytotoxic Potential: Research has indicated that derivatives of imidazo[1,2-c]pyrimidine and related structures possess cytotoxic or antiproliferative activities, suggesting they could be classified as antineoplastic agents.[7][8]

Table 1: Inferred Hazard Profile for 2-Methylimidazo[1,2-c]pyrimidine

Hazard ClassificationInferred Risk
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][5]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3][5]
Carcinogenicity Suspected of causing cancer.[2][4]
Reproductive Toxicity May damage the unborn child and is suspected of damaging fertility.[2]
Aquatic Toxicity While specific data is absent, nitrogen-containing heterocyclic compounds can be toxic to aquatic life.[9] Disposal into sanitary sewers is prohibited to prevent environmental contamination.
Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) mandates safe handling practices and worker protection through its Hazard Communication Standard.

  • Hazardous Waste Generator Status: Your institution is classified as a hazardous waste generator. It is crucial to follow your institution's specific Environmental Health & Safety (EH&S) guidelines, which are designed to comply with federal, state, and local regulations.

  • Waste Characterization: As the generator, you are responsible for correctly identifying and characterizing the waste. Given the inferred hazards, 2-Methylimidazo[1,2-c]pyrimidine waste would likely fall under one or more of the following RCRA categories:

    • Characteristic Hazardous Waste: Potentially for toxicity.

    • P- or U-listed Wastes: If the compound is a commercial chemical product being discarded unused. While not explicitly listed, its potential toxicity warrants segregation similar to these acutely or toxic hazardous wastes.

Personal Protective Equipment (PPE) and Handling

Before handling the pure compound or its waste, ensure appropriate PPE is worn to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Handling of the solid compound that may generate dust, or concentrated solutions, should be performed in a certified chemical fume hood.

Step-by-Step Disposal Procedures

The guiding principle for disposal is the strict segregation of waste streams to prevent dangerous reactions and to facilitate proper final disposal by your institution's EH&S department or a licensed contractor.

Identify all materials that have come into contact with 2-Methylimidazo[1,2-c]pyrimidine. This includes:

  • Pure Compound/Unused Reagent: Any excess or expired solid 2-Methylimidazo[1,2-c]pyrimidine.

  • Contaminated Solutions: Reaction mixtures, mother liquors from crystallization, and solutions from extraction or chromatography.

  • Contaminated Labware and Materials (Solid Waste): This includes used pipette tips, contaminated gloves, weighing paper, chromatography plates, and paper towels used for cleanup.

  • Contaminated "Sharps": Needles, syringes, or glass Pasteur pipettes.

  • Rinsate from Glassware: The first rinse of any glassware that contained the compound should be collected as hazardous waste.

  • Liquid Waste:

    • Use a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).

    • The container must be clearly labeled as "Hazardous Waste."

    • Do not mix incompatible chemicals. Given the imidazole-like structure, avoid mixing with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

    • Keep the container closed except when adding waste.

  • Solid Waste:

    • Collect contaminated solids (gloves, paper towels, etc.) in a separate, clearly labeled, lined container. A designated sealable bag or a drum with a liner is appropriate.

  • Sharps Waste:

    • Place all contaminated sharps in a designated, puncture-proof sharps container.

Accurate labeling is a critical compliance and safety requirement. Your institution's EH&S department will provide specific hazardous waste labels. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-Methylimidazo[1,2-c]pyrimidine" and any other chemical constituents in the container, including solvents.

  • The approximate percentages of each component.

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).

  • Your name, principal investigator, and laboratory location.

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment (such as a plastic tub) is used for all liquid waste containers to contain potential leaks.

  • Segregate the waste container from incompatible materials.

  • Once the waste container is full (do not overfill, typically 90% capacity) or you are finished generating this waste stream, arrange for a pickup from your institution's EH&S department.

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EH&S or the emergency response team.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 3.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a spill of a strong oxidizer.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (as recommended by your safety protocol), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Visual Workflow and Decision Diagrams

.dot

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_collection Waste Collection cluster_management Storage & Disposal Start Experiment Complete Identify Identify All Contaminated Items (Solutions, Solids, Glassware) Start->Identify Segregate Segregate by Waste Type (Liquid, Solid, Sharps) Identify->Segregate CollectLiquid Collect Liquid Waste in Labeled HDPE Carboy Segregate->CollectLiquid CollectSolid Collect Solid Waste in Labeled, Lined Bin Segregate->CollectSolid CollectSharps Collect Sharps in Puncture-Proof Container Segregate->CollectSharps Store Store in Secondary Containment in Satellite Accumulation Area (SAA) CollectLiquid->Store CollectSolid->Store CollectSharps->Store Request Container Full: Request EH&S Pickup Store->Request End Proper Disposal by EH&S Request->End SpillResponse Spill Spill Occurs IsMajor Major Spill? (Large, Volatile, Uncontrolled) Spill->IsMajor Evacuate Evacuate Area Call Emergency Response / EH&S IsMajor->Evacuate Yes IsMinor Minor Spill? (Small, Manageable) IsMajor->IsMinor No End End Evacuate->End IsMinor->Evacuate No (Uncertain) DonPPE Alert Personnel Don Appropriate PPE IsMinor->DonPPE Yes Contain Contain & Absorb Spill with Inert Material DonPPE->Contain Cleanup Collect Waste into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Collect Cleanup Materials as Waste Cleanup->Decontaminate Report Report Incident to Supervisor and EH&S Decontaminate->Report Report->End

Caption: Decision-Making Flowchart for Spill Response.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]

  • Haz-Map. (2026). 2-Methylimidazole - Hazardous Agents. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylimidazole. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Australian Government Department of Health.
  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-c)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2011, September 28). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
  • Beilstein Journal of Organic Chemistry. (2024, November 5).
  • MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Bioorganic Chemistry. (2021, April 15).
  • Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Washington State University. (n.d.).
  • Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • customs-compliance.ai. (2026, March 30). Import Duty on Heterocyclic compounds with nitrogen (HS 2933).

Sources

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